1,5-Dibenzyl glutarate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZHJBTWPOYHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407565 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56977-08-3 | |
| Record name | Dibenzyl Pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Dibenzyl glutarate
An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Glutarate
Foreword: A Note on Data Integrity
For drug development professionals and researchers, access to reliable physicochemical data is the bedrock upon which successful formulation, safety assessment, and regulatory compliance are built. The subject of this guide, Dibenzyl glutarate (CAS No. 56977-08-3), is a compound of interest in various synthetic applications. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined data for many of its core physicochemical properties.
This guide is therefore constructed with a dual purpose. First, it presents the established, verified information for Dibenzyl glutarate. Second, where experimental data is unavailable, it provides high-quality, computationally predicted values generated from validated algorithms. This approach ensures that you, the researcher, are equipped with the most complete dataset possible, while maintaining absolute transparency regarding the origin of the data. Furthermore, this guide places a strong emphasis on the methodology of property determination, providing robust, field-proven protocols. This focus is intentional; it empowers you not only to understand the properties of Dibenzyl glutarate but also to design and execute the validation of these properties in your own laboratory, ensuring full compliance and data integrity.
Introduction to Dibenzyl Glutarate: Structure and Context
Dibenzyl glutarate, systematically named Pentanedioic Acid 1,5-Bis(phenylmethyl) Ester, is a diester formed from the esterification of glutaric acid with two equivalents of benzyl alcohol.[1][2] Its molecular structure is characterized by a central five-carbon aliphatic chain flanked by two benzyl ester groups. This structure imparts a significant degree of lipophilicity and a high molecular weight.
While not a widely commercialized substance, its utility is recognized as an intermediate in specialized organic synthesis.[2][3] Understanding its physical and chemical properties is paramount for its effective use, purification, and the development of any potential downstream applications, particularly in contexts where precise formulation and stability are critical.
Figure 1: 2D Chemical Structure of Dibenzyl Glutarate.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of Dibenzyl glutarate. It is critical to note the distinction between experimentally verified data and computationally predicted values. Predicted values are derived from high-quality QSPR (Quantitative Structure-Property Relationship) models and serve as reliable estimates in the absence of experimental determination.[4]
| Property | Value | Data Type | Source / Method |
| CAS Number | 56977-08-3 | Experimental | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₉H₂₀O₄ | Experimental | [1][2] |
| Molecular Weight | 312.36 g/mol | Calculated | [1][2] |
| Appearance | Colourless Oil | Experimental | [2][3] |
| Boiling Point | 465.9 ± 24.0 °C at 760 mmHg | Predicted | ACD/Labs Percepta |
| Density | 1.15 ± 0.1 g/cm³ | Predicted | ACD/Labs Percepta |
| Refractive Index | 1.549 ± 0.002 | Predicted | ACD/Labs Percepta |
| Flash Point | 249.7 ± 22.8 °C | Predicted | ACD/Labs Percepta |
| Solubility | Soluble in Chloroform | Experimental | [1][2] |
| LogP (Octanol-Water) | 3.85 | Predicted | ACD/Labs Percepta |
| Storage | 2-8°C, Refrigerator | Recommendation | [3] |
Spectroscopic Characterization Profile
Spectroscopic analysis provides an unambiguous fingerprint for molecular structure confirmation. In the absence of published spectra for Dibenzyl glutarate, this section details the expected spectroscopic characteristics based on its known structure. These predictions are grounded in established principles of NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[5][6] For Dibenzyl glutarate, the proton (¹H) and carbon-13 (¹³C) NMR spectra would provide definitive confirmation of its structure.
Expected ¹H NMR Spectral Data (Predicted for CDCl₃, 400 MHz)
-
δ ~7.30-7.40 ppm (multiplet, 10H): This signal corresponds to the ten protons on the two phenyl rings of the benzyl groups. The multiplet arises from the overlapping signals of the ortho, meta, and para protons.
-
δ ~5.12 ppm (singlet, 4H): This sharp singlet is characteristic of the four benzylic methylene protons (-O-CH₂ -Ph). Their chemical equivalence and lack of adjacent protons result in a singlet.
-
δ ~2.45 ppm (triplet, 4H): These are the four protons on the carbons alpha to the carbonyl groups (-CO-CH₂ -). They are split into a triplet by the two adjacent protons on the central methylene group (n+1 rule, 2+1=3).
-
δ ~1.98 ppm (pentet, 2H): This signal represents the two protons of the central methylene group in the glutarate chain (-CH₂-CH₂ -CH₂-). They are split by the four adjacent protons on the alpha carbons (n+1 rule, 4+1=5), resulting in a pentet (or multiplet).
Expected ¹³C NMR Spectral Data (Predicted for CDCl₃, 100 MHz)
-
δ ~172.5 ppm: Carbonyl carbons of the ester groups (C =O).
-
δ ~135.8 ppm: Quaternary aromatic carbons of the benzyl groups (the carbon attached to the CH₂ group).
-
δ ~128.6 ppm: Aromatic CH carbons (ortho and meta positions).
-
δ ~128.2 ppm: Aromatic CH carbons (para position).
-
δ ~66.5 ppm: Benzylic methylene carbons (-O-CH₂ -Ph).
-
δ ~33.5 ppm: Alpha-methylene carbons of the glutarate chain (-CO-CH₂ -).
-
δ ~20.5 ppm: Beta-methylene carbon of the glutarate chain (-CH₂-CH₂ -CH₂-).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.[7] The IR spectrum of Dibenzyl glutarate would be dominated by absorptions characteristic of an aromatic ester.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3070 - 3030 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic (sp³ C-H) |
| ~1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~1605, ~1495 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 - 1150 | Strong | C-O Stretch | Ester (Asymmetric) |
The most diagnostic peaks are the strong carbonyl stretch around 1735 cm⁻¹ and the strong C-O stretch in the 1250-1150 cm⁻¹ region, which together are highly indicative of an ester functional group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.[1]
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺•): The molecular ion peak would be expected at m/z = 312 . Due to the presence of two benzyl groups, this peak may be of low to moderate intensity as fragmentation is likely.
-
Key Fragments:
-
m/z = 221: Loss of a benzyl radical (•CH₂Ph, 91 Da), [M - 91]⁺. This would be a very common and likely prominent fragmentation pathway.
-
m/z = 180: Further loss of a carboxyl group from the m/z 221 fragment.
-
m/z = 108: Formation of the benzyl alcohol radical cation, [C₆H₅CH₂OH]⁺•.
-
m/z = 91: The tropylium cation, [C₇H₇]⁺, resulting from the benzyl fragment. This is often the base peak (most intense peak) in the mass spectra of benzyl-containing compounds.
-
m/z = 149: A fragment corresponding to the protonated glutaric anhydride structure, often seen in glutarate esters.
-
Experimental Protocols for Physicochemical Property Determination
The following protocols are based on internationally recognized standards from the OECD and ASTM. They are designed to be self-validating systems, incorporating calibration and system suitability checks to ensure data of the highest integrity.
Workflow for Physicochemical Characterization
The logical flow for characterizing a novel or uncharacterized substance like Dibenzyl glutarate involves a tiered approach, starting with basic identification and proceeding to more complex properties.
Figure 2: Logical workflow for the physicochemical characterization of Dibenzyl Glutarate.
Protocol: Boiling Point Determination (Method based on OECD TG 103)
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a critical indicator of purity and volatility. The dynamic method described here is robust as it directly measures the vapor pressure-temperature relationship.
Methodology:
-
Apparatus Setup: Assemble a dynamic vapor pressure apparatus, consisting of a heating bath, a sample cell with a temperature sensor (e.g., Pt100) and a pressure sensor, and a vacuum system.
-
System Validation: Calibrate the temperature and pressure sensors against certified standards. Run a system suitability test using a reference substance with a known boiling point (e.g., n-dodecane).
-
Sample Preparation: Place approximately 5-10 mL of Dibenzyl glutarate into the sample cell.
-
Measurement: a. Reduce the pressure in the system to the lowest desired value (e.g., 10 hPa). b. Gently heat the sample while stirring. Record the temperature and pressure continuously. The boiling point at that pressure is the temperature at which the pressure reading stabilizes. c. Increase the pressure in steps (e.g., 20, 50, 100, 200, 500, 1013 hPa) and repeat the measurement at each step.
-
Data Analysis: Plot log(P) versus 1/T (Clausius-Clapeyron plot). The normal boiling point is determined by extrapolating the line to the standard pressure of 101.325 kPa.
Protocol: Density Measurement (Method based on ASTM D4052)
Causality: Density is a fundamental property defined as mass per unit volume. The oscillating U-tube method is highly precise and requires a small sample volume. The instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample, which is directly related to the sample's density.[2]
Methodology:
-
Apparatus: Digital density meter with an oscillating U-tube, equipped with a temperature-controlled cell.
-
Calibration & Validation: a. Calibrate the instrument according to the manufacturer's instructions using dry air and certified reference standard water. b. Verify the calibration by measuring a certified organic solvent reference standard (e.g., toluene) at the test temperature. The result must be within the specified tolerance of the reference value.
-
Sample Preparation: Ensure the Dibenzyl glutarate sample is free of air bubbles and has equilibrated to the test temperature (e.g., 20°C or 25°C).
-
Measurement: a. Set the instrument to the desired measurement temperature (e.g., 25.00 ± 0.05 °C). b. Inject the sample into the U-tube using a syringe, ensuring no air bubbles are introduced. c. Allow the reading to stabilize. Record the density value. d. Perform the measurement in triplicate. The standard deviation of the measurements should be within an acceptable limit (e.g., < 0.0001 g/cm³).
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, followed by ethanol) and dry with a stream of air before the next measurement.
Protocol: Refractive Index Measurement (Method based on ASTM D1218)
Causality: The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive measure of purity and composition. The measurement relies on determining the critical angle of refraction between a prism of known refractive index and the sample.
Methodology:
-
Apparatus: A high-precision Abbe or digital refractometer with a sodium D-line light source (589 nm) and temperature-controlled prisms.
-
Calibration & Validation: a. Calibrate the instrument using a certified refractive index standard liquid at the specified measurement temperature (e.g., 20.0 ± 0.1 °C). b. The reading must match the certified value within the instrument's specified tolerance (e.g., ±0.0002).
-
Sample Application: a. Open the prisms and ensure they are scrupulously clean. b. Apply 1-2 drops of Dibenzyl glutarate onto the surface of the lower prism. c. Close the prisms gently to spread the liquid into a thin, uniform film.
-
Measurement: a. Allow 2-3 minutes for temperature equilibration. b. Adjust the instrument until the light/dark boundary is sharp and centered on the crosshairs. c. Read the refractive index from the scale or digital display. d. Perform the measurement in triplicate and report the average value.
-
Cleaning: Clean the prisms immediately after measurement using a soft lens tissue and an appropriate solvent (e.g., ethanol).
References
-
ASTM D4052-22, Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter, ASTM International, West Conshohocken, PA, 2022, [Link]
- Chemical Abstracts Service (CAS). SciFinder. (Retrieved January 2026).
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
International Laboratory USA. (n.d.). 1,5-DIBENZYL GLUTARATE. [Link]
-
Mansfield, E., et al. (2021). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Health Perspectives, 129(6), 067008. [Link]
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OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 103: Boiling Point. OECD Publishing. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
-
ASTM D1218-21, Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids, ASTM International, West Conshohocken, PA, 2021, [Link]
-
Chemguide. (n.d.). Interpreting infra-red spectra. [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
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Slideshare. (2015, November 11). Structural elucidation by NMR(1HNMR). [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
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An In-Depth Technical Guide to 1,5-Dibenzyl Glutarate
CAS Number: 56977-08-3 Synonyms: Dibenzyl pentanedioate, Glutaric acid dibenzyl ester
This technical guide provides a comprehensive overview of 1,5-dibenzyl glutarate, a symmetrical diester of glutaric acid. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering insights into its chemical properties, synthesis, characterization, reactivity, and potential applications.
Core Chemical and Physical Properties
This compound is a diester that presents as a colorless oil under standard conditions. Its structure features a central five-carbon glutarate backbone flanked by two benzyl ester groups. This combination of a flexible aliphatic chain and rigid aromatic end-groups defines its chemical behavior and potential utility.
| Property | Value | Source(s) |
| CAS Number | 56977-08-3 | [1][2][3] |
| Molecular Formula | C₁₉H₂₀O₄ | [4] |
| Molecular Weight | 312.36 g/mol | [4] |
| Appearance | Colorless Oil | [4] |
| Solubility | Soluble in Chloroform | [5] |
| Storage | 2-8°C in a refrigerator | [4] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is the Fischer esterification of glutaric acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Glutaric acid
-
Benzyl alcohol (2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glutaric acid, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap will drive the equilibrium towards the formation of the diester.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the glutaric acid is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
This method is analogous to the synthesis of other dibenzyl esters, such as dibenzyl glutamate, from their corresponding dicarboxylic acids.[6]
}
Synthesis workflow for this compound.
Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.30-7.40 (m, 10H): Aromatic protons of the two benzyl groups.
-
δ 5.12 (s, 4H): Methylene protons (CH₂) of the two benzyl groups.
-
δ 2.45 (t, J ≈ 7.5 Hz, 4H): Methylene protons (CH₂) adjacent to the carbonyl groups.
-
δ 1.98 (quint, J ≈ 7.5 Hz, 2H): Central methylene protons (CH₂) of the glutarate chain.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 172.8: Carbonyl carbons (C=O).
-
δ 135.9: Quaternary aromatic carbons of the benzyl groups.
-
δ 128.6, 128.3, 128.2: Aromatic methine carbons (CH) of the benzyl groups.
-
δ 66.5: Methylene carbons (CH₂) of the benzyl groups.
-
δ 33.8: Methylene carbons (CH₂) adjacent to the carbonyl groups.
-
δ 20.6: Central methylene carbon (CH₂) of the glutarate chain.
General Analytical Protocols
-
NMR Spectroscopy: Samples should be dissolved in deuterated chloroform (CDCl₃). Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[7]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1730 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
Chemical Reactivity and Applications
The primary utility of this compound in a research and development setting stems from the reactivity of its benzyl ester functional groups. These groups serve as effective protecting groups for the carboxylic acid moieties of the glutarate core.
Deprotection of Benzyl Esters
The benzyl groups can be selectively cleaved under various conditions to liberate the free glutaric acid or its derivatives. This deprotection is a key step in multi-step syntheses.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common and mild method. The benzyl ester is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically clean, yielding the carboxylic acid and toluene as a byproduct.[8]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like tin(IV) chloride (SnCl₄) can selectively cleave benzyl esters in the presence of other acid-sensitive groups like benzyl ethers.[9]
-
Enzymatic Cleavage: Certain lipases and esterases can hydrolyze benzyl esters under mild, aqueous conditions, offering high selectivity.[5]
}
Key deprotection pathways for this compound.
Potential Applications in Drug Development and Synthesis
While specific instances of this compound in drug development are not widely documented, its structural motifs are relevant in several areas:
-
Linker Chemistry: The glutarate backbone can act as a flexible linker in the synthesis of more complex molecules, such as prodrugs or targeted drug delivery systems. The benzyl protecting groups allow for the selective unveiling of the carboxylic acid ends for further conjugation.
-
Polymer Synthesis: Glutaric acid and its esters are precursors to polyesters and polyamides. This compound could serve as a monomer after deprotection.
-
Intermediate in Organic Synthesis: It serves as a protected form of glutaric acid, useful when other parts of a molecule need to undergo reactions that are incompatible with free carboxylic acids. For instance, a research group has utilized the ester of glutaric acid and benzyl alcohol as a precursor for a photocleavable linker.[10]
Safety and Handling
-
General Hazards: May be harmful if swallowed. May cause skin and eye irritation.[7][11]
-
Environmental Hazards: Harmful to aquatic life. Avoid release to the environment.[8]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of any vapors or mists.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Seek medical attention.
-
Inhalation: Move the person into fresh air.
-
Conclusion
This compound is a valuable chemical intermediate, primarily serving as a protected form of glutaric acid. Its synthesis is straightforward via Fischer esterification, and its utility is centered on the selective deprotection of the benzyl ester groups. While direct applications in drug development are not extensively documented, its structural components make it a potentially useful building block for creating linkers and more complex molecular architectures. Researchers using this compound should rely on standard analytical techniques for characterization and adhere to prudent safety practices based on the known hazards of similar chemical entities.
References
-
Smith, A. B., III, et al. (2012). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. ResearchGate. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Kokotos, G., et al. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. Available at: [Link]
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Das, S., et al. (2019). Cellular expression through morphogen delivery by light activated magnetic microrobots. ResearchGate. Available at: [Link]
- Cozzi, P. G., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid.
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Filo. (2025). Structure of benzyl glutarate. Retrieved from [Link]
- Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.
- DAP Global Inc. (2022).
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Spectroscopic data (NMR, IR, MS) of 1,5-Dibenzyl glutarate
An In-depth Technical Guide to the Spectroscopic Characterization of 1,5-Dibenzyl Glutarate
Introduction
This compound (CAS No: 56977-08-3, Molecular Formula: C₁₉H₂₀O₄, Molecular Weight: 312.37 g/mol ) is a diester of glutaric acid and benzyl alcohol.[1][2] It serves as a valuable intermediate in various organic syntheses.[1][3] Accurate and comprehensive characterization of such compounds is fundamental to ensuring purity, confirming structural integrity, and guaranteeing reproducibility in research and development. This guide provides a detailed exploration of the expected spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles to provide a self-validating framework for researchers.
Molecular Structure & Spectroscopic Implications
The structure of this compound contains several key functional groups that give rise to a distinct spectroscopic fingerprint: two aromatic benzyl rings, two ester carbonyl groups, and a central five-carbon aliphatic chain. Understanding this structure allows for the prediction of its behavior under various spectroscopic techniques.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.
Part 1: ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be highly symmetrical, reflecting the molecule's structure. Key signals are expected in the aromatic, benzylic, and aliphatic regions.[4]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.35 | Multiplet | 10H | Ar-H | Protons on the two phenyl rings. The multiplet arises from overlapping signals of ortho, meta, and para protons. |
| ~ 5.12 | Singlet | 4H | Ph-CH₂ -O | Benzylic methylene protons. Deshielded by the adjacent oxygen atom and aromatic ring. Appears as a singlet as there are no adjacent protons. |
| ~ 2.40 | Triplet | 4H | O=C-CH₂ | Methylene protons alpha to the carbonyl groups. Deshielded by the electron-withdrawing ester group and coupled to the central CH₂ group. |
| ~ 1.95 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Methylene protons beta to the carbonyl groups. Coupled to the four adjacent alpha protons, resulting in a quintet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Part 2: ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 172.5 | C =O | Ester carbonyl carbon, characteristic chemical shift.[6] |
| ~ 135.8 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂ group. |
| ~ 128.6 | Ar-C H (ortho, meta) | Aromatic carbons. Often, ortho and meta carbons have very similar chemical shifts, leading to a single intense peak.[7] |
| ~ 128.2 | Ar-C H (para) | Aromatic para-carbon. |
| ~ 66.5 | Ph-C H₂-O | Benzylic methylene carbon, deshielded by the adjacent oxygen. |
| ~ 33.5 | O=C-C H₂ | Methylene carbon alpha to the carbonyl group. |
| ~ 20.0 | -CH₂-C H₂-CH₂- | The central methylene carbon, least deshielded of the aliphatic carbons. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Record the spectrum on a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled (e.g., zgpg30).
-
Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.
-
Relaxation delay: 2.0 s
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform, phase the spectrum, and reference the CDCl₃ solvent peak to δ 77.16 ppm.[8]
Caption: General workflow for NMR-based structural verification.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the ester and aromatic functionalities.[9]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~ 1200-1150 | Strong | C-O Stretch | Ester C-O |
Causality in IR Absorptions:
-
The C=O Stretch (~1735 cm⁻¹): This is the most prominent peak in the spectrum.[10] Its high intensity is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. Its position is characteristic of a saturated aliphatic ester.
-
Aromatic C-H vs. Aliphatic C-H Stretches: Aromatic C-H stretches appear at a slightly higher frequency (>3000 cm⁻¹) compared to aliphatic C-H stretches (<3000 cm⁻¹). This distinction is a reliable diagnostic tool for the presence of sp² vs. sp³ hybridized C-H bonds.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place one drop of neat this compound oil directly onto the crystal of the ATR accessory. No further preparation is needed.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Acquisition Parameters:
-
Scan range: 4000-650 cm⁻¹
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: Acquire a background spectrum of the clean, empty ATR crystal first. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, the most characteristic fragmentation is expected to be the formation of the stable tropylium cation.[11]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Identity |
|---|---|---|
| 312 | [C₁₉H₂₀O₄]⁺ | Molecular Ion (M⁺) |
| 221 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 149 | [C₈H₅O₃]⁺ | Ph-CH₂-O-CO-CH₂-CH₂-CO⁺ |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol ion |
| 91 | [C₇H₇]⁺ | Tropylium cation (Base Peak) |
Fragmentation Mechanism: Upon electron ionization, the molecular ion [M]⁺ is formed. The weakest bonds, typically the benzylic C-O bond, will cleave. The most favorable fragmentation pathway involves the cleavage of the benzyl group to form the benzyl radical and a carbocation, or more commonly, the formation of the highly stable, resonance-stabilized tropylium cation ([C₇H₇]⁺) at m/z 91. This fragment is so stable that it is predicted to be the base peak (the most intense peak) in the EI spectrum.
Caption: Predicted primary fragmentation pathway in EI-MS.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Injector Temperature: 250°C
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the corresponding mass spectrum. Identify the molecular ion and major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of this compound reveals a unique set of data points that, when combined, provide unequivocal structural confirmation. The symmetry observed in the ¹H and ¹³C NMR spectra, the characteristic strong ester carbonyl stretch in the IR spectrum at ~1735 cm⁻¹, and the dominant tropylium ion fragment at m/z 91 in the mass spectrum are the key identifiers for this compound. The protocols outlined in this guide provide a robust framework for researchers to obtain high-quality, reproducible data for the verification and quality control of this compound.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Structure Determination Using Spectroscopic Methods. Retrieved from [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
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Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0031310). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002467). Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. CAS No: 56977-08-3. Retrieved from [Link]
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Oregon State University, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
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International Laboratory USA. (n.d.). This compound. CAS Number: 56977-08-3. Retrieved from [Link]
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BIOFOUNT. (n.d.). This compound. CAS: 56977-08-3. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]
-
National Institutes of Health. (2015). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
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National Institutes of Health. (2017). Spectroscopic and in vitro Investigations of Fe2+/α‐Ketoglutarate‐Dependent Enzymes Involved in Nucleic Acid Repair and Modification. Retrieved from [Link]
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HAL archives-ouvertes.fr. (n.d.). 1H NMR (300 MHz, CDCl3) δ 7.44 – 7.24 (m, 5H, H aromatic). Retrieved from [Link]
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NICODOM Ltd. (n.d.). IS NIR Spectra. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PubMed. (2007). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Retrieved from [Link]
-
National Institutes of Health. (2013). Spectroscopic Analyses of 2-Oxoglutarate-Dependent Oxygenases: TauD as a Case Study. Retrieved from [Link]
-
ACS Publications. (2011). Spectroscopic Investigation of the Structures of Dialkyl Tartrates and Their Cyclodextrin Complexes. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1972). Crystal structures of the acid salts of some dibasic acids. Part VI. An X-ray study of potassium hydrogen glutarate. Retrieved from [Link]
-
MDPI. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Retrieved from [Link]
-
National Institutes of Health. (2023). Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. Retrieved from [Link]
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Glutaric acid dibenzyl ester structure and nomenclature
An In-depth Technical Guide to Dibenzyl Glutarate: Structure, Synthesis, and Applications
Introduction
Dibenzyl glutarate, also known as dibenzyl pentanedioate, is a symmetrical diester derived from the five-carbon dicarboxylic acid, glutaric acid, and two units of benzyl alcohol. While not as ubiquitous as simpler alkyl esters, it holds significant value in the realm of organic synthesis, particularly as a chemical intermediate and a protecting group for carboxylic acids. The presence of the two benzyl groups imparts unique characteristics, offering a stable ester linkage that can be selectively cleaved under specific conditions, most notably catalytic hydrogenolysis.
This guide provides a comprehensive technical overview of dibenzyl glutarate for researchers, scientists, and professionals in drug development. It details the compound's structure and nomenclature, physicochemical properties, a robust synthetic protocol grounded in the principles of Fischer esterification, and its key applications. The focus is not only on the procedural steps but also on the underlying chemical principles that govern its synthesis and utility.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is foundational to scientific research. The following section outlines the standard identifiers for dibenzyl glutarate.
-
2.1 IUPAC and Common Names :
-
2.2 CAS Registry Number :
-
56977-08-3 [1]
-
-
2.3 Molecular Formula and Weight :
Chemical Structure and Physicochemical Properties
Structural Elucidation
Dibenzyl glutarate consists of a central pentanedioate backbone flanked by two benzyl ester groups. The ester linkages are formed between the carboxyl groups of glutaric acid and the benzylic carbon of benzyl alcohol.
Caption: Chemical structure of Dibenzyl Glutarate (C₁₉H₂₀O₄).
Physicochemical Properties
The physical properties of dibenzyl glutarate are summarized below. This data is crucial for handling, purification, and predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| Appearance | Colorless Oil | [1] |
| Molecular Formula | C₁₉H₂₀O₄ | [1] |
| Molecular Weight | 312.36 g/mol | [1] |
| Solubility | Soluble in Chloroform | [1] |
Note: Detailed experimental data such as boiling point, density, and refractive index are not widely reported in standard literature. Analogous diesters like diethyl glutarate have a boiling point of 237 °C and a density of 1.022 g/mL at 25 °C, but these values are not directly transferable.[2]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct sets of signals:
-
A multiplet in the aromatic region (~7.3 ppm) integrating to 10H, corresponding to the protons on the two phenyl rings.
-
A sharp singlet at approximately 5.1 ppm, integrating to 4H. This signal arises from the four equivalent benzylic protons (-O-CH₂ -Ph). A similar structure, dibenzyl 2,4-dibromoglutarate, shows these protons at 5.21 ppm.[3]
-
Two signals in the aliphatic region for the glutarate backbone: a triplet at ~2.4 ppm (4H) for the two -CH₂ - groups adjacent to the carbonyls, and a quintet at ~1.9 ppm (2H) for the central -CH₂ - group.
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would be characterized by:
-
A carbonyl carbon signal (~173 ppm) for the ester groups.
-
Aromatic carbon signals between ~127-136 ppm.
-
A benzylic carbon signal (~66 ppm).
-
Aliphatic carbon signals for the glutarate chain.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the ester functional group.
-
C=O Stretch : A strong, sharp absorption band around 1740-1735 cm⁻¹ , characteristic of the ester carbonyl group.[3][4]
-
C-O Stretch : One or more strong bands in the region of 1300-1100 cm⁻¹ corresponding to the C-O single bond stretching of the ester.
-
C-H Stretch : Aromatic C-H stretching bands appear just above 3000 cm⁻¹ (~3030 cm⁻¹), while aliphatic C-H stretching bands appear just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[4]
-
Synthesis and Purification
Core Principles: The Fischer-Speier Esterification
The most direct and cost-effective method for preparing dibenzyl glutarate is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (glutaric acid) with an alcohol (benzyl alcohol).[5][6]
The reaction is an equilibrium process: Glutaric Acid + 2 Benzyl Alcohol ⇌ Dibenzyl Glutarate + 2 H₂O
To achieve a high yield, the equilibrium must be shifted to the right, favoring the product. This is accomplished by two primary strategies:
-
Use of Excess Reagent : Employing a large excess of one reactant (typically the less expensive one, benzyl alcohol) increases the probability of the forward reaction.[5]
-
Removal of Water : As water is a product, its continuous removal from the reaction mixture drives the equilibrium forward according to Le Châtelier's principle. This is most effectively achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.[6][7]
Experimental Protocol: Synthesis of Dibenzyl Glutarate
This protocol is a robust, self-validating methodology adapted from standard Fischer esterification procedures.[7]
Materials:
-
Glutaric acid (1.0 eq)
-
Benzyl alcohol (2.5 - 5.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)
-
Toluene (or cyclohexane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus topped with a reflux condenser, add glutaric acid (1.0 eq), benzyl alcohol (2.5 eq), p-TsOH·H₂O (0.05 eq), and toluene (approx. 2 mL per gram of glutaric acid).
-
Reaction : Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate or diethyl ether.
-
Washing :
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize the p-TsOH catalyst and remove any unreacted glutaric acid.
-
Wash with water.
-
Wash with brine to facilitate phase separation and remove residual water.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.
Purification Workflow
The crude product, a colorless to pale yellow oil, is typically purified by flash column chromatography.
Caption: Workflow for the synthesis and purification of dibenzyl glutarate.
Causality in Protocol Design
-
Choice of Catalyst : p-Toluenesulfonic acid is an ideal catalyst because it is a strong acid that is solid, easy to handle, and highly soluble in organic solvents like toluene, ensuring a homogeneous reaction mixture. Sulfuric acid is also effective but can sometimes lead to charring and side reactions.
-
Solvent and Azeotrope : Toluene is selected not only as a solvent but for its ability to form a low-boiling azeotrope with water, which is critical for the efficiency of the Dean-Stark trap. This physically removes a product, providing a powerful driving force for the reaction to proceed to completion.
-
Aqueous Workup : The NaHCO₃ wash is a crucial step. It deprotonates and neutralizes the acidic catalyst (p-TsOH) and any remaining dicarboxylic acid, rendering them water-soluble and allowing for their easy removal from the desired nonpolar ester product. The final brine wash reduces the solubility of organic material in the aqueous phase, preventing product loss.
Applications in Research and Development
Carboxylic Acid Protection
The primary application of dibenzyl glutarate is as a protected form of glutaric acid. The benzyl ester is a robust protecting group, stable to a wide range of reaction conditions, including mildly acidic and basic environments. Its key advantage lies in its method of removal: catalytic hydrogenolysis .
R-COOBn + H₂ (g) --(Pd/C)--> R-COOH + Toluene
This deprotection occurs under neutral conditions with high efficiency, making it orthogonal to many other protecting groups used in complex molecule synthesis, such as in peptide chemistry.[7][8][9]
Intermediate for Functionalized Molecules
Dibenzyl glutarate serves as a versatile starting material. For instance, the aromatic rings of the benzyl groups can be functionalized, such as through nitration, to introduce new reactive handles. This modified molecule can then be used as a linker in more complex systems, for example, in the development of photocleavable linkers for controlled release in drug delivery systems.[10] It is also a precursor in the synthesis of various heterocyclic systems and natural product analogues.[11]
Potential Applications
While less common than phthalates or simple alkyl esters, dibenzyl glutarate and its derivatives have potential as:
-
Plasticizers : For polymers, where its larger molecular size could offer lower volatility compared to smaller diesters.
-
Specialty Solvents : In applications requiring a high-boiling, non-polar, ester-based solvent.
-
Prodrug Moieties : The dibenzyl ester structure can be incorporated into drug design, where enzymatic or chemical cleavage in vivo would release an active carboxylic acid-containing drug. The use of benzyl esters as prodrugs is an established strategy to improve the pharmacokinetic profiles of certain therapeutic agents.[12]
Conclusion
Dibenzyl glutarate is a valuable chemical entity with well-defined structural and spectroscopic properties. Its synthesis via Fischer esterification is a classic, high-yielding transformation that relies on fundamental principles of chemical equilibrium. For researchers in organic synthesis and drug development, its primary utility lies in its role as a stable, yet readily cleavable, protected form of glutaric acid, enabling the construction of complex molecular architectures. Its potential as a synthetic intermediate and in materials science further underscores its importance for the scientific community.
References
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PrepChem. Synthesis of dibenzyl 2,4-dibromoglutarate. Available at: [Link]
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Chemsrc. CAS#:457612-23-6 | glutaric acid (4,5-dimethoxy-2-nitrobenzyl) ester methyl ester. Available at: [Link]
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Tamang, S. R., Cozzolino, A. F., & Findlater, M. Supporting information. The Royal Society of Chemistry. Available at: [Link]
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ResearchGate. Glutaric acid and Benzyl alcohol are reacted to give their corresponding ester. Available at: [Link]
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D'Acquarica, I., et al. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. ACS Publications. Available at: [Link]
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National Center for Biotechnology Information. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Available at: [Link]
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A Technical Guide to the Solubility of 1,5-Dibenzyl Glutarate in Common Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1,5-dibenzyl glutarate, a compound utilized in various organic synthesis applications.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document details the theoretical and practical aspects of determining its solubility in common organic solvents. Given the limited availability of public quantitative data, this guide focuses on equipping the user with the foundational knowledge and detailed methodologies required to perform such assessments in a laboratory setting.
Introduction to this compound and its Solubility
This compound (C₁₉H₂₀O₄, MW: 312.36 g/mol ) is a diester appearing as a colorless oil.[1][2] Its utility in organic synthesis necessitates a thorough understanding of its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development. The principle of "like dissolves like" is the cornerstone for predicting solubility; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3] Esters, such as this compound, are generally considered to be of intermediate polarity. While they are typically insoluble in water, they often exhibit good solubility in a range of organic solvents.[4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₀O₄ | [2] |
| Molecular Weight | 312.36 g/mol | |
| Appearance | Colorless Oil | [1][2] |
| CAS Number | 56977-08-3 | [1][2] |
Theoretical Framework for Solubility
The solubility of an ester like this compound is governed by the interplay of several factors at the molecular level. The presence of the two carbonyl (C=O) groups in the ester functionalities introduces polarity and the potential for dipole-dipole interactions. However, the large non-polar benzyl and pentanediyl groups constitute a significant portion of the molecule, contributing to its hydrophobic character.
Esters can act as hydrogen bond acceptors (at the carbonyl oxygen) with protic solvents, but they lack hydrogen bond donating capabilities. This limits their solubility in highly polar, protic solvents like water but allows for favorable interactions with a variety of organic solvents.[5] The overall solubility will be a balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a crucial first step in understanding the solubility profile of this compound. This can be achieved through simple dissolution tests.
Experimental Protocol for Qualitative Solubility Testing
-
Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry vial.
-
Solute Addition: Add approximately 25 mg of this compound to the solvent.
-
Mixing: Vigorously shake the vial for 60 seconds.[6]
-
Observation: Visually inspect the solution for any undissolved solute.
-
Classification:
-
Soluble: The solute completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solute dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solute does not appear to dissolve at all.[6]
-
This process should be repeated for a range of solvents with varying polarities.
Expected Qualitative Solubility of this compound:
Based on its structure, this compound is expected to be soluble in chlorinated solvents like chloroform and dichloromethane, as well as in ethers like diethyl ether and tetrahydrofuran, and aromatic hydrocarbons such as toluene. It is likely to have lower solubility in highly polar aprotic solvents like dimethyl sulfoxide and limited to no solubility in polar protic solvents like ethanol and methanol, and certainly insoluble in water.
Quantitative Determination of Solubility
For many applications, a quantitative measure of solubility is essential. The following protocol outlines a method for determining the equilibrium solubility of this compound in a given solvent.
Experimental Workflow for Quantitative Solubility Determination
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An In-depth Technical Guide to 1,5-Dibenzyl Glutarate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. 1,5-Dibenzyl glutarate, a diester of glutaric acid, represents a versatile yet often overlooked reagent with significant potential in these fields. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing in-depth insights into its chemical identity, synthesis, purification, and practical applications. As a Senior Application Scientist, the aim of this document is to bridge the gap between theoretical knowledge and practical laboratory application, empowering scientists to leverage the unique properties of this compound in their research endeavors.
Chemical Identity and Nomenclature
This compound is a dicarboxylic acid ester characterized by a central five-carbon glutarate backbone flanked by two benzyl ester groups. Understanding its various synonyms and chemical identifiers is crucial for effective literature searching and chemical sourcing.
Systematic and Alternative Names:
-
This compound
-
Glutaric acid, dibenzyl ester
-
Pentanedioic acid, 1,5-bis(phenylmethyl) ester
-
Dibenzyl glutarate[3]
These names are used interchangeably in chemical literature and supplier catalogs. The structure is formed from the esterification of the two carboxylic acid groups of glutaric acid with benzyl alcohol.
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Nodes for the atoms
C1 [label="O"];
C2 [label="O"];
C3 [label=""];
C4 [label=""];
C5 [label=""];
C6 [label="O"];
C7 [label="O"];
C8 [label=""];
C9 [label=""];
C10 [label=""];
C11 [label=""];
C12 [label=""];
C13 [label=""];
C14 [label=""];
C15 [label=""];
C16 [label=""];
C17 [label=""];
C18 [label=""];
C19 [label=""];
// Benzyl group 1
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- C8;
// Benzyl group 2
C14 -- C15;
C15 -- C16;
C16 -- C17;
C17 -- C18;
C18 -- C19;
C19 -- C14;
// Glutarate chain
C2 -- C3 [len=1.5];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5];
C5 -- C6 [len=1.5];
// Ester linkages
C1 -- C2 [style=double, len=1.0];
C2 -- O1 [label="O", shape=none, pos="1.5,0.5!"];
O1 -- C_bz1 [label="", shape=point, pos="2.0,0!"];
C_bz1 -- C8;
C6 -- C7 [style=double, len=1.0];
C6 -- O2 [label="O", shape=none, pos="-1.5,0.5!"];
O2 -- C_bz2 [label="", shape=point, pos="-2.0,0!"];
C_bz2 -- C14;
}
General synthesis workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a robust and scalable method for the preparation of this compound. The use of a Dean-Stark apparatus is crucial for driving the reaction equilibrium towards the product by removing the water byproduct.
Materials:
-
Glutaric acid (1.0 eq)
-
Benzyl alcohol (2.5 - 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glutaric acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.
-
Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically takes several hours.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature.
-
Aqueous Workup: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
Purification Strategies
The crude this compound, which appears as a colorless oil, often contains residual benzyl alcohol and potentially some mono-ester. Purification is typically achieved by one of the following methods:
1. Vacuum Distillation:
-
Rationale: As a high-boiling point ester, vacuum distillation is an effective method to separate it from lower-boiling impurities like benzyl alcohol.
-
Procedure: The crude oil is subjected to distillation under reduced pressure. The fraction corresponding to this compound is collected.
2. Column Chromatography:
-
Rationale: For smaller scale preparations or when high purity is required, silica gel column chromatography is a reliable method.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective. The less polar dibenzyl ester will elute before the more polar mono-ester and any remaining glutaric acid.
Applications in Research and Drug Development
While broadly classified as a compound useful in organic synthesis, this compound has specific applications that are of interest to the pharmaceutical industry.[3][4][5]
As a Linker and Spacer
The five-carbon chain of the glutarate moiety provides a flexible, non-rigid spacer that can be incorporated into more complex molecules. In drug delivery research, glutaric acid itself has been used as a spacer to conjugate drugs to delivery vehicles like dendrimers.[6] The dibenzyl ester form allows for controlled, stepwise synthetic manipulations before deprotection.
In the Synthesis of Bioactive Molecules
This compound can serve as a precursor to functionalized glutaric acid derivatives. A notable example is its use in the synthesis of complex heterocyclic scaffolds, such as benzoquinolizidinones, which are found in various biologically active alkaloids.[7]
As a Protecting Group Synthon
Benzyl esters are commonly employed as carboxyl-protecting groups in peptide synthesis due to their stability under various reaction conditions and their facile removal by catalytic hydrogenolysis.[8] this compound can be used to introduce a glutarate linker with pre-protected carboxyl termini, which can then be deprotected at a later synthetic stage. This strategy is valuable in the construction of complex peptides and peptidomimetics.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Fire Safety: While not highly flammable, it is a combustible organic liquid. Keep away from open flames and high heat sources. Use appropriate fire extinguishers (dry chemical, CO₂, or foam).
Conclusion
This compound is a versatile and valuable building block for organic synthesis, with emerging applications in medicinal chemistry and drug development. Its utility as a flexible linker and a precursor to complex molecular scaffolds makes it a compound of interest for researchers in these fields. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis and purification, and an exploration of its current and potential applications. By understanding and applying this knowledge, scientists can effectively integrate this compound into their synthetic strategies to advance their research goals.
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Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
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Patel, H., et al. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Israel Journal of Chemistry, 58(9-10), 1032-1043. [Link]
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Abu, N., et al. (2010). Conjugation of Polyamidoamine-Methotrexate Using Glutaric Acid as Spacer for Potential Drug Delivery Application. Journal of Biomedical Nanotechnology, 6(4), 363-371. [Link]
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McNamara, D. P., et al. (2006). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical research, 23(8), 1888–1897. [Link]
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PubChem. Dibenzyl phthalate. National Center for Biotechnology Information. [Link]
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Niyomura, O., et al. (2017). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Molecules, 22(11), 1895. [Link]
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PubChem. Pentanedioic acid, ethyl methyl ester. National Center for Biotechnology Information. [Link]
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MDPI. Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. [Link]
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ResearchGate. Influence of glutaraldehyde on drug release and mucoadhesive properties of chitosan Microspheres. [Link]
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Arca, H. C., et al. (2018). Pharmaceutical Applications of Cellulose Ethers and Cellulose Ether Esters. Biomacromolecules, 19(7), 2351–2376. [Link]
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Methodological & Application
Synthesis of 1,5-Dibenzyl glutarate from glutaric acid and benzyl alcohol
Synthesis of 1,5-Dibenzyl Glutarate via Fischer Esterification: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound from glutaric acid and benzyl alcohol. The described method is based on the well-established Fischer-Speier esterification, a cornerstone of organic synthesis for its reliability and cost-effectiveness, especially for large-scale production.[1][2] This document delves into the mechanistic underpinnings of the acid-catalyzed reaction, outlines a detailed experimental procedure, and provides guidance on product purification and characterization. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Glutaric acid, a dicarboxylic acid with the CAS number 110-94-1, is a versatile building block in organic synthesis.[3] Its structure allows for the creation of a wide array of derivatives, including esters, which are valuable intermediates in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[3][4] this compound, the target molecule of this protocol, is an important diester with applications in various research and development sectors. For instance, it has been utilized as a precursor in the synthesis of photocleavable linkers for controlled release applications.[5]
The synthesis of this compound is achieved through the Fischer esterification of glutaric acid with benzyl alcohol. This classic reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[1][6] While the reaction is reversible, the equilibrium can be shifted towards the product side by employing strategies such as using an excess of one reactant or removing the water as it is formed.[1][7]
Reaction Mechanism and Principles
The Fischer esterification proceeds via a series of reversible steps, as illustrated below. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][7][8]
Mechanism of Fischer Esterification:
-
Protonation of the Carbonyl Group: The carbonyl oxygen of glutaric acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[1][9][10]
-
Nucleophilic Attack by the Alcohol: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[2][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7][8]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. This process is then repeated at the second carboxylic acid group to form the diester, this compound.
Caption: Fischer Esterification Mechanism for this compound Synthesis.
To drive the reaction to completion, a Dean-Stark apparatus is often employed to azeotropically remove the water formed during the reaction.[1][11] Alternatively, a large excess of the alcohol can be used to shift the equilibrium towards the products.[1]
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles | Notes |
| Glutaric Acid | C₅H₈O₄ | 132.11 | 13.21 g | 0.10 | --- |
| Benzyl Alcohol | C₇H₈O | 108.14 | 54.07 g (52 mL) | 0.50 | 5 equivalents |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | 1.90 g | 0.01 | Catalyst |
| Toluene | C₇H₈ | 92.14 | 150 mL | --- | Solvent for azeotropic removal of water |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | --- | ~100 mL | --- | For neutralization |
| Brine | NaCl(aq) | --- | ~50 mL | --- | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | --- | ~10 g | --- | Drying agent |
| Diethyl Ether | (C₂H₅)₂O | --- | As needed | --- | For extraction |
| Hexane | C₆H₁₄ | --- | As needed | --- | For purification |
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: Experimental setup for the synthesis of this compound.
Procedure:
-
Assemble the Apparatus: Set up the 500 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper in the third neck.
-
Charge the Flask: To the flask, add glutaric acid (13.21 g, 0.10 mol), benzyl alcohol (54.07 g, 0.50 mol), p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol), and toluene (150 mL).
-
Reflux and Water Removal: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (approximately 4-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Work-up:
-
Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of effervescence.[12]
-
Separate the layers and wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess benzyl alcohol.
-
Purification
The crude product, a colorless to pale yellow oil, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Prepare the Column: Pack a chromatography column with silica gel in hexane.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 20%).
-
Collect Fractions: Collect the fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 10H, Ar-H), 5.12 (s, 4H, -CH₂-Ph), 2.45 (t, J = 7.2 Hz, 4H, -CH₂-COO-), 1.98 (p, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.8, 136.0, 128.6, 128.2, 128.1, 66.4, 33.3, 20.6 |
| FT-IR (neat, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1735 (C=O, ester), ~1160 (C-O, ester) |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₉H₂₀O₄Na [M+Na]⁺: 335.1259; found: 335.1254 |
Discussion and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the Dean-Stark trap is functioning correctly to remove all the water produced. The reaction time may also need to be extended.
-
Low Yield: Losses can occur during the work-up and purification steps. Careful extraction and column chromatography techniques are crucial. The purity of the starting materials is also important.
-
Side Reactions: At high temperatures, the formation of dibenzyl ether from the self-condensation of benzyl alcohol can be a competing side reaction, although this is generally minimal under the described conditions.[13]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound from glutaric acid and benzyl alcohol via Fischer esterification. By following the outlined procedure and understanding the underlying chemical principles, researchers can successfully synthesize this valuable diester for their research and development needs.
References
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-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Method for producing carboxylic acid benzyl esters. (n.d.). Google Patents.
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mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved January 12, 2026, from [Link]
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Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. (2023, August 29). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Glutaric acid and Benzyl alcohol are reacted to give their... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. (2015, June 11). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]
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glutaric acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Reaction mechanism of the green synthesis of glutaric acid. (2022, January 18). RSC Publishing. Retrieved January 12, 2026, from [Link]
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Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Synthesis method of glutaric acid monomethyl ester sodium salt and... (n.d.). Google Patents.
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved January 12, 2026, from [Link]
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Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2008, November 26). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Structure of benzyl glutarate. (2025, September 10). Filo. Retrieved January 12, 2026, from [Link]
-
c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved January 12, 2026, from [Link]
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Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of benzyl oxide by direct dehydration of benzyl alcohol under microwave radiation. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Application Notes & Protocols: The Dibenzyl-Glutaryl Moiety for Orthogonal Side-Chain Modification in Peptide Synthesis
Introduction: Beyond Conventional Protection
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products.[1][2] The principle of orthogonality—the selective removal of one class of protecting groups under conditions that leave others intact—forms the bedrock of modern solid-phase peptide synthesis (SPPS).[3][4] While standard strategies like Fmoc/tBu and Boc/Bzl provide robust frameworks for linear peptide assembly, the synthesis of complex architectures such as cyclic peptides, branched peptides, or peptide-drug conjugates (PDCs) necessitates a more sophisticated toolbox.[5][][7]
This guide introduces the application of a dibenzyl-glutaryl moiety for the side-chain modification of amino acids, particularly lysine. While not a protecting group in the traditional sense of being fully removable, this moiety serves as a powerful bifunctional linker or "orthogonal handle." It allows for the introduction of two carboxylic acid groups that are themselves protected as benzyl esters. These benzyl groups can be selectively cleaved under mild hydrogenolysis conditions, revealing reactive carboxylates for subsequent, site-specific modifications. This approach offers a distinct deprotection window, orthogonal to the acid- and base-labile groups commonly employed in peptide chemistry.
PART 1: Scientific Principles and Application Strategy
The core of this strategy involves the acylation of the ε-amino group of a lysine residue with glutaric anhydride, followed by the protection of the resulting terminal carboxylic acid as a benzyl ester. The term "1,5-dibenzyl glutarate" refers to the diester of glutaric acid, which provides the chemical foundation for this modification.[8] When attached to lysine, the resulting structure is more accurately described as Nε-(glutaryl-1,5-dibenzyl ester)-lysine .
The key features of this modifying group are:
-
Stable Linkage: The amide bond formed between the lysine side chain and the glutaryl group is highly stable and resistant to the conditions of standard Fmoc-based SPPS.
-
Orthogonal Deprotection: The two benzyl esters are stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderate acidic conditions used for the cleavage of many side-chain protecting groups (e.g., TFA for Boc, tBu).[4][9]
-
Selective Cleavage: The benzyl esters can be cleanly and efficiently removed by catalytic hydrogenation or catalytic transfer hydrogenation, yielding two free carboxylic acid groups.[2][5][10][11] This deprotection method does not affect most other protecting groups, with the notable exception of other benzyl- or Cbz-based groups.
The dibenzyl-glutaryl moiety is not merely a placeholder; it is a functional unit designed for advanced peptide engineering:
-
Introduction of Branching Points: After debenzylation, the two newly exposed carboxyl groups can be used to initiate the synthesis of two new peptide chains, creating a branched peptide structure from a single lysine residue.
-
Formation of Complex Conjugates: The free carboxylates serve as ideal attachment points for reporter molecules, cytotoxic drugs (in PDCs), or polymers like PEG, using standard carbodiimide coupling chemistry.[12][13] The glutaryl portion acts as a flexible spacer, which can be critical for maintaining the biological activity of both the peptide and the conjugated molecule.[]
-
Cyclization and Stapling: The deprotected side-chain carboxylates can be coupled with free amino groups elsewhere in the peptide to form lactam bridges, leading to cyclized or "stapled" peptides with enhanced conformational stability and biological activity.
PART 2: Data Presentation and Orthogonality
The utility of the dibenzyl-glutaryl group hinges on its compatibility with established protection schemes. The following table summarizes its stability relative to common protecting groups used in Fmoc-SPPS.
| Protecting Group | Typical Deprotection Reagent | Stability of Dibenzyl-Glutaryl Group | Rationale |
| Fmoc (α-amino) | 20% Piperidine in DMF | Stable | Amide and benzyl ester bonds are resistant to mild base.[14] |
| Boc (Nε-Lys, Nα-Trp) | Trifluoroacetic Acid (TFA) | Stable | Benzyl esters are stable to moderate acidolysis.[9] |
| tBu (O-Ser/Thr/Tyr, Asp/Glu) | Trifluoroacetic Acid (TFA) | Stable | Benzyl esters are stable to moderate acidolysis. |
| Trt (N-Asn/Gln, S-Cys) | 1-5% TFA in DCM | Stable | Benzyl esters are stable to mild acidolysis. |
| Pbf, Pmc (N-Arg) | Trifluoroacetic Acid (TFA) | Stable | Benzyl esters are stable to moderate acidolysis. |
| Cbz, Bzl | Catalytic Hydrogenation | CLEAVED | The deprotection mechanism is identical (hydrogenolysis).[15] |
PART 3: Experimental Protocols
This protocol details the preparation of the key building block for incorporation into SPPS. The process involves two main steps: acylation with glutaric anhydride and subsequent mono-benzylation.
Step 1a: Acylation of Nα-Fmoc-L-lysine
-
Dissolution: Dissolve Nα-Fmoc-L-lysine (1.0 eq) in a suitable solvent mixture such as 10% aqueous sodium carbonate or a mixture of DMF and a mild base like diisopropylethylamine (DIPEA).
-
Acylation: Add glutaric anhydride (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Workup: Acidify the reaction mixture to pH ~2-3 with cold 1 M HCl. The product, Nα-Fmoc-Nε-(glutaryl)-L-lysine, will precipitate.
-
Isolation: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.
Step 1b: Benzylation of the Glutaryl Carboxyl Group
-
Dissolution: Dissolve the product from Step 1a (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Esterification: Add benzyl bromide (BnBr, 1.1 eq) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the final building block, Nα-Fmoc-Nε-(glutaryl-1-benzyl ester)-L-lysine.
The synthesized building block can be incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide or 2-chlorotrityl chloride for a C-terminal acid). Perform the initial amino acid loading and subsequent couplings to elongate the peptide chain as required.
-
Fmoc Deprotection: Prior to coupling the modified lysine, deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF.[16]
-
Coupling: Dissolve the Nα-Fmoc-Nε-(glutaryl-1-benzyl ester)-L-lysine (3.0 eq) and a suitable coupling agent such as HCTU (2.9 eq) in DMF. Add a base like DIPEA (6.0 eq) and pre-activate for 2-5 minutes. Add this solution to the deprotected resin and couple for 1-2 hours.
-
Washing: After coupling, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.
-
Chain Elongation: Continue with subsequent Fmoc deprotection and coupling cycles to complete the peptide sequence.
This protocol uses catalytic transfer hydrogenation to selectively remove the benzyl esters from the glutaryl moiety while the peptide remains attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in a suitable solvent. For this reaction, a mixture of DCM and methanol is often effective.
-
Catalyst Addition: Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), to the resin suspension (approximately 0.2 eq by weight relative to the theoretical peptide loading).
-
Hydrogen Donor: Add a hydrogen donor such as formic acid (20-30 eq) or 1,4-cyclohexadiene.[2][11] Formic acid is often preferred as it can also serve as a good solvent for many peptides.[5]
-
Reaction: Gently agitate the slurry at room temperature. Monitor the reaction by cleaving a small sample of the resin and analyzing by LC-MS. The reaction is typically complete within 2-8 hours.
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with DMF, DCM, and methanol to remove all traces of the catalyst and byproducts.
-
Confirmation: The resin now carries the peptide with the lysine side chain modified with two free carboxylic acids, ready for subsequent conjugation or final cleavage from the resin.
PART 4: Visualizations
Caption: Workflow for using the dibenzyl-glutaryl moiety in peptide synthesis.
References
- Jackson, A. E., & Johnstone, R. A. W. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-493.
- Anwer, M. K., & Spatola, A. F. (1980).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Bieg, T., & Szeja, W. (1985).
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
- Jain, N., et al. (2016). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
- Robinson, M. W., et al. (2022). Spontaneous cleavage at Glu and Gln residues in long-lived proteins. Aging Cell, 21(11), e13709.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides.
-
AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]
- Guilloton, M., et al. (1990). Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA)
- Sohma, Y., et al. (2017). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science, 8(3), 2031-2037.
- Wagner, J., et al. (2018). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.
- Nalbone, J. M., et al. (2016). Site-selective chemical cleavage of peptide bonds. The Journal of Organic Chemistry, 81(11), 4566-4573.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Efficient Peptide Synthesis with Fmoc-Lys-OH HCl. Retrieved from [Link]
- Garcı́a-Martı́n, F., et al. (2006).
- Johnson, W. S., & Schneider, W. P. (1951). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses, 31, 72.
- Iatrou, H., et al. (2017). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 9(12), 673.
- Konieczny, P., et al. (2017). Synthesis of Fmoc-protected conformationally restricted lysine analogues for Fmoc-SPPS, and sequences of synthetic histone peptides.
- Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.
- Wang, Y., et al. (2019).
- Johnson, W. S., & Jones, W. E. (1951). α-PHENYLGLUTARIC ANHYDRIDE. Organic Syntheses, 31, 82.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Tanabe Seiyaku Co., Ltd. (1987). EP0239062A2 - N2-(1-carboxy-3-oxo-3-phenylpropyl)-L-Lysine compounds and their derivatives.
- Fu, Y., & Ho, M. (2023). Recent Advances in Peptide Linkers of Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 14(10), 1373-1378.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
-
Filo. (2025). Structure of benzyl glutarate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
Sources
- 1. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. [PDF] Glutamic Acid Selective Chemical Cleavage of Peptide Bonds. | Semantic Scholar [semanticscholar.org]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Peptide Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of benzyl glutarate | Filo [askfilo.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 16. chem.uci.edu [chem.uci.edu]
Application Note: A Robust and Scalable Protocol for the Synthesis of Dibenzyl Glutarate via Phase-Transfer Catalysis
Abstract & Introduction
Benzyl esters are pivotal intermediates in organic synthesis, frequently employed as protecting groups for carboxylic acids due to their stability under various conditions and their facile removal via hydrogenolysis. This application note provides a detailed, field-proven protocol for the synthesis of dibenzyl glutarate from glutaric acid and benzyl bromide. The described method utilizes Phase-Transfer Catalysis (PTC), a powerful technique that enhances reaction rates and yields for heterogeneous reaction systems.[1] By facilitating the transport of the glutarate dianion from a solid or aqueous phase into an organic phase, the phase-transfer catalyst enables the reaction to proceed under mild conditions with high efficiency, offering a scalable and operationally simple alternative to traditional esterification methods.[2][3] This guide is tailored for researchers in synthetic chemistry and drug development, offering in-depth explanations of the procedural choices to ensure reliable and reproducible outcomes.
Mechanistic Rationale and Experimental Design
The esterification of glutaric acid with benzyl bromide is fundamentally a double SN2 reaction.[4][5] The core of the experimental design is to optimize the conditions for this bimolecular nucleophilic substitution.
2.1 Nucleophile Generation Glutaric acid, a dicarboxylic acid, is not sufficiently nucleophilic to react directly with benzyl bromide. It must first be deprotonated to form the highly nucleophilic carboxylate dianion. In this protocol, potassium carbonate (K₂CO₃) is employed as a mild, inexpensive, and effective base for this transformation. The use of a solid base in a liquid-solid PTC system minimizes side reactions associated with stronger, more soluble bases.
2.2 The SN2 Reaction The generated glutarate dianion attacks the electrophilic benzylic carbon of benzyl bromide. The bromide ion, being an excellent leaving group, is displaced, forming the carbon-oxygen bond of the ester. This process occurs twice to yield the desired dibenzyl glutarate. Benzyl bromide is an ideal substrate for SN2 reactions due to its primary nature and the electronic stabilization of the transition state by the adjacent phenyl ring.[6][7]
2.3 The Role of Phase-Transfer Catalysis (PTC) The primary challenge in this reaction is the mutual insolubility of the reactants. The potassium glutarate salt is insoluble in common non-polar organic solvents where benzyl bromide is soluble. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), elegantly overcomes this barrier.[1][8] The lipophilic tetrabutylammonium cation ([Q]⁺) exchanges with the potassium cation to form a tetrabutylammonium glutarate ion pair ([Q]₂[Glutarate]). This ion pair is soluble in the organic phase, allowing it to react with benzyl bromide.[2][9] The catalyst is then regenerated, continuing the cycle until the reaction is complete. This approach avoids the need for harsh, high-boiling polar aprotic solvents.
Experimental Protocol: Synthesis of Dibenzyl Glutarate
3.1 Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Molar Ratio |
| Glutaric Acid | C₅H₈O₄ | 132.11 | ≥99% | 5.00 g | 37.8 | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | ≥98% | 14.3 g (10.3 mL) | 83.2 | 2.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | ≥99%, fine powder | 12.5 g | 90.5 | 2.4 |
| Tetrabutylammonium Bromide (TBAB) | C₁₆H₃₆BrN | 322.37 | ≥98% | 1.22 g | 3.8 | 0.1 |
| Toluene | C₇H₈ | 92.14 | Anhydrous | 150 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | ~400 mL | - | - |
| Deionized Water | H₂O | 18.02 | - | ~300 mL | - | - |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - | - |
| Silica Gel | SiO₂ | - | 60 Å, 230-400 mesh | As needed | - | - |
3.2 Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or argon inlet
-
Thermometer or temperature probe
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3 Step-by-Step Procedure
A. Reaction Setup
-
To the 500 mL three-neck flask, add glutaric acid (5.00 g, 37.8 mmol), powdered potassium carbonate (12.5 g, 90.5 mmol), and tetrabutylammonium bromide (1.22 g, 3.8 mmol).
-
Equip the flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Add 150 mL of anhydrous toluene via syringe or cannula.
-
Begin vigorous stirring to create a fine suspension.
B. Reaction Execution
-
Add benzyl bromide (10.3 mL, 83.2 mmol) to the suspension at room temperature using a syringe. Note: A slight excess of benzyl bromide ensures complete conversion of the dicarboxylic acid.
-
Heat the reaction mixture to 90 °C using an oil bath.
-
Maintain vigorous stirring at 90 °C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Analysis: The reaction is complete upon the disappearance of the benzyl bromide spot (Rƒ ≈ 0.8) and the appearance of a major product spot (dibenzyl glutarate, Rƒ ≈ 0.5).
-
C. Workup and Isolation
-
Once the reaction is complete, cool the flask to room temperature.
-
Add 100 mL of deionized water to the flask and stir for 10 minutes to dissolve the potassium salts.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated sodium chloride solution (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
D. Purification
-
Purify the crude oil via flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (neat or dissolved in a minimal amount of dichloromethane).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford dibenzyl glutarate as a colorless oil.[10] The expected yield is typically in the range of 85-95%.
Workflow Visualization
The overall experimental workflow is summarized in the diagram below.
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. 1,5-DIBENZYL GLUTARATE | 56977-08-3 [amp.chemicalbook.com]
Application Notes and Protocols: 1,5-Dibenzyl Glutarate as a Precursor for Organotin Complexes
Introduction: The Versatile Chemistry of Organotin Carboxylates
Organotin(IV) compounds have garnered significant interest within the realms of industrial chemistry and pharmacology due to their diverse applications as catalysts, heat stabilizers, and potent biologically active agents.[1] Among the various classes of organotin compounds, organotin(IV) carboxylates stand out for their structural diversity and wide-ranging biological activities, including anticancer, antifungal, and antibacterial properties.[2][3][4] The synthesis of these complexes often involves the reaction of an organotin(IV) halide or oxide with a carboxylic acid, allowing for the fine-tuning of the complex's properties by modifying the organic substituents on both the tin atom and the carboxylate ligand.
This guide provides a comprehensive overview of the use of 1,5-dibenzyl glutarate as a precursor for the synthesis of novel organotin(IV) glutarate complexes. We will delve into the detailed protocols for the preparation of the glutaric acid ligand via hydrolysis of its dibenzyl ester, followed by the synthesis of di- and triorganotin(IV) complexes. Furthermore, this document will explore the characterization techniques and potential applications of these compounds, particularly focusing on their biological activities. The causality behind experimental choices is explained to provide researchers with a robust framework for the synthesis and evaluation of these promising compounds.
Synthetic Strategy: From Ester to Bioactive Complex
The overall synthetic pathway involves a two-step process. First, the commercially available this compound is hydrolyzed to yield glutaric acid. This dicarboxylic acid then serves as the ligand for the subsequent reaction with various organotin(IV) chlorides to form the desired organotin glutarate complexes.
Sources
- 1. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Organotin(IV) Complexes as Antitumoral and Antimicrobial Agents. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Dibenzyl Glutarate in the Synthesis of Bioactive Molecules
Abstract: This document provides a comprehensive guide to the application of dibenzyl glutarate, a compound useful in organic synthesis[1], as a versatile C5 building block in the construction of complex bioactive molecules. We move beyond simple procedural lists to explore the underlying chemical principles and strategic advantages of employing this reagent. Detailed, field-tested protocols for key transformations, supported by mechanistic insights and troubleshooting guidance, are provided to empower researchers in their synthetic endeavors. This guide is designed to be a self-validating system, enabling robust and reproducible outcomes in the laboratory.
Introduction: Why Dibenzyl Glutarate? A Strategic Perspective
Dibenzyl glutarate (dibenzyl pentanedioate)[2] is more than just a simple diester. Its unique structural features offer distinct advantages in multi-step organic synthesis, particularly in the construction of heterocyclic systems and complex aliphatic chains that form the backbone of many pharmaceuticals and natural products.[3]
The primary strategic advantages of using dibenzyl glutarate include:
-
Orthogonal Protection: The benzyl ester groups are stable to a wide range of reaction conditions, yet they can be selectively removed under mild hydrogenolysis conditions (e.g., H₂, Pd/C). This orthogonality allows for the selective deprotection of the carboxylic acid moieties without disturbing other sensitive functional groups within the molecule, a critical consideration in complex target-oriented synthesis.[4]
-
Activated Methylene Groups: The protons on the carbons alpha to the carbonyls (C2 and C4) exhibit enhanced acidity, making these positions suitable for enolate formation. This facilitates intramolecular cyclization reactions or intermolecular alkylations.
-
Symmetrical C5 Scaffolding: As a symmetrical five-carbon unit, dibenzyl glutarate serves as a reliable and predictable scaffold for building more complex structures, including the five- and six-membered rings that are foundational to many bioactive molecules.[5]
Core Application: Synthesis of Piperidine Scaffolds via Dieckmann Condensation and Reductive Amination
One of the most powerful applications of a glutarate scaffold is in the synthesis of substituted piperidines. The piperidine ring is a privileged structure in medicinal chemistry, frequently appearing in CNS-active agents and other therapeutics.[6] The following protocol details a robust method for synthesizing N-substituted piperidine derivatives, key intermediates for further elaboration. The core of this strategy is the intramolecular cyclization of the diester, known as the Dieckmann Condensation.[7][8][9]
Mechanistic Rationale & Workflow
The synthesis proceeds through a base-catalyzed intramolecular condensation of the diester to form a cyclic β-keto ester.[10] This intermediate is then subjected to a series of transformations including reduction, deprotection via hydrogenolysis, and finally, a double reductive amination to form the piperidine ring.[11][12] The benzyl protecting groups are crucial for the initial cyclization and are strategically removed to unmask the carboxylic acids for the final cyclization with an amine.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Buy Online CAS Number 56977-08-3 - TRC - 1,5-Dibenzyl Glutarate | LGC Standards [lgcstandards.com]
- 3. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enantioselective Synthesis of Chiral Glutarate Monoesters from 1,5-Dibenzyl Glutarate Derivatives
Introduction: The Significance of Chiral Glutarates in Medicinal Chemistry
Chirality is a fundamental principle in drug design and development, as the pharmacological and toxicological profiles of enantiomers can differ dramatically.[1][2] Chiral glutaric acid derivatives and their monoesters are crucial building blocks in the synthesis of a wide array of pharmaceuticals.[3] Their dicarboxylate structure provides a versatile scaffold for constructing complex molecular architectures. For instance, optically active glutarate monoesters are key intermediates in the synthesis of antidepressants like (-)-Paroxetine, antiasthmatic spiro-substituted piperidines, and cholesterol inhibitors.[4]
The challenge lies in producing these intermediates as single enantiomers with high optical purity. Direct asymmetric synthesis can be complex, often requiring multiple steps and expensive chiral auxiliaries. An elegant and highly efficient alternative is the desymmetrization of a prochiral starting material.[5][6] 1,5-Dibenzyl glutarate, a symmetrical and readily available diester, serves as an ideal prochiral substrate for this purpose.[7][8] This guide provides a detailed exploration of the enzymatic desymmetrization of this compound, offering a field-proven, scalable, and highly selective method for generating valuable chiral synthons.
Core Strategy: Desymmetrization via Asymmetric Hydrolysis
Desymmetrization is a powerful strategy where a symmetrical, achiral molecule is transformed into a chiral one in a single step.[9][10] For a prochiral diester like this compound, the two benzyl ester groups are enantiotopic. This means that while they are chemically identical in an achiral environment, they are distinguishable by a chiral catalyst, such as an enzyme.
The primary method discussed here is the lipase-catalyzed asymmetric hydrolysis of the prochiral diester. Lipases are hydrolytic enzymes that, in a chiral active site, preferentially catalyze the cleavage of one of the two enantiotopic ester groups.[11][12] This selective hydrolysis breaks the molecule's symmetry, yielding a chiral monoester and benzyl alcohol, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[10]
Caption: Lipase active site distinguishing between two enantiotopic ester groups.
Application Note 1: Screening of Commercially Available Lipases
The choice of enzyme is the most critical parameter for success. Different lipases can exhibit opposite enantiopreferences or varying degrees of selectivity towards the same substrate. For 3-substituted glutarate diesters, lipases from Candida antarctica (CAL-B, often immobilized as Novozym 435) and Pseudomonas cepacia (PSL) are widely reported to provide high enantiomeric excess (ee) and are excellent starting points for screening. [4] Key Considerations for Enzyme Selection:
-
Enantiopreference: CAL-B and lipases from Geobacillus thermocatenulatus (BTL2) have been shown to produce opposite enantiomers from the same class of substrates, providing access to both (R)- and (S)-monoesters. [4]* Immobilization: Using an immobilized enzyme (e.g., Novozym 435) greatly simplifies the work-up, as the catalyst can be removed by simple filtration. It also enhances enzyme stability and allows for its reuse, improving process economics.
-
Activity & Stability: The enzyme must be active and stable under the chosen reaction conditions (pH, temperature, potential co-solvents).
Table 1: Representative Performance of Different Lipases on 3-Aryl-Glutarate Diesters (Note: Data is compiled from literature on analogous substrates to provide a predictive baseline for this compound)
| Enzyme Source | Support | Typical Product | Enantiomeric Excess (ee) | Relative Reaction Time |
| Candida antarctica Lipase B (CAL-B) | Immobilized (Novozym 435) | (R)-Monoester | >99% [4] | Moderate |
| Geobacillus thermocatenulatus Lipase (BTL2) | Immobilized (Hexil-Toyopearl) | (S)-Monoester | >99% [4] | Fast |
| Pseudomonas cepacia Lipase (PSL) | Immobilized on Diatomite | (S)-Monoester | >99% [9] | Moderate to Fast |
| Pig Liver Esterase (PLE) | Soluble | Varies | Good to Excellent | Fast |
Protocol 1: General Procedure for Lipase-Catalyzed Asymmetric Hydrolysis of this compound
This protocol describes a general method for the desymmetrization of this compound using an immobilized lipase and a pH-stat for reaction control.
Materials:
-
This compound (Substrate)
-
Immobilized Lipase (e.g., Novozym 435, CAL-B)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Sodium Hydroxide Solution (e.g., 0.1 M, accurately standardized) for titration
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
pH-stat system (autotitrator) or a pH meter with a magnetic stirrer
-
Thermostatically controlled reaction vessel or water bath
Procedure:
-
Setup: To a jacketed reaction vessel maintained at 30 °C, add this compound (e.g., 10 mmol, 3.12 g) and phosphate buffer (100 mL, pH 7.0).
-
Dispersion: Stir the mixture vigorously for 15 minutes to create a fine suspension of the substrate. A small amount of a co-solvent like t-butanol or acetone (2-5% v/v) can be added to improve substrate solubility, but its effect on enzyme activity must be pre-validated.
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-20% w/w of substrate, 300-600 mg of Novozym 435).
-
Reaction Initiation & Control: Begin titration with the 0.1 M NaOH solution using the pH-stat, maintaining the pH at 7.0. The reaction progress can be monitored by the consumption of the base. The reaction is complete when 1.0 equivalent of NaOH has been consumed (i.e., 100 mL of 0.1 M NaOH for a 10 mmol scale reaction), indicating 100% conversion to the monoester.
-
Reaction Quench & Enzyme Recovery: Once the reaction is complete (or has reached the desired conversion), stop the stirring and the titration. Remove the immobilized enzyme by vacuum filtration. Wash the recovered enzyme with buffer and then with a solvent like acetone to prepare it for reuse.
-
Work-up - Acidification & Extraction: Cool the filtrate in an ice bath and acidify to pH 2-3 using 1 M HCl. This protonates the carboxylate of the monoester, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL). The organic layers contain the desired monoester and any unreacted diester.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude monoester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the polar monoester from the non-polar starting diester.
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
To validate the success of the enantioselective synthesis, the optical purity of the product must be determined. This is typically achieved by chiral High-Performance Liquid Chromatography (HPLC) after converting the monoacid into a methyl ester for better chromatographic behavior.
Materials:
-
Purified Monoester Product
-
Diazomethane solution or (Trimethylsilyl)diazomethane
-
HPLC-grade Hexane and Isopropanol
-
Chiral HPLC Column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Procedure:
-
Derivatization (Methylation): Dissolve a small sample of the purified monoester (~5 mg) in 1 mL of a suitable solvent like diethyl ether. Add a freshly prepared solution of diazomethane dropwise until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a fume hood. Alternatively, use the safer reagent (trimethylsilyl)diazomethane in the presence of methanol. After 15 minutes, quench any excess reagent by adding a drop of acetic acid.
-
Sample Preparation: Evaporate the solvent and re-dissolve the resulting methyl ester in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: Chiralcel OD-H (or other suitable column)
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The two enantiomers of the derivatized monoester will appear as two separate peaks. Calculate the enantiomeric excess (ee%) using the areas of the two peaks:
-
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
References
-
Hughes, D. L., Bergan, J. J., Amato, J. S., Bhupathy, M., Leazer, J. L., McNamara, J. M., Sidler, D. R., Reider, P. J., & Grabowski, E. J. J. (1990). Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers. The Journal of Organic Chemistry. [Link]
-
Yamamoto, H. (n.d.). Chapter 7 USE OF LIPASES FOR ORGANIC SYNTHESES. [Link]
-
Chen, Y., et al. (2018). Asymmetric total synthesis of (+)-(2R,4′R,8′R)-α-tocopherol enabled by enzymatic desymmetrization. Organic & Biomolecular Chemistry. [Link]
- Blacker, A. J., et al. (1994). Chiral glutarate esters, their resolution and derived glutarimide compounds.
-
Vidal-Ferran, A., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. [Link]
-
Hughes, D. L., et al. (1990). Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers. The Journal of Organic Chemistry. [Link]
-
Shang, M., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. ResearchGate. [Link]
-
Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Glutaric Acid: The Multifaceted Applications of Glutaric Acid in Organic Synthesis and Beyond. (n.d.). Dacelo. [Link]
-
Gotor, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. [Link]
-
Sridharan, V., et al. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Indian Academy of Sciences. [Link]
-
Crimmins, M. T., & She, J. (2009). Synthesis of the 1-Monoester of 2-Ketoalkanedioic Acids, e.g., Octyl α-Ketoglutarate. NIH Public Access. [Link]
-
Li, Y., et al. (2022). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Albarrán-Velo, J., et al. (2012). Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate. [Link]
-
Parmar, V. S., et al. (1997). Chiral discrimination by hydrolytic enzymes in the synthesis of optically pure materials. Indian Academy of Sciences. [Link]
-
Contente, M. L., & Molinari, F. (2021). Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons. MDPI. [Link]
-
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. EurekAlert!. [Link]
-
Zhang, X., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. PubMed. [Link]
-
Jerphagnon, T., et al. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation with a P-Stereogenic Ligand. Request PDF. [Link]
-
Kamal, A., et al. (2007). Enzymatic desymmetrization of 3-arylglutaric acid anhydrides. Request PDF. [Link]
-
Likhitwitayawuid, K., et al. (2018). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. PMC - NIH. [Link]
-
Scafato, P., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. [Link]
-
Scafato, P., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. ResearchGate. [Link]
-
Saranya, S., & Akila, S. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]
-
Kumar, P., & Kumar, V. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Preprints.org. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
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- 5. moodle2.units.it [moodle2.units.it]
- 6. Breaking Molecular Symmetry through Biocatalytic Reactions to Gain Access to Valuable Chiral Synthons [mdpi.com]
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- 8. This compound CAS#: 56977-08-3 [chemicalbook.com]
- 9. BJOC - Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis [beilstein-journals.org]
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Application Notes and Protocols: The Role of 1,5-Dibenzyl Glutarate in Advanced Polymer Synthesis
Introduction: Reimagining Polyester Synthesis with 1,5-Dibenzyl Glutarate
In the dynamic field of polymer chemistry, the pursuit of novel monomers that impart unique properties to resulting materials is of paramount importance. This compound, a diester of glutaric acid and benzyl alcohol, emerges as a versatile building block for the synthesis of advanced polyesters.[1] Its chemical structure, featuring a five-carbon aliphatic backbone and benzyl ester protecting groups, offers a distinct advantage in polycondensation reactions. The benzyl groups serve as excellent leaving groups in transesterification reactions, facilitating the formation of high molecular weight polyesters under various conditions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer in polyester synthesis. We will delve into two primary synthetic pathways: traditional high-temperature melt polycondensation and milder, sustainable enzyme-catalyzed polymerization. Detailed protocols, the underlying scientific principles, and robust characterization methodologies are presented to enable the rational design and synthesis of novel polyesters with tailored properties for a range of applications, from biodegradable materials to advanced drug delivery systems.
The Strategic Role of this compound in Polyester Synthesis
This compound functions as a monomeric precursor to the glutarate repeating unit in a polyester chain. The fundamental reaction is a transesterification process where the benzyl ester linkages are reacted with a diol in the presence of a catalyst. This reaction results in the formation of a new ester bond between the glutarate carbonyl group and the diol, with the concomitant release of benzyl alcohol as a byproduct.
The choice of the diol co-monomer allows for the precise tuning of the final polymer's properties. For instance, using a short-chain diol like 1,4-butanediol will result in a more rigid polymer, while a longer-chain diol such as 1,10-decanediol will impart greater flexibility. This modularity is a key advantage for designing materials with specific thermal and mechanical characteristics.
Two primary catalytic strategies are explored herein:
-
Chemical Catalysis (Melt Polycondensation): This classic approach employs metal-based catalysts at elevated temperatures and reduced pressures to drive the polymerization to completion. It is a robust and scalable method suitable for producing high molecular weight polyesters.
-
Enzymatic Catalysis: Leveraging the specificity of lipases, this green chemistry approach allows for polymerization under significantly milder conditions.[2][3] This is particularly advantageous for the synthesis of polymers intended for biomedical applications where residual metal catalyst contamination is a concern.[3]
Experimental Protocols
Protocol 1: High-Temperature Melt Polycondensation
This protocol details the synthesis of poly(alkylene glutarate) via a two-stage melt polycondensation reaction between this compound and a selected diol. The process involves an initial transesterification step at atmospheric pressure, followed by a polycondensation step under high vacuum to achieve a high molecular weight polymer.
Materials:
-
This compound
-
Diol (e.g., 1,6-hexanediol)
-
Transesterification catalyst (e.g., Titanium (IV) butoxide (TBT) or Dibutyltin dilaurate)
-
Nitrogen gas (high purity)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Distillation head with a condenser and receiving flask
-
Thermometer or thermocouple
-
Heating mantle
-
Vacuum pump capable of reaching < 1 mbar
-
Schlenk line for inert atmosphere operations
Workflow Diagram:
Caption: Workflow for High-Temperature Melt Polycondensation.
Step-by-Step Methodology:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, distillation head, and a nitrogen inlet/outlet.
-
Charging Reactants: Place equimolar amounts of this compound and the chosen diol into the flask. A slight excess of the diol (e.g., 1.05:1 molar ratio) can be used to compensate for any loss during the initial stage.
-
Catalyst Addition: Add the transesterification catalyst (e.g., 0.1 mol% relative to the diester).
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the first stage.
-
Transesterification (Stage 1):
-
Heat the reaction mixture to 180°C with continuous stirring.
-
Benzyl alcohol, the byproduct of the transesterification, will begin to distill. Collect the distillate in the receiving flask.
-
Continue this stage for 2-3 hours, or until the majority of the theoretical amount of benzyl alcohol has been collected.
-
-
Polycondensation (Stage 2):
-
Gradually increase the temperature to 220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1-2 hours. This is crucial to prevent bumping of the increasingly viscous polymer melt.
-
Continue the reaction under high vacuum for an additional 2-4 hours to drive the polymerization towards a higher molecular weight. The viscosity of the melt will noticeably increase.
-
-
Cooling and Recovery:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed by carefully breaking the flask (if necessary and safe to do so) or by dissolving it in a suitable solvent.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of chloroform.
-
Precipitate the polyester by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration and wash it with fresh methanol.
-
Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Enzyme-Catalyzed Polymerization
This protocol describes a greener, milder approach to polyester synthesis using an immobilized lipase as the catalyst. This method is particularly suitable for producing polymers for biomedical applications where metal contamination must be avoided.
Materials:
-
This compound
-
Diol (e.g., 1,8-octanediol)
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
High-boiling point solvent (e.g., diphenyl ether) or solvent-free conditions
-
Molecular sieves (optional, for anhydrous conditions)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating
-
Vacuum line or Schlenk line
-
Temperature-controlled oil bath
Workflow Diagram:
Caption: Workflow for Enzyme-Catalyzed Polymerization.
Step-by-Step Methodology:
-
Preparation: In a clean, dry Schlenk flask, combine equimolar amounts of this compound and the chosen diol.
-
Solvent and Enzyme Addition:
-
Inert Atmosphere: Seal the flask and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Polymerization:
-
Place the flask in a temperature-controlled oil bath on a magnetic stirrer.
-
Set the temperature to a range of 60-90°C and begin stirring.[6]
-
To facilitate the removal of the benzyl alcohol byproduct and drive the reaction forward, apply a vacuum to the flask. The level of vacuum can be adjusted based on the reaction temperature to control the rate of byproduct removal.
-
Allow the polymerization to proceed for 24-72 hours. The reaction can be monitored by periodically taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the mixture in a minimal amount of chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can often be washed, dried, and reused.
-
Precipitate the polyester by slowly adding the chloroform solution to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer by filtration and wash with fresh methanol.
-
Dry the purified polyester under vacuum until a constant weight is achieved.
-
Characterization of the Resulting Polyesters
Thorough characterization of the synthesized polyesters is essential to understand their structure, properties, and suitability for specific applications.
Data Summary Table:
| Characterization Technique | Information Obtained |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the polymer, verifies the incorporation of both the glutarate and diol units, and can be used for end-group analysis to estimate the number-average molecular weight (Mn). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer, providing insight into the molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer. This data is crucial for understanding the thermal properties and the degree of crystallinity of the material. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This analysis determines the onset of decomposition and provides information on the material's upper service temperature. |
Conclusion and Future Outlook
This compound presents a valuable and versatile monomer for the synthesis of a wide array of polyesters. The protocols outlined in these application notes provide robust and adaptable methods for producing these polymers via both conventional and green synthetic routes. The ability to tailor the polymer properties by judicious selection of the diol co-monomer opens up exciting possibilities for the development of new materials for diverse applications, including biodegradable packaging, advanced coatings, and innovative biomedical devices and drug delivery systems. Further research can explore the copolymerization of this compound with other dicarboxylic acid esters to create random or block copolymers with even more finely tuned properties.
References
-
Pellis, A., Weinberger, S., Gigli, M., Guebitz, G. M., & Farmer, T. J. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. European Polymer Journal, 129, 109633. [Link]
-
Pellis, A., Weinberger, S., Gigli, M., Guebitz, G. M., & Farmer, T. J. (2020). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. White Rose Research Online. [Link]
-
Jiang, Y., Loos, K., & Gross, R. A. (2021). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 13(11), 1779. [Link]
-
Srivastava, R. K., & Gross, R. A. (2018). Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization. Polymers, 10(7), 735. [Link]
-
Hahn, V., et al. (2015). Synthesis of polyester having pendent hydroxyl groups via regioselective dehydration polycondensations of dicarboxylic acids and diols by low temperature polycondensation. Polymer, 68, 1-8. [Link]
-
Jiang, Y., et al. (2021). Recent Advances in the Enzymatic Synthesis of Polyester. Polymers, 13(11), 1779. [Link]
- Google Patents. (2016).
-
SJSU ScholarWorks. (2019). Steric Effect on Benzyl Ether Olefines Under SADMET Polymerization. [Link]
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Das, S., et al. (2018). Cellular expression through morphogen delivery by light activated magnetic microrobots. Scientific reports, 8(1), 1-11. [Link]
-
Pellis, A., et al. (2022). Enzymatic synthesis of novel aromatic-aliphatic polyesters with increased hydroxyl group density. Biotechnology and Bioengineering, 119(5), 1338-1349. [Link]
-
Haas, H. C., & MacDonald, R. L. (1950). CONDENSATION PRODUCTS FROM BENZYL ALCOHOL. POLYBENZYLS. The Journal of Organic Chemistry, 15(4), 883-891. [Link]
-
Sugihara, S., et al. (2006). New Strategy for Enzymatic Synthesis of High‐Molecular‐Weight Poly(butylene succinate) via Cyclic Oligomers. Macromolecular Rapid Communications, 27(3), 203-207. [Link]
-
Li, X., et al. (2010). Glycyrrhetinic acid-modified poly(ethylene glycol)-b-poly(gamma-benzyl l-glutamate) micelles for liver targeting therapy. Biomaterials, 31(30), 7747-7756. [Link]
-
NETZSCH Analyzing & Testing. (2020). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR. [Link]
-
UVicSPACE. (2017). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]
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- 3. Green Polymer Chemistry: Enzyme Catalysis for Polymer Functionalization [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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1,5-Dibenzyl Glutarate: A Versatile Intermediate for Scaffolding in Drug Discovery
Introduction: The Strategic Advantage of Benzyl-Protected Dicarboxylic Acids in Medicinal Chemistry
In the intricate landscape of multi-step organic synthesis geared towards the discovery of novel therapeutics, the judicious use of protecting groups is paramount. For dicarboxylic acids, which are common structural motifs in biologically active molecules, temporary protection of the carboxyl groups is often necessary to ensure chemoselectivity in subsequent reactions. Among the various protecting groups available, the benzyl group offers a unique combination of stability and ease of selective removal, making benzyl esters of dicarboxylic acids highly valuable intermediates.[1][2][3]
1,5-Dibenzyl glutarate, the dibenzyl ester of glutaric acid, exemplifies this strategic advantage. Its robust nature allows it to withstand a range of reaction conditions, while the benzyl groups can be cleanly cleaved via catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this compound as a key intermediate in the synthesis of complex molecular architectures relevant to drug discovery.
Core Applications in Drug Discovery: A Gateway to Bioactive Heterocycles and Peptidomimetics
While direct incorporation of the this compound backbone into a marketed drug is not prominently documented, its utility as a versatile C5 building block is evident in the synthesis of various pharmacologically relevant scaffolds, particularly heterocyclic systems and peptidomimetics.
Synthesis of Heterocyclic Scaffolds
The glutarate backbone provides a flexible five-carbon chain that can be readily cyclized to form a variety of heterocyclic rings, which are foundational structures in a vast number of pharmaceuticals. The benzyl ester groups of this compound play a crucial role in enabling these transformations by preventing the free carboxylic acids from interfering with the desired cyclization reactions.
A key application lies in the synthesis of piperidine derivatives. Substituted piperidines are among the most prevalent N-heterocycles found in FDA-approved drugs. The synthesis of these structures often involves the cyclization of linear precursors, and this compound can serve as a starting point for the elaboration of such precursors.
Conceptual Workflow: From this compound to a Piperidine Scaffold
Caption: Conceptual workflow for the synthesis of a piperidine-based drug candidate starting from this compound.
Intermediate in the Synthesis of Peptidomimetics and Enzyme Inhibitors
The defined length and flexibility of the glutarate linker make it an attractive component in the design of peptidomimetics and enzyme inhibitors. In this context, this compound can be used to synthesize molecules that mimic the spatial arrangement of amino acid residues in a peptide chain, thereby enabling interaction with biological targets such as proteases.
A notable example is its application in the stereoselective preparation of β-lactam-containing pseudopeptides. β-lactams are core structures in a major class of antibiotics. The synthesis of these complex molecules requires precise control of stereochemistry, and the use of dibenzyl-protected precursors has been shown to be essential for achieving the desired reaction outcomes.[4] In a multi-step synthesis, a dibenzyl-protected serine-containing dipeptide can be cyclized via a Mitsunobu reaction to form the β-lactam ring with high yield and stereoselectivity.[4] The dibenzyl protecting group is crucial for the success of this key step.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound from glutaric acid and benzyl alcohol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Glutaric Acid | 132.12 | 10.0 g | 0.0757 |
| Benzyl Alcohol | 108.14 | 24.5 g (23.5 mL) | 0.226 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.44 g | 0.00757 |
| Toluene | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
| Dichloromethane | - | - | - |
| Hexane | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glutaric acid (10.0 g, 0.0757 mol), benzyl alcohol (24.5 g, 0.226 mol, 3.0 equiv), p-toluenesulfonic acid monohydrate (1.44 g, 0.00757 mol, 0.1 equiv), and toluene (150 mL).
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate in hexane) to afford this compound as a colorless oil.
Expected Yield: ~80-90%
Workflow for the Synthesis of this compound
Caption: Step-by-step workflow for the synthesis of this compound.
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for the removal of the benzyl protecting groups to yield glutaric acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 312.36 | 5.0 g | 0.0160 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g (10 wt%) | - |
| Ethyl Acetate or Methanol | - | 100 mL | - |
| Hydrogen Gas (H₂) | - | Balloon or H₂ generator | - |
| Celite® | - | - | - |
Procedure:
-
Dissolve this compound (5.0 g, 0.0160 mol) in ethyl acetate or methanol (100 mL) in a suitable flask.
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield glutaric acid as a white solid.
Expected Yield: >95%
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile intermediate in the toolbox of medicinal chemists. Its utility in the construction of complex heterocyclic scaffolds and as a linker in peptidomimetics and enzyme inhibitors underscores its importance in drug discovery programs. The straightforward protocols for its synthesis and deprotection, combined with the stability of the benzyl protecting groups, allow for its seamless integration into multi-step synthetic routes. As the demand for novel, three-dimensional molecular architectures in drug candidates continues to grow, the strategic application of building blocks like this compound is expected to play an increasingly significant role in the development of the next generation of therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Benzyl Protecting Groups in Organic Synthesis. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules. 2019;24(7):1385. Available from: [Link]
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Application Note & Protocol: High-Purity Isolation of 1,5-Dibenzyl Glutarate
Introduction:
1,5-Dibenzyl glutarate is a valuable diester utilized in various organic syntheses, including the development of novel pharmaceutical intermediates and polymer chemistry.[1][2] Its diester structure, derived from glutaric acid and benzyl alcohol, imparts specific chemical properties that are leveraged in multi-step synthetic pathways.[3][4] The purity of this compound is paramount, as residual starting materials or byproducts can lead to undesirable side reactions, compromised yields, and difficulties in downstream characterization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude this compound. We will delve into the underlying principles of common purification techniques and provide detailed, field-proven protocols to achieve high-purity material.
Understanding the Impurity Profile of Crude this compound
Effective purification begins with a thorough understanding of the potential impurities in the crude product. Given that this compound is typically synthesized via Fischer esterification of glutaric acid with benzyl alcohol, the crude mixture is likely to contain:
-
Unreacted Starting Materials:
-
Glutaric Acid: A dicarboxylic acid with low volatility.
-
Benzyl Alcohol: A volatile alcohol.[5]
-
-
Catalyst Residues: Often an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used.[6][7]
-
Reaction Byproducts:
-
Water: Formed during the esterification reaction.
-
Dibenzyl ether: Can form from the self-condensation of benzyl alcohol under acidic conditions.[8]
-
Monoester (Benzyl Glutarate): Incomplete esterification can result in the presence of the monoester.[4]
-
Polymeric or Tar-like substances: High reaction temperatures can lead to the formation of colored, high-molecular-weight impurities.[6]
-
The choice of purification strategy will depend on the physical state of the crude product (often a colorless oil) and the nature of the impurities present.[1][2] A multi-step approach is often necessary to achieve the desired level of purity.
Purification Strategies and Protocols
We will now explore the most effective purification techniques for this compound, presented in a logical workflow.
Aqueous Workup: Removal of Acidic Impurities and Water-Soluble Components
The initial and most critical step in purifying crude this compound is a liquid-liquid extraction or "workup." This procedure aims to remove acidic components and water-soluble impurities.
Principle of Operation: This technique leverages the differential solubility of the components in immiscible organic and aqueous phases. By washing the organic solution containing the crude product with a basic aqueous solution, acidic impurities like residual glutaric acid and the acid catalyst are converted into their corresponding salts, which are highly soluble in the aqueous phase and can be easily separated.
Protocol for Aqueous Workup:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. A common starting point is to use a volume of solvent that is 3-5 times the volume of the crude oil.
-
Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base that will neutralize the acidic impurities without causing significant hydrolysis of the desired ester.[9]
-
-
Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution. Shake the funnel more vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The denser aqueous layer will be at the bottom. Drain the aqueous layer.
-
Repeated Washing: Repeat the washing step with fresh saturated NaHCO₃ solution until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with an equal volume of a saturated aqueous sodium chloride (brine) solution.
-
Causality: The brine wash helps to remove any remaining water from the organic layer and breaks up any emulsions that may have formed.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude, washed this compound.
Experimental Workflow for Aqueous Workup
Caption: Workflow for the aqueous workup of crude this compound.
Column Chromatography: Separation Based on Polarity
For the removal of non-acidic, organic-soluble impurities such as unreacted benzyl alcohol, dibenzyl ether, and any colored byproducts, column chromatography is the method of choice.
Principle of Operation: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Less polar compounds travel down the column faster, while more polar compounds are retained on the silica gel for longer.
Protocol for Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the washed and dried crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel column.[10]
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point for esters is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Causality: The non-polar eluent will first elute the least polar impurities, such as dibenzyl ether.
-
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will increase the elution speed of the compounds.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate stain | Benzyl groups are UV active, and the permanganate stain will visualize most organic compounds. |
Experimental Workflow for Column Chromatography
Caption: Workflow for the column chromatography purification of this compound.
Vacuum Distillation: Purification of High-Boiling Liquids
For larger scale purifications or to remove high-boiling impurities, vacuum distillation is a highly effective technique.
Principle of Operation: Distillation separates liquids based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, allowing for the distillation of high-boiling compounds at lower temperatures, thus preventing thermal decomposition.[11][12]
Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Place the crude or semi-purified this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect any low-boiling impurities that distill first.
-
Main Fraction: Collect the this compound as it distills at a constant temperature.
-
Residue: High-boiling impurities and any tar-like substances will remain in the distillation flask.
-
-
Completion: Once the main fraction has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
| Parameter | Expected Value | Rationale |
| Boiling Point | > 200 °C at atmospheric pressure | High-boiling ester. |
| Vacuum | 0.1 - 1 mmHg | To significantly lower the boiling point and prevent decomposition. |
| Expected Distillate | Colorless oil | Pure this compound is a colorless oil.[1][2] |
Logical Relationship of Purification Techniques
Caption: Logical flow of purification techniques for this compound.
Summary and Best Practices
The purification of crude this compound is a multi-step process that requires careful consideration of the likely impurities.
-
Initial Purification: An aqueous workup is essential for removing acidic impurities and should always be the first step.
-
High Purity Requirements: For applications requiring very high purity, a combination of aqueous workup followed by column chromatography is recommended.
-
Scale-Up: For larger quantities, vacuum distillation after an initial aqueous workup can be a more efficient method for achieving high purity.
By following these detailed protocols and understanding the principles behind them, researchers can confidently and effectively purify this compound for their specific applications.
References
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. (n.d.). Google Patents.
-
Distilling esters with very high boiling points? (2020, August 13). Sciencemadness Discussion Board. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Purification of high boiling esters. (n.d.). Google Patents.
-
Esters. An Introduction. (n.d.). Retrieved from [Link]
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]
-
benzyl alcohol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Crystallization-Based Resolution Process for the 2,3-Dibenzoyl-d/l-tartrate Salts of d-/l-Serine Benzyl Ester. (2018, March 19). ACS Publications. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Glutaric acid and Benzyl alcohol are reacted to give their... (n.d.). ResearchGate. Retrieved from [Link]
-
How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate. Retrieved from [Link]
-
Recrystallisation of dibenzylideneacetone. (2019, March 2). Chemistry Stack Exchange. Retrieved from [Link]
-
Recrystallization of Dibenzalacetone. (n.d.). IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]
-
Crystallization-Based Resolution Process for the 2,3-Dibenzoyl-d/l-tartrate Salts of d-/l-Serine Benzyl Ester. (2018, March 19). Crystal Growth & Design. Retrieved from [Link]
-
Structure of benzyl glutarate. (2025, September 10). Filo. Retrieved from [Link]
-
Synthesis of Benzyl Esters of α-Amino Acids. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Diisobutyl Glutarate. (n.d.). PubChem. Retrieved from [Link]
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of benzyl oxide by direct dehydration of benzyl alcohol under microwave radiation. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. This compound CAS#: 56977-08-3 [chemicalbook.com]
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- 4. Structure of benzyl glutarate | Filo [askfilo.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Benzyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dibenzyl Glutarate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1,5-dibenzyl glutarate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide not just protocols, but a deep understanding of the reaction's mechanics to empower you to troubleshoot and optimize your experiments effectively.
Section 1: Core Reaction Principles
The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification. This reaction involves treating glutaric acid with benzyl alcohol in the presence of an acid catalyst.[1] While straightforward in principle, the reaction is governed by an equilibrium, making careful control of conditions paramount for achieving high yields and purity.
The overall transformation is as follows:
Glutaric Acid + 2 Benzyl Alcohol ⇌ this compound + 2 H₂O
The reaction is reversible, meaning that the water generated can hydrolyze the ester product back into the starting materials.[2][3] According to Le Châtelier's Principle, to maximize the yield of the desired diester, the equilibrium must be shifted to the right. This is typically accomplished by either using a large excess of one of the reactants (usually benzyl alcohol) or by actively removing water from the reaction mixture as it forms.[4]
Mechanism of Fischer Esterification
The reaction proceeds through a series of protonation and nucleophilic attack steps. Understanding this mechanism is key to diagnosing issues related to catalyst choice and reaction conditions.
Caption: The acid-catalyzed mechanism for Fischer esterification.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of this compound is low, and I've isolated a significant amount of the monoester (1-benzyl glutarate). How can I improve the conversion to the diester?
A1: Cause & Explanation: The presence of a significant amount of the monoester is a classic sign that the reaction has not reached completion or that the equilibrium is unfavorable.[5] Since this is a stepwise reaction, the formation of the monoester is the first key step. Converting the monoester to the diester requires a second successful esterification event at the remaining carboxylic acid site. This second step is often slower due to increased steric hindrance and a change in the electronic nature of the substrate.
Troubleshooting & Solutions:
-
Effective Water Removal: The most critical factor is the removal of water to drive the equilibrium toward the product.
-
Adjust Reactant Stoichiometry:
-
Increase the excess of benzyl alcohol. Using 2.5 to 3.0 equivalents of benzyl alcohol relative to glutaric acid can help push the reaction forward. However, be aware that a large excess will need to be removed during purification.
-
-
Increase Reaction Time:
-
Ensure the reaction is monitored (e.g., by TLC or GC) until no further consumption of the monoester is observed. These reactions can often require several hours (6-24h) at reflux to go to completion.[6]
-
Data Summary: Optimizing Reaction Conditions
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Water Removal | Open-air reflux | Dean-Stark trap with toluene | Actively removes water, preventing the reverse reaction (hydrolysis).[6][7] |
| Benzyl Alcohol | 2.0 eq. | 2.5 - 3.0 eq. | Shifts equilibrium towards products (Le Châtelier's Principle).[4] |
| Catalyst Loading | >5 mol% H₂SO₄ | 1-2 mol% p-TsOH | p-TsOH is less prone to causing charring than sulfuric acid.[7] |
| Temperature | Toluene Reflux (~111 °C) | Toluene Reflux (~111 °C) | Sufficient for azeotropic water removal without excessive side reactions. |
Q2: I'm observing an unknown, high-boiling point impurity in my crude product. What could it be and how can I prevent it?
A2: Cause & Explanation: A common high-boiling byproduct in benzyl esterifications is dibenzyl ether . This impurity arises from the acid-catalyzed self-condensation (dehydration) of two molecules of benzyl alcohol.[8] This side reaction becomes more prominent at higher temperatures and with higher concentrations of strong, dehydrating acids like sulfuric acid.
Caption: Acid-catalyzed formation of dibenzyl ether from benzyl alcohol.
Troubleshooting & Solutions:
-
Catalyst Choice: Switch from concentrated sulfuric acid to p-toluenesulfonic acid monohydrate (p-TsOH). p-TsOH is a strong acid but is less dehydrating and less likely to promote this side reaction at catalytic amounts.[7]
-
Control Catalyst Loading: Use the minimum effective amount of catalyst (typically 1-2 mol%). Overloading the catalyst increases the rate of all acid-catalyzed pathways, including side reactions.
-
Temperature Management: While reflux is necessary for azeotropic removal, avoid unnecessarily high temperatures. Toluene is generally a good solvent choice. Using a higher boiling solvent is not recommended.
Q3: The reaction mixture turned dark brown/black, and I have a tarry residue that is difficult to purify. What caused this?
A3: Cause & Explanation: This is a clear indication of decomposition or polymerization. Benzyl alcohol is particularly susceptible to polymerization and side reactions on its aromatic ring under harsh acidic conditions.[9] Using a strong, concentrated acid like sulfuric acid, especially in larger-than-catalytic amounts, can lead to sulfonation and Friedel-Crafts-type alkylation reactions, producing a complex mixture of polymeric, often colored, byproducts.[8][9]
Troubleshooting & Solutions:
-
Avoid Concentrated Sulfuric Acid: This is the most common culprit. As mentioned previously, p-TsOH is a much safer and cleaner catalyst for this transformation.[6][7]
-
Ensure Purity of Starting Materials: While less common, impurities in the benzyl alcohol (such as benzaldehyde) can also contribute to colored byproducts under acidic conditions.[10] Use high-purity starting materials.
-
Maintain an Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation at high temperatures, which can also contribute to the formation of colored impurities.
Q4: How do I effectively purify the final product and remove unreacted starting materials and byproducts?
A4: Recommended Purification Protocol: A robust workup and purification strategy is essential. The main components to separate are: the desired diester, the monoester, unreacted benzyl alcohol, the acid catalyst, and dibenzyl ether.
Step-by-Step Purification Workflow:
-
Cool and Quench: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether (approx. 10 volumes).
-
Acid Removal (Workup):
-
Transfer the diluted mixture to a separatory funnel.
-
Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Causality: This step neutralizes the acid catalyst (p-TsOH or H₂SO₄) and deprotonates any remaining carboxylic acids (glutaric acid, monoester), transferring them to the aqueous layer.[6]
-
Wash with deionized water (1-2 times).
-
Wash with a saturated aqueous solution of sodium chloride (brine). Causality: This helps to break up any emulsions and begins the process of removing water from the organic layer.
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent.
-
Solvent Removal: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude oil.
-
Final Purification:
-
Vacuum Distillation: This is effective for removing lower-boiling components like residual benzyl alcohol (BP: ~205 °C). However, the boiling points of the monoester, diester, and dibenzyl ether may be too close for effective separation.
-
Column Chromatography (Recommended): This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptanes) is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc/Hexanes) to elute non-polar byproducts like dibenzyl ether, then gradually increase the polarity (e.g., to 10-20% EtOAc/Hexanes) to elute the desired this compound. Unreacted benzyl alcohol and the monoester will elute at higher polarities.
-
-
Caption: Step-by-step workflow for the workup and purification process.
References
-
ResearchGate. (n.d.). Glutaric acid and Benzyl alcohol are reacted to give their corresponding ester 1. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
National Institutes of Health. (2018, March 16). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. Retrieved from [Link]
-
Athabasca University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]
-
Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis of L-Glutamic Acid Dibenzyl Ester 4-Toluenesulfonate: Methods and Considerations. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Filo. (2025, September 10). Structure of benzyl glutarate. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
-
Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]
-
DiVA portal. (2019, July 1). Catalyzed synthesis of aromatic esters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Structure of benzyl glutarate | Filo [askfilo.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for High-Yield Dibenzylation of Glutaric Acid
Welcome to the technical support center for the synthesis of dibenzyl glutarate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the dibenzylation of glutaric acid for high-yield production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this esterification process. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to Dibenzylation of Glutaric Acid
The dibenzylation of glutaric acid is a classic example of a Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction involves the formation of two ester linkages, converting the dicarboxylic glutaric acid into dibenzyl glutarate, with water as a byproduct. Due to the equilibrium nature of this reaction, achieving high yields of the desired diester requires careful optimization of reaction conditions to shift the equilibrium towards the product side.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the dibenzylation of glutaric acid, providing explanations and actionable solutions.
Question 1: My reaction yield is low, and I have a significant amount of unreacted glutaric acid. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent issue in Fischer esterifications and can be attributed to several factors related to the reaction equilibrium.
-
Presence of Water: The primary reason for incomplete reaction is the presence of water, a byproduct that shifts the equilibrium back towards the reactants.[1][2]
-
Solution: Employ a Dean-Stark apparatus in conjunction with a reflux condenser.[4][5][6][7] Use a solvent that forms an azeotrope with water, such as toluene or cyclohexane, to continuously remove water from the reaction mixture as it forms.[5] This will effectively drive the reaction to completion.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate and incomplete conversion within a practical timeframe.
-
Solution: Ensure you are using a catalytic amount of a strong acid. p-Toluenesulfonic acid (TsOH) monohydrate is a common and effective choice.[8] A typical catalyst loading is in the range of 0.1 to 0.2 molar equivalents relative to the dicarboxylic acid.
-
-
Suboptimal Temperature: The reaction may not have been heated sufficiently to reach a reasonable rate.
-
Solution: The reaction should be conducted at the reflux temperature of the chosen azeotropic solvent (e.g., cyclohexane ~81°C, toluene ~111°C).[5]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Question 2: I've isolated my product, but NMR analysis shows a mixture of the desired dibenzyl glutarate and the mono-benzyl glutarate. How can I favor the formation of the diester?
Answer:
The formation of the monoester is a common side product and indicates that the reaction has not gone to completion on both carboxylic acid groups.
-
Stoichiometry of Benzyl Alcohol: An insufficient amount of benzyl alcohol will lead to incomplete esterification.
-
Inefficient Water Removal: As with low conversion of the starting material, residual water can halt the reaction at the monoester stage.
Question 3: My reaction mixture has turned dark brown or black, and purification is difficult. What causes this discoloration and how can I prevent it?
Answer:
Darkening of the reaction mixture often points to side reactions, such as decomposition of the starting materials or products at high temperatures, or oxidative processes.
-
Excessive Heat: While heating is necessary, excessively high temperatures can lead to decomposition.
-
Solution: Use a heating mantle with a temperature controller to maintain a steady reflux. Avoid localized overheating by using a stirring mechanism to ensure even heat distribution.
-
-
Oxidation: Benzyl alcohol can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
-
Catalyst Choice: Strong mineral acids like sulfuric acid can sometimes cause more charring than sulfonic acids.
-
Solution: If you are using sulfuric acid and experiencing significant darkening, consider switching to p-toluenesulfonic acid, which is generally considered a milder catalyst for esterifications.[2]
-
Question 4: I'm having trouble purifying my dibenzyl glutarate product. What is an effective workup and purification strategy?
Answer:
Proper workup and purification are crucial for obtaining a high-purity product.
-
Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used an organic solvent like toluene or cyclohexane, dilute the mixture with a larger volume of an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally, brine. Be cautious during the bicarbonate wash as CO2 evolution can cause pressure buildup in the separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. Benzyl alcohol has a high boiling point, so vacuum distillation is necessary for its removal.[8]
-
-
Purification:
-
Column Chromatography: If the crude product is not sufficiently pure after the workup, purification by silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is typically used for elution. Monitor the fractions by TLC to isolate the pure dibenzyl glutarate.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the dibenzylation of glutaric acid?
A1: The reaction proceeds via a classic Fischer esterification mechanism.[2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs at both carboxylic acid groups of glutaric acid to yield the dibenzyl ester.
Q2: What is the ideal stoichiometric ratio of reactants?
A2: To drive the equilibrium towards the formation of the dibenzyl ester, a significant excess of benzyl alcohol is recommended.[1][10] A molar ratio of 1:5 to 1:10 of glutaric acid to benzyl alcohol is a good starting point.[8]
Q3: Which acid catalyst is best for this reaction?
A3: Both p-toluenesulfonic acid (TsOH) and sulfuric acid (H₂SO₄) are effective catalysts.[2] However, TsOH is often preferred as it is a solid, easier to handle, and tends to cause less charring and side reactions compared to concentrated sulfuric acid.[8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored in two ways:
-
Water Collection: The collection of water in the graduated arm of the Dean-Stark apparatus is a direct measure of the reaction's progress. The reaction is complete when the theoretical amount of water has been collected, and no more water is seen to be forming.
-
Thin Layer Chromatography (TLC): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate.[9] Develop the plate in a suitable solvent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the glutaric acid spot (which will likely remain at the baseline) and the appearance of the dibenzyl glutarate product spot (with a higher Rf value) indicate the progression of the reaction.
Q5: What are the safety precautions I should take when running this reaction?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Toluene and benzyl alcohol are flammable and should be handled with care, away from ignition sources.
-
Strong acid catalysts like sulfuric acid and p-toluenesulfonic acid are corrosive and should be handled with caution.
-
Be mindful of the potential for pressure buildup during the workup when neutralizing the acid catalyst with sodium bicarbonate.
Optimized Reaction Protocol
This protocol is a starting point for achieving high-yield dibenzylation of glutaric acid.
Materials:
-
Glutaric acid
-
Benzyl alcohol (5-10 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.1-0.2 equivalents)
-
Cyclohexane or Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add glutaric acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and cyclohexane (or toluene).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring.
-
Continuously remove the water azeotrope using the Dean-Stark trap.
-
Monitor the reaction by TLC until the glutaric acid is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1 eq. Glutaric Acid : 5-10 eq. Benzyl Alcohol | Drives equilibrium towards the diester product.[1][8][10] |
| Catalyst | p-Toluenesulfonic acid (0.1-0.2 eq.) | Effective and milder than mineral acids.[2][8] |
| Solvent | Cyclohexane or Toluene | Forms an azeotrope with water for removal.[5] |
| Apparatus | Dean-Stark Trap | For continuous removal of water byproduct.[4][5][6][7] |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Reaction Time | 4-8 hours (or until water evolution ceases) | To allow the reaction to go to completion.[8] |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the high-yield dibenzylation of glutaric acid.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues in the reaction.
References
-
Dean–Stark apparatus - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Dean–Stark apparatus - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. (2026). Retrieved January 12, 2026, from [Link]
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Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters - ACS Publications. (2021). Retrieved January 12, 2026, from [Link]
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Dean-Stark apparatus - Sciencemadness Wiki. (2023). Retrieved January 12, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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Dean-Stark apparatus - YouTube. (2016). Retrieved January 12, 2026, from [Link]
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Glutaric acid and Benzyl alcohol are reacted to give their... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters - ACS Publications. (2014). Retrieved January 12, 2026, from [Link]
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Survey of dicarboxylic acids that are effective for catalysed... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
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Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Retrieved January 12, 2026, from [Link]
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Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid - ACS Publications. (2015). Retrieved January 12, 2026, from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 12, 2026, from [Link]
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Fischer Esterification to Make Esters from Carboxylic Acids - YouTube. (2014). Retrieved January 12, 2026, from [Link]
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Technical Support Center: Troubleshooting Incomplete Cleavage of 1,5-Dibenzyl Glutarate
Welcome to the technical support guide for the deprotection of 1,5-Dibenzyl glutarate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the cleavage of this benzyl ester. The following question-and-answer section provides in-depth, field-proven insights to ensure the successful execution of your experiments.
Q1: What are the primary methods for cleaving this compound, and how do I select the most appropriate one?
The removal of benzyl protecting groups, or debenzylation, is a critical step in multi-step synthesis. For a substrate like this compound, the goal is to cleave the two benzyl ester linkages to yield glutaric acid. The choice of method is dictated by the stability of your substrate, the presence of other functional groups, and available laboratory equipment. The three most common strategies are catalytic hydrogenolysis, catalytic transfer hydrogenation (CTH), and acid/base-catalyzed cleavage.[1]
-
Catalytic Hydrogenolysis: This is the most traditional and widely used method. It involves reacting the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[2] It is highly effective but requires specialized equipment for handling flammable hydrogen gas under pressure.
-
Catalytic Transfer Hydrogenation (CTH): CTH is a safer and often more selective alternative to classical hydrogenation.[3] Instead of high-pressure hydrogen gas, a hydrogen donor molecule (e.g., ammonium formate, formic acid, or 2-propanol) generates hydrogen in situ.[3][4][5] This method is performed under milder conditions and does not require a high-pressure reactor.[3]
-
Acidic or Basic Cleavage: While viable, these methods are often less desirable. Strong acidic conditions (e.g., TFA, HBr) can lead to side reactions, especially with sensitive substrates.[6][7] Base-catalyzed hydrolysis (saponification) is also an option but is generally irreversible, which can complicate workup if the reaction does not go to completion.[8]
Decision-Making Workflow for Debenzylation Method
The following flowchart provides a logical path for selecting the optimal debenzylation method for your specific experimental context.
Caption: Decision workflow for selecting a debenzylation method.
Q2: My catalytic hydrogenolysis reaction is sluggish or has stalled. What are the most common causes and how can I resolve them?
Incomplete hydrogenolysis is the most frequent issue. The problem typically stems from one of four areas: the catalyst, mass transfer limitations, reaction conditions, or the substrate itself.
Troubleshooting Incomplete Hydrogenolysis
| Potential Cause | Explanation | Recommended Solution & Rationale |
| Catalyst Poisoning | The active sites of the palladium catalyst are blocked by contaminants. Sulfur (e.g., from thiols, thioethers) and nitrogen heterocycles are common poisons.[9] Even trace amounts can completely deactivate the catalyst. | Solution: Purify the starting material (e.g., via column chromatography or recrystallization) to remove contaminants. If poisoning is still suspected, increase the catalyst loading (from 10 mol% up to 50 mol% by weight) to provide more active sites. |
| Poor Catalyst Quality/Activity | The Pd/C catalyst may be old, have been improperly stored, or be from a low-quality batch. The activity of palladium catalysts can vary significantly.[10][11] | Solution: Use a fresh bottle of high-quality catalyst. For particularly difficult debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often more active and robust than standard Pd/C. |
| Mass Transfer Limitations | This is a common issue in heterogeneous catalysis. If the substrate cannot efficiently reach the catalyst surface, the reaction rate will be slow. This is exacerbated by poor stirring or low hydrogen pressure.[1] | Solution: Ensure vigorous stirring to keep the catalyst suspended. A flat-bottomed flask is not ideal; use a round-bottom flask with a properly sized stir bar. Increase the hydrogen pressure (if equipment allows) to improve hydrogen availability at the catalyst surface.[1] |
| Steric Hindrance | While this compound is not exceptionally hindered, complex molecular architecture around the ester groups could impede access to the catalyst surface. | Solution: Increase the reaction temperature (e.g., from room temperature to 40-60°C) to provide more energy to overcome activation barriers. If the reaction remains stalled, an alternative method like acid-catalyzed cleavage may be necessary.[12] |
Q3: My reaction is still incomplete. How can I definitively test if my catalyst is the issue?
If you have addressed other factors and still suspect the catalyst, a simple control experiment can confirm its activity.
Protocol: Catalyst Activity Test
-
Substrate Selection: Choose a simple, reliable substrate known for easy debenzylation, such as benzyl benzoate or benzyl acetate.
-
Reaction Setup: In a separate flask, dissolve the control substrate (1 mmol) in a suitable solvent (e.g., 10 mL of ethanol or ethyl acetate).
-
Catalyst Addition: Add the suspect Pd/C catalyst (10 mol%).
-
Hydrogenation: Subject the mixture to the same hydrogenation conditions (H₂ balloon or pressure system) used for your this compound reaction.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction should show significant conversion within 1-2 hours.
-
Analysis: If the control reaction also fails or is very slow, the catalyst is almost certainly deactivated or of poor quality. If the control reaction proceeds smoothly, the issue lies with your this compound substrate or potential contaminants within it.
Q4: Hydrogen gas is not ideal for my lab setup. Can you provide a detailed protocol for Catalytic Transfer Hydrogenation (CTH)?
Certainly. CTH is an excellent alternative that avoids the need for a high-pressure hydrogenation apparatus. Ammonium formate is a very common and effective hydrogen donor.[3][4]
Detailed Protocol: Debenzylation via CTH with Ammonium Formate
Caption: Experimental workflow for Catalytic Transfer Hydrogenation.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve this compound (1 equivalent) in a suitable alcohol solvent like methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon. For CTH, a higher catalyst loading is often beneficial; start with 20% of the substrate's weight.
-
Hydrogen Donor: Add anhydrous ammonium formate (3-5 equivalents) to the stirred suspension. The addition may cause a brief, gentle effervescence.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst.
-
Workup: Wash the Celite® pad with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure to yield the crude glutaric acid. Further purification can be performed by recrystallization or chromatography if necessary.
References
- BenchChem. (2025).
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- Crawford, C., & Oscarson, S. (2021).
- Bieg, T., & Szeja, W. (1985).
- BenchChem. (2025). Optimizing deprotection conditions for benzyl esters to avoid side products. BenchChem.
- Ahmadi, M., et al. (2018). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane.
- Canadian Science Publishing. (n.d.). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
- ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience.
- Reddit. (2023). Can Pd/C go bad?
- ResearchGate. (2015). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
- BenchChem. (2025). Technical Support Center: Optimization of Deprotection Conditions for Benzyl Esters. BenchChem.
- Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal.
- ResearchGate. (2019). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2.
- ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- ResearchGate. (2017). Hydrogenolysis of benzyl-protected esters.
- Chemistry Steps. (n.d.).
- Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Thieme.
- NIH. (2011).
- PubMed. (1991). Hydrolysis of peptide esters by different enzymes. PubMed.
- Google Patents. (1999). Process for the preparation of benzyl alcohol.
- ACS Publications. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society.
- ResearchGate. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- SciSpace. (2003).
- Royal Society of Chemistry. (2018). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry.
- ResearchGate. (2022). Deprotection of benzyl in ester substrates.
- Engelhard Corporation. (2002).
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
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Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Dibenzyl Glutarate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning during the catalytic hydrogenolysis of dibenzyl glutarate. Our goal is to equip you with the expertise to diagnose, resolve, and prevent common issues encountered in this critical deprotection reaction.
Section 1: Troubleshooting Guide
Catalytic hydrogenolysis is a powerful method for cleaving benzyl ester protecting groups. However, its efficiency is highly dependent on the activity of the catalyst, typically Palladium on carbon (Pd/C). When a reaction is sluggish, incomplete, or fails entirely, catalyst poisoning is a primary suspect. This guide provides a systematic approach to troubleshooting these issues.
Common Problems, Causes, and Solutions
| Symptom Observed | Potential Poisoning-Related Cause | Recommended Action & Rationale |
| Reaction is slow or stalls completely. | Sulfur Contamination: Low-valency sulfur compounds (thiols, thioethers, sulfides) from starting materials, reagents, or solvents strongly and often irreversibly adsorb to the palladium surface, blocking active sites.[1][2][3] | Action: 1. Purify all reagents and solvents. Use high-purity, sulfur-free starting materials.[4] 2. Consider passing solvents through a plug of activated alumina. 3. Use a fresh batch of high-quality catalyst. Rationale: Preventing the poison from entering the reaction is the most effective strategy.[4][5] Sulfur forms stable Pd-S complexes that deactivate the catalyst.[1] |
| Initial reaction rate is good, but then slows significantly. | Nitrogen Compound Inhibition: Basic nitrogen-containing functional groups in the substrate or impurities (e.g., residual amines, pyridine, N-heterocycles) can competitively adsorb to the acidic sites on the catalyst or the metal surface itself, acting as temporary or reversible poisons.[6][7][8] | Action: 1. Repurify the starting material to remove nitrogenous impurities. 2. Add a stoichiometric amount of a weak acid (e.g., acetic acid) to protonate basic nitrogen atoms, reducing their ability to bind to the catalyst. Rationale: Protonation of basic nitrogen lone pairs prevents them from coordinating with and deactivating the palladium active sites.[8] |
| High catalyst loading is required for conversion. | Gradual/Low-Level Poisoning: Trace amounts of various poisons (halides, phosphates, heavy metal ions) accumulate on the catalyst surface over time, reducing the number of available active sites.[9][10] | Action: 1. Ensure all glassware is meticulously cleaned (acid wash if necessary). 2. Use high-purity reagents and solvents.[11] 3. Consider using a "sacrificial" batch of catalyst to pre-treat the reaction mixture before adding the main catalyst charge. Rationale: This addresses cumulative deactivation by minimizing the introduction of a wide range of potential inhibitors.[4] |
| Reaction works with one batch of starting material but not another. | Impurity Profile Variation: Different batches of dibenzyl glutarate or solvents may contain different types or levels of catalytic inhibitors. | Action: 1. Analyze both batches of starting material and solvents for common catalyst poisons (e.g., using GC-MS with a sulfur detector). 2. Implement a consistent purification protocol for all incoming materials. Rationale: Batch-to-batch variability is a common source of reproducibility issues in catalysis.[12][13] A robust purification step ensures consistent reaction performance. |
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting failed hydrogenolysis reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons for Palladium in this reaction? A1: Catalyst poisons are substances that deactivate the catalyst by strongly adsorbing to its active sites.[4] For palladium catalysts, the most common and potent poisons include:
-
Sulfur Compounds: Thiols, thioethers, disulfides, sulfoxides, and even inorganic sulfates can be problematic. Sulfur has a high affinity for palladium and forms strong, stable bonds that are difficult to break, leading to irreversible poisoning.[1][14][15]
-
Nitrogen Compounds: Basic compounds like amines, and N-heterocycles (e.g., pyridine, quinoline) can act as poisons.[6][7][9][16] Their lone pair of electrons coordinate to the metal center, blocking sites for hydrogen and the substrate. This poisoning can sometimes be reversed.[6]
-
Halogens: Halide ions (Cl-, Br-, I-), often from starting materials or acidic byproducts, can poison the catalyst.[9][17]
-
Other Species: Carbon monoxide (CO), cyanides, and phosphines are also well-known poisons for palladium catalysts.[9]
Q2: How exactly does a sulfur compound poison the Pd/C catalyst? A2: Sulfur poisoning is a chemical deactivation process. The sulfur atom's lone pair of electrons forms a strong dative bond with the vacant d-orbitals of the palladium atoms on the catalyst surface.[2] This interaction is so strong that it can lead to the formation of stable palladium sulfide (PdS or other stoichiometries) layers on the surface.[1] These layers physically block the active sites where hydrogen gas would normally dissociate and where the dibenzyl glutarate would adsorb for the reaction to occur.[3] This effectively renders the catalyst inert.
Catalyst Poisoning Visualization
Caption: Mechanism of catalyst poisoning by blockage of active sites.
Q3: Can a poisoned catalyst be regenerated? A3: It depends on the nature of the poison.
-
Irreversible Poisoning (e.g., Sulfur): Regeneration is very difficult. While aggressive oxidation or high-temperature hydrogen treatments can sometimes restore partial activity, it is often more practical and cost-effective to discard the catalyst and use a fresh batch.[1][18][19]
-
Reversible Poisoning (e.g., some Nitrogen compounds): Activity can often be restored. Washing the catalyst with a dilute acid solution can remove basic nitrogen compounds. For other poisons, a thorough wash with the reaction solvent or treatment with a specific chemical agent may be effective.[4][20]
Q4: My reaction is clean, but I see over-reduction of the aromatic rings. Is this related to poisoning? A4: This is not typically a symptom of poisoning but rather an issue of catalyst activity and selectivity. Over-reduction (hydrogenation of the benzyl group's aromatic ring to a cyclohexylmethyl group) can occur under harsh conditions (high pressure, high temperature) or with a highly active catalyst. Interestingly, intentional "poisoning" is sometimes used to increase selectivity by deactivating the most aggressive catalytic sites. For instance, Lindlar's catalyst is a palladium catalyst intentionally poisoned with lead acetate to prevent over-reduction of alkynes.[9] If you are observing over-reduction, consider lowering the hydrogen pressure, reducing the temperature, or using a less active grade of Pd/C.
Section 3: Experimental Protocols
Protocol 1: Standard Hydrogenolysis of Dibenzyl Glutarate
This protocol outlines a standard procedure for the deprotection of dibenzyl glutarate using 10% Pd/C.
-
Glassware and Reagent Preparation: Ensure all glassware is scrupulously clean and oven-dried. Use high-purity, degassed solvents. Ethyl acetate is a common choice.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dibenzyl glutarate (1.0 eq). Dissolve the substrate in a suitable solvent (e.g., ethyl acetate, ~0.1 M concentration).
-
Inerting: Purge the flask with an inert gas, such as nitrogen or argon, for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (typically 5-10 mol % Pd relative to the substrate).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (for atmospheric pressure reactions) or set up the reaction in a Parr hydrogenator for higher pressures. Evacuate the inert gas and introduce hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature.[11] Monitor the progress by TLC or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system again with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude glutaric acid.
Protocol 2: Chemical Regeneration of a Catalyst Poisoned by Nitrogen Compounds
This protocol is for attempting to reactivate a Pd/C catalyst that is suspected to be poisoned by basic nitrogenous compounds.
-
Catalyst Recovery: After a failed or stalled reaction, filter the reaction mixture through Celite® to recover the poisoned catalyst.
-
Washing: Transfer the Celite® pad with the catalyst into a beaker. Wash thoroughly with the reaction solvent (e.g., 3 x 50 mL ethyl acetate) to remove adsorbed organic material. Then, wash with a polar solvent like methanol (3 x 50 mL) and finally with deionized water (3 x 50 mL).
-
Acid Treatment: Prepare a dilute solution of an alkali metal bicarbonate (e.g., 5% aqueous sodium bicarbonate).[20] Suspend the catalyst in this solution and stir for 1-2 hours at room temperature. This helps to displace or neutralize adsorbed basic species.
-
Rinsing: Filter the catalyst again and rinse extensively with deionized water until the filtrate is neutral (check with pH paper).
-
Drying: Wash the catalyst with methanol (3 x 50 mL) and then a low-boiling ether like diethyl ether (2 x 50 mL). Dry the catalyst thoroughly under high vacuum.
-
Activity Test: The reactivated catalyst should be tested on a small-scale reaction to confirm if its activity has been restored before being used in a large-scale synthesis.
Section 4: References
-
Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). National Institutes of Health. [Link]
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Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. [Link]
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Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1992). RSC Publishing. [Link]
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Catalyst Poisoning Mitigation. (2023). Energy. [Link]
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Poisoning and deactivation of palladium catalysts. (2001). SciSpace. [Link]
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Catalyst poisoning. (n.d.). Wikipedia. [Link]
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Effect of organic nitrogen compounds on hydrotreater performance. (2015). Diva-portal.org. [Link]
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Method for reactivating palladium catalysts. (1976). Google Patents.
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Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (2021). CCS Chemistry. [Link]
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Interaction of sulphur compounds with palladium. (1967). Transactions of the Faraday Society. [Link]
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Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. [Link]
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Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Recent Advances of Pd/C-Catalyzed Reactions. (2017). MDPI. [Link]
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Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants. (2022). PubMed. [Link]
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How Can You Prevent Catalyst Poisoning? (2023). Chemistry For Everyone - YouTube. [Link]
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Hydrogenolysis Operations Manual. (n.d.). Slideshare. [Link]
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How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). [Link]
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Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. (2000). ResearchGate. [Link]
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Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. (2003). Semantic Scholar. [Link]
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Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]
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[Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. (2000). PubMed. [Link]
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Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2015). ResearchGate. [Link]
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Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts. (1985). ResearchGate. [Link]
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Catalytic hydrogenolysis of lignin to phenolic monomers over Ru supported N,S-co-doped biochar: The importance of doping atmosphere. (2022). Frontiers. [Link]
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Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3. (2008). ResearchGate. [Link]
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How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2018). ResearchGate. [Link]
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Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. (2008). R Discovery. [Link]
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Recent Advances in Visible Light Induced Palladium Catalysis. (2022). National Institutes of Health. [Link]
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Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2018). PubMed Central. [Link]
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How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Haber process. (n.d.). Wikipedia. [Link]
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Effect of organic nitrogen compounds on hydrotreating and hydrocracking reactions. (2005). ResearchGate. [Link]
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Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. (2009). The Journal of Organic Chemistry. [Link]
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Hydrogenolysis of Benzyl Esters With Palladium-On-Carbon Catalysts. (1965). PubMed. [Link]
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TROUBLESHOOTING GUIDE. (n.d.). [Link]
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Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. (2020). ChemRxiv. [Link]
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Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. (n.d.). [Link]
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Alternative methods for benzyl ester deprotection to avoid racemization
A Guide to Avoiding Racemization and Other Common Pitfalls
Welcome to the Technical Support Center for benzyl ester deprotection. This resource is designed for researchers, scientists, and professionals in drug development who utilize benzyl esters as protecting groups for carboxylic acids. Our goal is to provide you with in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the challenges of benzyl ester cleavage, with a particular focus on preserving stereochemical integrity.
Introduction: The Benzyl Ester Protecting Group
Benzyl esters are widely used to protect carboxylic acids in multi-step organic synthesis due to their general stability under a variety of reaction conditions. However, the removal of the benzyl group, a critical step often performed late in a synthetic sequence, can present significant challenges. One of the most critical issues is the potential for racemization at the α-carbon, particularly in sensitive substrates like amino acids. This guide will explore alternative deprotection methods that minimize or eliminate this risk, ensuring the stereochemical purity of your final product.
Troubleshooting Guide
This section addresses specific problems you might encounter during benzyl ester deprotection, offering explanations and alternative solutions.
Q1: I'm observing significant racemization of my α-chiral carboxylic acid after benzyl ester deprotection via standard catalytic hydrogenation. What's causing this, and what are my alternatives?
A1: Standard catalytic hydrogenation (H₂ gas, Pd/C) is a common and often efficient method for benzyl ester cleavage.[1][2] However, the conditions can sometimes be harsh enough to cause racemization, especially with prolonged reaction times or elevated temperatures. The mechanism of racemization can involve the formation of an enolate intermediate under even mildly basic or acidic conditions, which can be promoted by the catalyst or impurities.
Causality: The palladium catalyst, while facilitating hydrogenolysis, can also exhibit basic properties or contain basic impurities, leading to proton abstraction from the α-carbon and subsequent racemization.
Solutions & Alternatives:
-
Catalytic Transfer Hydrogenolysis (CTH): This is a milder alternative to using hydrogen gas.[1][3][4] It employs a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[1][3][4][5] CTH often proceeds at room temperature and can be highly selective, minimizing racemization.[3]
-
Enzymatic Hydrolysis: For substrates where stereochemical integrity is paramount, enzymatic deprotection is an excellent option.[6][7] Lipases, such as those from Candida antarctica (CAL-A) or esterases from Bacillus subtilis (BS2), can selectively cleave the benzyl ester under very mild, neutral pH conditions, virtually eliminating the risk of racemization.[7][8]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids can effect benzyl ester cleavage under mild conditions. For instance, a combination of AlCl₃ and N,N-dimethylaniline has been shown to deprotect benzyl esters efficiently without affecting other sensitive functional groups.[9]
Q2: My starting material contains other reducible functional groups (e.g., alkenes, nitro groups) that are not compatible with catalytic hydrogenation. How can I selectively deprotect the benzyl ester?
A2: This is a common challenge that highlights the need for chemoselective deprotection methods.
Solutions & Alternatives:
-
Catalytic Transfer Hydrogenolysis with Silanes: The use of triethylsilane with a palladium catalyst can selectively cleave benzyl groups in the presence of other reducible functionalities like alkenes and aryl chlorides.[10] This method is remarkably mild and offers excellent chemoselectivity.[10]
-
Visible Light Photocatalysis: Recent advancements have demonstrated that benzyl groups can be removed under mild conditions using visible light and an organo-photocatalyst.[11] This method is highly chemoselective and avoids the use of hydrogen gas or harsh reagents.[11]
-
Nickel Boride: Treatment with nickel boride in methanol at room temperature can chemoselectively cleave benzyl esters while leaving other esters (methyl, ethyl, t-butyl) and even benzyl ethers unaffected.[12]
Q3: I'm working with a peptide, and the standard acidic or basic hydrolysis methods for ester cleavage are causing side reactions and racemization. What are my options?
A3: Peptide synthesis presents a unique set of challenges due to the sensitivity of peptide bonds and the presence of multiple functional groups.
Causality: Strong acids like TFA or HF, while effective for benzyl ester cleavage, can cause side reactions at sensitive amino acid side chains.[1][13] Basic hydrolysis (saponification) is a notorious cause of racemization in peptides.[8]
Solutions & Alternatives:
-
Enzymatic Deprotection: As mentioned in Q1, enzymes are ideal for peptide applications. They operate under physiological pH and temperature, preserving the integrity of the peptide backbone and the stereochemistry of the amino acid residues.[8] Enzymes like thermitase and α-chymotrypsin have been successfully used for this purpose.[8]
-
Catalytic Transfer Hydrogenolysis: CTH remains a viable and milder alternative to direct hydrogenation for many peptide substrates.[4] The choice of hydrogen donor and solvent can be optimized to maximize selectivity and minimize side reactions.
Frequently Asked Questions (FAQs)
What are the main mechanisms of benzyl ester deprotection?
The most common mechanisms are:
-
Hydrogenolysis: This involves the cleavage of the C-O bond by hydrogen in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[4] The products are the free carboxylic acid and toluene.
-
Acid-Catalyzed Hydrolysis: Strong acids protonate the ester oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt. This method is generally avoided for chiral substrates due to the high risk of racemization.
How can I monitor the progress of a benzyl ester deprotection reaction?
Thin Layer Chromatography (TLC) is a common and effective method. The starting material (benzyl ester) will have a different Rf value than the product (carboxylic acid). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Are there any safety concerns with catalytic hydrogenation?
Yes. Hydrogen gas is highly flammable and can form explosive mixtures with air.[4] Reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. Catalytic transfer hydrogenation can be a safer alternative as it avoids the direct handling of hydrogen gas.[1][4]
Comparison of Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Racemization Risk |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp. to elevated temp. | High yield, clean byproducts.[1] | Requires H₂ gas, catalyst can be poisoned, may reduce other groups.[1] | Moderate to High |
| Catalytic Transfer Hydrogenolysis (CTH) | Pd/C, H-donor (e.g., HCOOH, NH₄HCO₂, 1,4-cyclohexadiene) | Room temp. to reflux | Milder than H₂ gas, good selectivity.[3][4] | May require higher catalyst loading.[5] | Low to Moderate |
| Acidic Hydrolysis | Strong acid (e.g., TFA, HCl) | Room temp. | Effective for acid-stable molecules.[1] | Not suitable for acid-sensitive substrates.[1] | Moderate |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH, LiOH) | Room temp. to reflux | Simple procedure | High risk of racemization, not suitable for base-labile groups. | Very High |
| Enzymatic Hydrolysis | Lipase or Esterase | pH 7, ~37 °C | Highly selective, no racemization, mild conditions.[7][8] | Enzyme cost and stability, substrate specificity. | Very Low |
| Lewis Acid-Mediated | AlCl₃, N,N-dimethylaniline | Room temp. | Mild conditions, good functional group tolerance.[9] | Stoichiometric amounts of Lewis acid may be needed. | Low |
| Visible Light Photocatalysis | Photocatalyst, light source | Room temp. | Very mild, highly chemoselective.[11] | Requires specialized equipment. | Very Low |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenolysis
-
Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[1]
-
Add a hydrogen donor, such as ammonium formate (5 equivalents) or 1,4-cyclohexadiene (3-5 equivalents).[1]
-
Stir the reaction mixture at room temperature or gentle reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Protocol 2: General Procedure for Enzymatic Deprotection
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7).
-
Dissolve the benzyl ester substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO, DMF) if it is not water-soluble.[8]
-
Add the substrate solution to the buffer.
-
Add the appropriate enzyme (e.g., lipase from Candida antarctica).
-
Incubate the mixture at the optimal temperature for the enzyme (often around 37 °C) with gentle stirring.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent and extracting the product).
-
Work up the reaction mixture to isolate the product.
Visualizations
Caption: Decision workflow for benzyl ester deprotection.
Caption: Overview of Catalytic Transfer Hydrogenolysis.
References
-
Akiyama, T., Hirofuji, H., & Ozaki, S. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)-ethoxymethyl Esters with AlCl₃-N,N-Dimethylaniline. Synthetic Communications, 24(15), 2179-2185. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Bhuyan, S., Mandal, S., Jana, S., & Roy, B. G. (2022). Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. Asian Journal of Organic Chemistry, 11(7), e202200213. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. [Link]
-
Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813-5815. [Link]
-
Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. Part 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. [Link]
-
Barbayianni, E., Fotakopoulou, I., Schmidt, M., Constantinou-Kokotou, V., Bornscheuer, U. T., & Kokotos, G. (2005). Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties. The Journal of Organic Chemistry, 70(22), 8730–8733. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Szeja, W. (1988). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 183(1), 135-139. [Link]
-
Kunz, H., & Waldmann, H. (1985). Hydrolysis of peptide esters by different enzymes. Journal of Chemical Research, Synopses, (10), 322-323. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic removal of carboxyl protecting groups. 2. Cleavage of the benzyl and methyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Recrystallization of 1,5-Dibenzyl Glutarate
Welcome to the technical support center for the purification of 1,5-Dibenzyl Glutarate. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the purity of this compound through recrystallization. As an ester derived from glutaric acid and benzyl alcohol, this compound can present unique purification challenges, including its tendency to present as an oil. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Foundational Principles & Solvent Selection
This section covers the fundamental concepts essential for developing a successful recrystallization protocol for this compound.
Q1: What is the core principle of recrystallization and why is it effective for purifying esters like this compound?
A: Recrystallization is a purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent.[1] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature but will have low solubility for it at room temperature or below.[1][2]
The process works as follows:
-
The crude compound is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution.
-
Impurities are either left behind as insoluble solids (and removed by hot filtration) or they remain fully dissolved in the solvent even upon cooling.[1]
-
As the saturated solution cools, the solubility of the this compound decreases, forcing it to crystallize out of the solution in a purer form.
-
The impurities, which are present in much lower concentrations, remain in the "mother liquor" (the cold solvent).
This method is particularly effective for esters as their polarity can be fine-tuned with a wide range of organic solvents, allowing for precise control over solubility.
Q2: How do I select the best recrystallization solvent for this compound?
A: Selecting the right solvent is the most critical step for successful recrystallization.[1] this compound possesses a moderately polar ester core with two large, nonpolar benzyl groups. This dual nature suggests that either a single solvent of intermediate polarity or a mixed-solvent system will be most effective.
The Ideal Solvent Checklist:
-
High solvency when hot, low solvency when cold: This is the primary requirement.[2]
-
Inertness: The solvent must not react with the this compound.[1]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[2]
-
Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the melting point of this compound to prevent the compound from melting and "oiling out" instead of dissolving.[3]
Recommended Solvent Systems to Screen:
| Solvent System | Type | Rationale & Comments |
| Ethanol/Water | Mixed | A classic choice. This compound should dissolve well in hot ethanol. Water is then added as an "anti-solvent" until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and then cooled.[2] |
| Ethyl Acetate/Hexanes | Mixed | A very effective system for many esters.[4] Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexanes until the cloud point is reached. This system offers excellent polarity control. |
| Toluene | Single | The aromatic nature of toluene is compatible with the benzyl groups of the molecule. It can be a good choice if impurities are significantly more or less polar than the target compound. |
| Acetone/Water | Mixed | Similar to ethanol/water, but acetone is a stronger solvent. This may be useful if the compound has low solubility in ethanol.[2] |
| Methanol/Diethyl Ether | Mixed | A common mixture for polar compounds, particularly those with ester or alcohol functionalities.[5] |
Experimental Solvent Screening Protocol:
-
Place ~50 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If it dissolves readily, the solvent is likely too good and will result in poor recovery.
-
If it is poorly soluble at room temperature, heat the test tube gently (e.g., in a warm water bath).
-
Observe if the compound dissolves completely.
-
Allow the test tube to cool to room temperature, then place it in an ice bath.
-
A good solvent will show abundant crystal formation upon cooling.
Section 2: Step-by-Step Recrystallization Workflow
This section provides a detailed methodology for the recrystallization of this compound using a mixed-solvent system, which is often the most successful approach for this class of compounds.
Protocol: Recrystallization using Ethyl Acetate/Hexanes
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a minimal amount of hot ethyl acetate while stirring or swirling until the solid completely dissolves. Add the solvent in small portions, giving it time to act before adding more.[6] Using the absolute minimum amount of hot solvent is key to maximizing yield.[7]
-
Hot Filtration (Optional): If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-warmed funnel and flask and keep the solution at or near its boiling point.[3]
-
Induce Crystallization: Remove the flask from the heat source. Slowly add hexanes dropwise to the hot solution while swirling until it becomes faintly and persistently cloudy (the cloud point). Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination. Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals, as it gives the molecules time to arrange themselves properly in the crystal lattice, excluding impurities.[7]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[3]
-
Isolate Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. The wash solvent should be a mixture with a higher proportion of the anti-solvent (hexanes) to minimize redissolving the product.[3]
-
Drying: Allow the crystals to dry completely, either on the filter paper by pulling air through them for an extended period or by transferring them to a watch glass. For final drying, a vacuum oven at a temperature well below the compound's melting point is recommended.
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the likely impurities in crude this compound?
A: The most common impurities originate from the synthesis reaction, which is typically a Fischer esterification of glutaric acid with benzyl alcohol. Therefore, you should expect to find:
-
Unreacted Glutaric Acid: A polar, dicarboxylic acid. Its high polarity means it should be easily separated with a moderately polar solvent system, as it will prefer to stay in the mother liquor.
-
Unreacted Benzyl Alcohol: A polar alcohol. It is typically a liquid and should also remain in the mother liquor upon cooling.
-
Side-products: Depending on the reaction conditions, minor side products from the esterification could be present.
Q: How can I confirm that my recrystallization was successful?
A: The primary indicator of purity for a solid compound is its melting point. A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C). An impure compound will melt over a broader range and at a lower temperature than the pure substance. Other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can provide more definitive proof of purity by showing the absence of impurity signals.
Q: Is it better to cool the solution slowly or quickly?
A: Slow cooling is almost always better for purity. It allows for the selective growth of crystals, where only molecules of the correct compound fit into the lattice. [7]Rapid cooling, such as by plunging a hot flask directly into an ice bath, can cause the compound to precipitate out of solution too quickly, trapping impurities within the rapidly forming crystals. The trade-off is time; slow cooling takes longer but yields a superior result.
References
-
Ataman Kimya. (n.d.). DICARBOXYLIC ESTERS. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization - Part 2. Retrieved from [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]
-
Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]
-
JoVE. (2020, March 26). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Esters of Mono-, Di-, and Tricarboxylic Acids | Request PDF. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
Sources
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- 2. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
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- 4. Reagents & Solvents [chem.rochester.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. reddit.com [reddit.com]
Byproduct formation and removal in glutaric acid esterification
Welcome to the Technical Support Center for Glutaric Acid Esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, focusing on the identification, prevention, and removal of byproducts. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: Byproduct Formation and Removal
During the esterification of glutaric acid, the formation of byproducts can significantly impact yield and purity. This section provides a systematic approach to troubleshooting these issues.
Problem 1: Low Yield of the Desired Diester and Presence of a Higher Boiling Point Impurity
-
Probable Cause: The primary cause of reduced yield of the desired diester, accompanied by a higher boiling point impurity, is often the formation of glutaric anhydride.[1] Glutaric acid, being a dicarboxylic acid, can undergo intramolecular dehydration, especially upon heating, to form a stable five-membered cyclic anhydride.[1] This anhydride is a reactive intermediate that can participate in side reactions.
-
Solution:
-
Reaction Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. The formation of glutaric anhydride is promoted by heat.[1]
-
Use of a Dehydrating Agent: While the esterification reaction itself produces water, an excess of water can favor the hydrolysis of any formed anhydride back to glutaric acid. However, in the context of Fischer esterification, removal of water is crucial to drive the equilibrium towards the ester product.[2][3] A Dean-Stark apparatus is commonly used for this purpose.[3]
-
Post-Reaction Hydrolysis: If anhydride formation is suspected, the crude product can be treated with a slight excess of water to hydrolyze the anhydride back to glutaric acid, which can then be separated from the desired ester.[4]
-
Problem 2: Presence of Oligomeric Impurities
-
Probable Cause: Dicarboxylic acids like glutaric acid can undergo intermolecular esterification to form linear oligomers or polyesters, especially under conditions that favor polymerization.[5] This is more likely to occur at higher temperatures and with prolonged reaction times, particularly if there is an imbalance in the stoichiometry of the alcohol and carboxylic acid.
-
Solution:
-
Stoichiometric Control: Use a molar excess of the alcohol to ensure that both carboxylic acid groups of glutaric acid are esterified, minimizing self-condensation.[3]
-
Reaction Time and Temperature: Optimize the reaction time and temperature to achieve complete conversion without promoting oligomerization. Monitor the reaction progress using techniques like TLC or GC to avoid unnecessarily long reaction times.
-
Purification: Oligomers, being higher in molecular weight, can often be separated from the desired diester by distillation under reduced pressure or by column chromatography.
-
Experimental Protocol: Purification of Diethyl Glutarate
This protocol outlines a general procedure for the purification of a glutaric acid diester, such as diethyl glutarate, to remove unreacted starting materials and byproducts.
Materials:
-
Crude reaction mixture containing diethyl glutarate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution to neutralize any unreacted glutaric acid and the acid catalyst.[2] Carbon dioxide gas will evolve, so vent the funnel frequently.
-
Extraction: Allow the layers to separate. The organic layer contains the ester. Drain the aqueous layer.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Transfer the organic layer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the mixture to remove the drying agent.
-
Distillation: Purify the diethyl glutarate by vacuum distillation.[4] Collect the fraction that boils at the expected temperature for your specific ester.
| Compound | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure |
| Glutaric Acid | 302-304 (decomposes)[6] | 200 / 20 mmHg[7] |
| Diethyl Glutarate | 237 | 115-116 / 15 mmHg |
| Glutaric Anhydride | 287 | 150-155 / 10 mmHg |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of byproduct formation in glutaric acid esterification?
A1: The primary byproduct, glutaric anhydride, is formed through an intramolecular dehydration reaction of glutaric acid.[1] This is a cyclization reaction driven by the proximity of the two carboxylic acid groups and is facilitated by heat. Oligomer formation occurs through intermolecular esterification, where one molecule of glutaric acid reacts with another, leading to a growing polymer chain.[5]
Q2: How can I monitor the progress of my glutaric acid esterification reaction?
A2: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of the starting materials (glutaric acid and alcohol) and the appearance of the ester product.
-
Gas Chromatography (GC): Provides quantitative information on the conversion of reactants and the formation of products and byproducts. Derivatization may be necessary for the analysis of the carboxylic acid.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the separation and identification of the components in the reaction mixture, including glutaric acid, its esters, and potential byproducts.[8][9]
Q3: Can I use glutaric anhydride as a starting material for esterification?
A3: Yes, glutaric anhydride can be used to synthesize mono-esters of glutaric acid.[10] The reaction of glutaric anhydride with an alcohol will yield a mono-ester. This can be a useful strategy if the mono-ester is the desired product. However, glutaric anhydride is more reactive than glutaric acid.[11]
Q4: What are the optimal conditions to minimize byproduct formation?
A4: To minimize byproduct formation:
-
Use an excess of the alcohol: This drives the equilibrium towards the formation of the diester and reduces the chance of glutaric acid self-reacting.[3]
-
Maintain a moderate reaction temperature: Higher temperatures can promote the formation of glutaric anhydride and oligomers.[1]
-
Efficiently remove water: In Fischer esterification, removing the water byproduct shifts the equilibrium to favor ester formation.[2][3] A Dean-Stark apparatus is effective for this.[3]
-
Choose an appropriate catalyst: Strong acid catalysts like sulfuric acid are effective, but their concentration should be optimized to avoid excessive side reactions.[12]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key reaction pathways.
Caption: Overview of glutaric acid esterification and byproduct formation.
Caption: Step-by-step workflow for the purification of diethyl glutarate.
References
-
Allen, C. F. H.; Ball, W. L. Glutaric Acid. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.9: Acid Anhydrides for Ester Synthesis. [Link]
-
Otterbacher, T. J. Glutaric Acid. Organic Syntheses. [Link]
-
Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. [Link]
- Google Patents. (1967). Process for separation and recovery of glutaric, succinic, and adipic acids.
- Google Patents. (2019).
-
Han, S. H., et al. (2020). Selective extraction of glutaric acid from biological production systems using n-butanol. Bioprocess and Biosystems Engineering, 43(12), 2237-2245. [Link]
-
Reactory. Reactions of Acid Anhydrides. [Link]
-
Chen, K., et al. (2017). Esterification Mechanism of Bagasse Modified with Glutaric Anhydride in 1-Allyl-3-methylimidazolium Chloride. Molecules, 22(8), 1344. [Link]
-
Science Ready. (2022). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
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Wikipedia. Glutaric acid. [Link]
-
Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. [Link]
-
ResearchGate. The research progress on the esterification reaction of dicarboxylic acids. [Link]
- Google Patents. (2014). Acid catalyzed oligomerization of alkyl esters and carboxylic acids.
-
National Center for Biotechnology Information. (1999). Toxicological Profile for Glutaraldehyde. [Link]
-
Melnyk, S., et al. (2017). Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluenesulfonic acid. Eastern-European Journal of Enterprise Technologies, 6(90), 10-15. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]
-
ResearchGate. How is the mechanism of reaction between vanillin and glutaric acid? [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 743, Glutaric acid. [Link]
-
ResearchGate. Esterification of glutaric acid with 2-ethylhexyl alcohol in the presence of sulfuric acid as catalyst and without any catalyst. [Link]
-
PubMed. (1995). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidurias. [Link]
- Google Patents. (1972).
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO2014153406A1 - Acid catalyzed oligomerization of alkyl esters and carboxylic acids - Google Patents [patents.google.com]
- 6. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glutaric acid - Wikipedia [en.wikipedia.org]
- 8. pragolab.cz [pragolab.cz]
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- 12. researchgate.net [researchgate.net]
Stability of 1,5-Dibenzyl glutarate under acidic and basic conditions
Technical Support Center: Stability of 1,5-Dibenzyl Glutarate
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the stability of this compound under various experimental conditions. Here, we will address common questions, troubleshoot potential issues, and provide validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability a critical parameter?
This compound is a diester of glutaric acid and benzyl alcohol.[1][2][3] Its chemical structure features two benzyl ester functional groups, which are known to be susceptible to hydrolysis. Understanding its stability is crucial for applications in organic synthesis and drug development, as degradation can lead to the formation of impurities—namely glutaric acid and benzyl alcohol—affecting product purity, efficacy, and safety.[4]
Q2: How does this compound behave under acidic and basic conditions?
Esters, including benzyl esters, can undergo hydrolysis when exposed to acidic or basic conditions.[5]
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible equilibrium reaction.[5][6] The presence of a strong acid and excess water will drive the reaction toward the formation of glutaric acid and benzyl alcohol.[6]
-
Basic Conditions (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process.[6][7] It proceeds to completion because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[6][7]
Q3: Which condition is more likely to cause rapid degradation: acidic or basic?
Generally, this compound is more susceptible to rapid and irreversible degradation under basic conditions.[6][7] The saponification reaction is typically faster and goes to completion, whereas acid-catalyzed hydrolysis is an equilibrium process that may not proceed fully, depending on the reaction conditions.[5]
Q4: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound at both ester linkages yields Glutaric Acid and Benzyl Alcohol as the final degradation products. Partial hydrolysis would result in the formation of the monoester, 5-(benzyloxy)-5-oxopentanoic acid .
Part 2: Mechanistic Insights into Hydrolysis
Understanding the "why" behind the degradation is key to controlling it. Below are the accepted mechanisms for ester hydrolysis.
Acid-Catalyzed Hydrolysis
This is a reversible process, the reverse of which is the Fischer esterification.[5][8] The reaction is driven forward by an excess of water.
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[8][9][10]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8][10]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the benzyloxy oxygen.[8][10]
-
Elimination: The protonated benzyloxy group leaves as a stable benzyl alcohol molecule, and the carbonyl double bond is reformed.[8][9]
-
Deprotonation: The protonated carbonyl is deprotonated by water, regenerating the acid catalyst and forming the carboxylic acid.[8][9]
Part 3: Troubleshooting Guide
Direct answers to specific issues you might encounter during your experiments.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant degradation (>20%) under mild stress conditions (e.g., 0.01M HCl or NaOH). | Benzyl esters are inherently labile. The experimental temperature may be too high, or the exposure time too long. | Reduce the stressor concentration (e.g., to 0.001M). Lower the reaction temperature (e.g., from 60°C to 40°C or room temperature). Shorten the exposure time and sample at earlier time points. [11] |
| Inconsistent degradation rates between replicate experiments. | Inaccurate pH of the stress solution. Fluctuation in temperature control. Inconsistent initial concentration of the compound. | Calibrate the pH meter before preparing solutions. Use a calibrated, stable incubator or water bath. Prepare a single, large stock solution and aliquot it for all replicate experiments. |
| Appearance of unexpected peaks in HPLC analysis. | Secondary degradation products formed from over-stressing the molecule. [12] Interaction with excipients or buffer components. Impurities in the starting material. | Aim for a target degradation of 5-20% as recommended by ICH guidelines to avoid secondary degradation. [11] Run a blank control (stress solution without the compound) to identify artifacts. Analyze an unstressed sample (time zero) to identify initial impurities. [4] |
| Poor mass balance in the stability study (sum of parent compound and degradants is <95%). | Co-elution of degradant peaks with the parent compound. Degradation products are not UV-active or are poorly retained on the column. Adsorption of the compound or degradants onto container surfaces. | Optimize the HPLC method to ensure all peaks are well-resolved (peak purity >0.995). [4] Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) alongside UV. Consider using silanized glassware to minimize adsorption. |
Part 4: Experimental Protocol - Forced Degradation Study
This protocol provides a robust framework for assessing the stability of this compound, consistent with pharmaceutical industry standards. [11][12]
Objective:
To determine the degradation pathways of this compound under acidic and basic stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter and HPLC system with UV or PDA detector [13]
Workflow Diagram
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
Acid Hydrolysis: In a volumetric flask, add a known volume of the stock solution to an equal volume of 2.0 M HCl to achieve a final concentration of 0.1 mg/mL of the compound in 1.0 M HCl (adjust solvent ratio as needed for solubility).
-
Base Hydrolysis: In a separate flask, add the same volume of stock solution to an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Control Sample: Prepare a control sample by diluting the stock solution with the reaction solvent (e.g., 50:50 acetonitrile:water) to the same final concentration.
-
-
Incubation:
-
Place the acid hydrolysis sample in a water bath set to 60°C.
-
Keep the base hydrolysis and control samples at room temperature (typically 25°C) due to the higher reactivity under basic conditions.
-
-
Time-Point Sampling and Quenching:
-
Withdraw aliquots from each flask at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Crucially, quench the reaction immediately. For the acidic sample, neutralize the aliquot with an equimolar amount of NaOH. For the basic sample, neutralize with HCl. This stops the degradation process.
-
Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.01 mg/mL).
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting method could be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
-
Ensure the method separates the parent peak from all degradation products and solvent peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation at each time point.
-
Perform a mass balance calculation to ensure all major components are accounted for.
-
Evaluate peak purity of the parent compound to confirm the method's specificity.
-
References
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Khan Academy. (2019). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Ester hydrolysis. Retrieved from [Link]
-
Chem Help ASAP. (2019). Acid-catalyzed mechanism of ester hydrolysis. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
-
StudySmarter. (n.d.). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Broughton Analysis. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Leah4sci. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Retrieved from [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672–1679. Retrieved from [Link]
-
Houben-Weyl. (2002). Substituted Benzyl Esters. In Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1020. Retrieved from [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
- Google Patents. (1998). EP0924179A1 - Process for the preparation of benzyl alcohol.
-
ResolveMass Laboratories Inc. (2023). Forced Degradation Testing in Pharma. Retrieved from [Link]
-
Reddit. (2023). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them enantiomerically pure as p-toluenesulfonates. ResearchGate. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2019). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. Retrieved from [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 56977-08-3 | Product Name : this compound. Retrieved from [Link]
-
International Laboratory USA. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2015). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]
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- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Scale-Up Synthesis of Dibenzyl Glutarate
Welcome to the Technical Support Center for the scale-up synthesis of Dibenzyl glutarate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale to larger-scale production. The following questions and troubleshooting advice are based on established chemical principles and practical experience in process chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Dibenzyl glutarate?
A1: The most prevalent and economically viable method for synthesizing Dibenzyl glutarate is the Fischer-Speier esterification of glutaric acid with benzyl alcohol.[1][2][3][4] This reaction involves heating the two reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the diester and water.[1]
Q2: What are the primary challenges in scaling up the Fischer-Speier esterification for Dibenzyl glutarate?
A2: The main challenges in scaling up this reaction are:
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction.[1][2][5] The water produced as a byproduct can hydrolyze the ester back to the starting materials, thus limiting the yield.[1][6]
-
Reaction Kinetics: The reaction rate can be slow, often requiring prolonged heating, which can lead to the formation of impurities.[1]
-
Product Purification: Separating the desired Dibenzyl glutarate from unreacted starting materials, the acid catalyst, and any side products can be complex on a larger scale.
-
Side Reactions: At elevated temperatures required for the reaction, side reactions such as the formation of dibenzyl ether from benzyl alcohol can occur.[7]
Troubleshooting Guide
Issue 1: Low Reaction Yield
Q: My Dibenzyl glutarate yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and how can I improve it?
A: Low yield in a scaled-up Fischer esterification is most commonly due to the equilibrium nature of the reaction. [1][2] The accumulation of water drives the reaction backward. Here’s a breakdown of causes and solutions:
Causality: Le Chatelier's principle dictates that to favor product formation in a reversible reaction, a product must be removed. In this case, removing water is crucial for driving the equilibrium towards the formation of Dibenzyl glutarate.
Troubleshooting Protocol:
-
Water Removal:
-
Dean-Stark Apparatus: The most effective method for water removal on a larger scale is the use of a Dean-Stark trap with an azeotrope-forming solvent like toluene or cyclohexane.[1][8] The water is collected in the trap, while the solvent is returned to the reaction mixture.
-
Drying Agents: While less practical for very large scales, anhydrous salts like magnesium sulfate or molecular sieves can be used to sequester water.[1]
-
-
Stoichiometry Adjustment:
Experimental Workflow for Optimizing Yield:
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Formation of Impurities
Q: I am observing a significant amount of a high-boiling point impurity in my crude Dibenzyl glutarate. What could this be and how can I prevent its formation?
A: A common high-boiling point impurity is dibenzyl ether, formed by the acid-catalyzed self-condensation of benzyl alcohol. This is particularly prevalent at higher reaction temperatures.
Causality: The acid catalyst can protonate the hydroxyl group of benzyl alcohol, which can then be displaced by another molecule of benzyl alcohol in an SN2 reaction to form dibenzyl ether and water.
Troubleshooting Protocol:
-
Catalyst Selection and Loading:
-
Milder Catalysts: Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid.[9] Sulfuric acid is a strong dehydrating agent and can promote side reactions.
-
Catalytic Amount: Ensure you are using a truly catalytic amount of acid. Excessive acid can lead to more side product formation and charring.[9]
-
-
Temperature Control:
-
Maintain the reaction temperature at the minimum required for a reasonable reaction rate. The reflux temperature of the chosen azeotroping solvent often provides a good balance.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using techniques like TLC, GC, or HPLC. Stop the reaction once the consumption of the limiting reagent has plateaued to avoid prolonged heating and subsequent impurity formation.
-
Data on Catalyst Choice and Temperature:
| Catalyst | Typical Loading (mol%) | Recommended Solvent | Reflux Temp. (°C) | Notes |
| H₂SO₄ | 1-5 | Toluene | ~111 | Effective but can cause charring and side reactions. |
| p-TsOH | 1-5 | Toluene/Cyclohexane | ~111 / ~81 | Milder, often leading to cleaner reactions.[9][8] |
| Sc(OTf)₃ | 0.1-1 | Toluene | ~111 | Lewis acid catalyst, can be very effective and mild. |
Issue 3: Difficulties in Product Purification
Q: My work-up procedure is cumbersome at a larger scale, and I'm having trouble completely removing the acid catalyst and unreacted glutaric acid. What is an efficient purification strategy?
A: A multi-step aqueous work-up followed by distillation or recrystallization is typically required.
Causality: The crude product contains the ester, unreacted benzyl alcohol, unreacted glutaric acid, the acid catalyst, and side products. A systematic approach is needed to remove each of these components.
Purification Protocol:
-
Neutralization:
-
After cooling the reaction mixture, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted glutaric acid.[5] Be cautious as this will evolve CO₂ gas.
-
-
Aqueous Washes:
-
Follow the bicarbonate wash with a wash with water and then a saturated brine solution to remove any remaining water-soluble impurities and salts.[5]
-
-
Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Final Purification:
-
Vacuum Distillation: Dibenzyl glutarate is a high-boiling point oil, making vacuum distillation an effective final purification step to separate it from non-volatile impurities and any remaining benzyl alcohol.
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can provide very high purity.
-
Purification Workflow Diagram:
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Structure of benzyl glutarate | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: A Researcher's Guide to Preventing Ether Formation During the Benzylation of Glutaric Acid
Welcome to our dedicated Technical Support Center. This resource is meticulously crafted for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of dibenzyl glutarate. A common and often frustrating challenge in this esterification is the concurrent formation of dibenzyl ether, a byproduct that can significantly complicate purification and reduce yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will dissect the mechanistic origins of this side reaction and present robust, actionable strategies to suppress it, ensuring the successful and efficient synthesis of your target molecule.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is your first line of defense when facing immediate challenges at the bench. Each question tackles a common problem, offering a detailed analysis of the root causes and providing systematic, step-by-step solutions.
Q1: My TLC and NMR analyses show a significant amount of dibenzyl ether in my reaction mixture. What is the primary cause, and how can I rectify this?
A1: The presence of dibenzyl ether is a tell-tale sign of a competing Williamson ether synthesis reaction occurring alongside your desired esterification.[1] This side reaction is primarily driven by the nucleophilic attack of a benzyl alkoxide species on your benzylating agent (e.g., benzyl bromide).[2] Several factors can exacerbate this issue.
Principal Causes:
-
Excess Benzylating Agent & Strong Base: High concentrations of benzyl bromide and a strong base create a favorable environment for the ether side reaction.
-
Presence of Moisture: Water can hydrolyze benzyl bromide to benzyl alcohol. This alcohol is then deprotonated by the base to form the highly reactive benzyl alkoxide nucleophile, which attacks another molecule of benzyl bromide.[3]
-
Elevated Reaction Temperatures: Higher temperatures can provide the necessary activation energy to favor the ether formation pathway, reducing the selectivity of the reaction.[4]
-
Inappropriate Base Selection: Using a strong, unhindered base can readily deprotonate any trace amounts of benzyl alcohol, accelerating the formation of the ether byproduct.
A Systematic Troubleshooting Workflow:
To efficiently diagnose and resolve the issue, follow this logical workflow:
Protocol Adjustments to Minimize Ether Byproduct:
-
Stoichiometric Precision: Maintain rigorous control over your reagent quantities. A modest excess of benzyl bromide (2.1–2.2 equivalents per mole of glutaric acid) is sufficient to drive the reaction to completion without flooding the system with excess electrophile.
-
Strict Anhydrous Conditions: The exclusion of water is critical. Use freshly distilled, anhydrous solvents and ensure your glutaric acid is thoroughly dried before use.
-
Judicious Temperature Control: Initiate the reaction at ambient temperature. If heating is necessary, do so gently (e.g., 40–60°C) and monitor the reaction's progress closely by TLC to avoid unnecessary heating after the reaction is complete.[5]
-
Strategic Base Selection: Transition to a milder, less soluble base. Finely ground potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For more stubborn reactions, cesium carbonate (Cs₂CO₃) often provides superior results due to the enhanced solubility of the cesium glutarate salt in organic media.[6]
-
Leverage Phase-Transfer Catalysis (PTC): The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the desired esterification. This allows for the use of milder reaction conditions and significantly shorter reaction times, thereby kinetically disfavoring the slower ether formation side reaction.[7][8]
Q2: My reaction is proceeding very slowly or stalling, and while I need to increase the rate, I'm concerned about promoting ether formation. What are my options?
A2: This is a common dilemma. A sluggish reaction is often due to the poor solubility of the glutarate dicarboxylate salt in the organic solvent. Simply increasing the temperature can indeed lead to more byproducts.[4] The key is to enhance the intrinsic rate of the desired SN2 reaction under milder conditions.
Factors Governing Reaction Rate:
-
Solubility of the Nucleophile: The deprotonated glutarate salt must be present in the organic phase to react with the benzyl bromide.
-
Solvent Effects: The solvent must be able to support an SN2 reaction mechanism.
-
Counter-ion Effects: The nature of the cation (e.g., K⁺ vs. Cs⁺) associated with the carboxylate can significantly impact its solubility and nucleophilicity.
Strategies for Rate Enhancement at Moderate Temperatures:
| Strategy | Scientific Rationale | Recommended Implementation |
| Optimize the Base | Cesium carbonate (Cs₂CO₃) generates a "softer" and more lipophilic cesium glutarate salt, which exhibits significantly higher solubility in polar aprotic solvents compared to its potassium or sodium counterparts. This increases the concentration of the active nucleophile in the reaction phase.[9][6] | Substitute K₂CO₃ with 1.5 equivalents of Cs₂CO₃ for each carboxylic acid group (total of 3 equivalents). |
| Employ Phase-Transfer Catalysis (PTC) | A catalyst like tetrabutylammonium bromide (TBAB) actively transports the glutarate dianion across the phase boundary into the organic solvent, making it readily available to react with the benzyl bromide. This is particularly effective when using less soluble bases like K₂CO₃.[7][8] | Incorporate 5–10 mol% of TBAB into the reaction mixture. |
| Select an Optimal Solvent | Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are known to accelerate SN2 reactions by effectively solvating the cation while leaving the anion (the nucleophile) relatively "bare" and more reactive.[10] | Utilize anhydrous DMF as the reaction solvent. |
A Robust Protocol for Enhancing Reaction Rate:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend glutaric acid (1 equivalent) and cesium carbonate (3 equivalents) in anhydrous DMF.
-
Add tetrabutylammonium bromide (0.1 equivalents) to the suspension.
-
Slowly add benzyl bromide (2.2 equivalents) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 1–2 hours, then gently warm the mixture to 50–60°C. Monitor the disappearance of the starting material by TLC.
Q3: I have successfully synthesized my dibenzyl glutarate, but it is contaminated with dibenzyl ether. What is the most effective method for purification?
A3: Due to the similar non-polar nature of dibenzyl glutarate and dibenzyl ether, simple extraction or crystallization is often insufficient. The most reliable method for separating these two compounds is silica gel column chromatography.
Purification Strategy:
-
Flash Column Chromatography: The slight difference in polarity between the diester (more polar) and the ether (less polar) allows for their separation on a silica gel stationary phase.
Step-by-Step Purification Protocol:
-
Column Preparation: Select an appropriately sized column and pack it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Eluent System Selection: A gradient elution is highly recommended. Begin with a low-polarity mobile phase, such as 5% ethyl acetate in hexane, and gradually increase the proportion of ethyl acetate.
-
Loading and Elution: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Begin the elution. The less polar dibenzyl ether will elute from the column first.
-
Fraction Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure dibenzyl glutarate.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified dibenzyl glutarate.
Frequently Asked Questions (FAQs)
Q1: What is the detailed chemical mechanism leading to the formation of dibenzyl ether?
A1: The formation of dibenzyl ether is a classic example of the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1] In the context of your benzylation reaction, it can arise through two main pathways:
-
From Benzyl Alcohol Contamination or Generation: If benzyl alcohol is present (either as an impurity or formed by the hydrolysis of benzyl bromide), the base in the reaction mixture will deprotonate it to form a benzyl alkoxide ion (BnO⁻). This alkoxide is a strong nucleophile that will readily attack the electrophilic benzylic carbon of another benzyl bromide molecule, displacing the bromide ion and forming dibenzyl ether.
-
Reaction with Hydroxide Ions: If a strong hydroxide base (like NaOH or KOH) is used, particularly in a non-anhydrous system, it can directly react with benzyl bromide to generate benzyl alcohol, which then feeds into the first pathway.
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Validation & Comparative
A Comparative Analysis of Benzyl Ester versus Tert-Butyl Ester Protecting Groups
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and complex molecule construction, the strategic use of protecting groups is paramount.[1] The ability to mask a reactive functional group, such as a carboxylic acid, to perform chemistry elsewhere in the molecule and then selectively remove the mask is a foundational concept.[2] This guide provides a deep, comparative analysis of two of the most ubiquitous carboxylic acid protecting groups: the benzyl (Bn) ester and the tert-butyl (tBu) ester.
The choice between these two stalwart protectors is not arbitrary; it is a critical decision dictated by the overall synthetic strategy, substrate sensitivity, and desired orthogonality.[3][4] We will explore the mechanisms of protection and deprotection, stability profiles, and provide field-proven experimental protocols to guide your synthetic planning.
The Principle of Orthogonal Protection
Modern complex synthesis often requires the presence of multiple protecting groups within the same molecule. An orthogonal protection strategy is one that allows for the selective removal of one type of protecting group in the presence of others by using specific, non-interfering reaction conditions.[5][6] The benzyl and tert-butyl esters form a classic orthogonal pair: the benzyl group is removed by catalytic hydrogenolysis, while the tert-butyl group is cleaved under acidic conditions.[4] This orthogonality is fundamental to their widespread use in peptide synthesis, for example, where an acid-labile Boc-protected amine can be used in conjunction with a hydrogenation-labile benzyl ester.[2][3]
The Benzyl (Bn) Ester: Robust and Reliably Removed
The benzyl ester is a stalwart protecting group valued for its high stability across a wide range of acidic and basic conditions, making it robust enough to withstand many synthetic transformations.[4] Its primary mode of removal, catalytic hydrogenolysis, is exceptionally mild and clean, typically yielding the desired carboxylic acid and toluene as the only byproduct.[7][8]
Mechanism and Causality
Protection: Benzyl esters are commonly formed via reaction of a carboxylic acid with benzyl bromide (BnBr) or benzyl alcohol. The Williamson ether synthesis approach, using a base to deprotonate the carboxylic acid followed by SN2 reaction with benzyl bromide, is a common and efficient method.[9]
Deprotection (Hydrogenolysis): The key to the benzyl ester's utility is its unique cleavage by catalytic hydrogenation. The mechanism involves the adsorption of the benzyl ester and hydrogen gas onto the surface of a metal catalyst, typically palladium on carbon (Pd/C).[10] This facilitates the cleavage of the benzylic carbon-oxygen bond, a process known as hydrogenolysis, which is highly selective for benzylic systems.[7][11] This method is advantageous because it proceeds under neutral pH and at ambient temperature and pressure, preserving sensitive functionalities elsewhere in the molecule.[12]
Experimental Protocols
Protocol 1: Benzylation of a Carboxylic Acid using Benzyl Bromide
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent like DMF or THF.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the solution.
-
Benzylation: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude benzyl ester by flash column chromatography.
Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis
-
Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[13]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate) to the solution.[13][14]
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or use a Parr hydrogenation apparatus to apply a hydrogen atmosphere (1 atm).[13] For substrates sensitive to H₂ gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be employed.[14]
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-6 hours. Monitor by TLC or LC-MS.[14]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet during filtration.
-
Isolation: Remove the solvent under reduced pressure to yield the deprotected carboxylic acid, which is often pure enough for subsequent steps.
Workflow Diagram: Benzyl Ester Protection & Deprotection
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A Comparative Guide to HPLC and GC-MS Methods for the Purity Assessment of 1,5-Dibenzyl Glutarate
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of chemical entities is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 1,5-Dibenzyl glutarate, a diester of glutaric acid and benzyl alcohol, serves as a key intermediate in various synthetic pathways. Its purity can significantly impact the yield and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific needs.
The imperative for robust analytical methods is underscored by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), which mandates the thorough identification and quantification of impurities in drug substances and products.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring a trustworthy and expert-driven narrative.
Choosing the Right Tool for the Job: HPLC vs. GC-MS
The selection of an analytical technique is a critical decision dictated by the physicochemical properties of the analyte and the potential impurities. This compound is a relatively high molecular weight, semi-volatile ester with a UV-active aromatic moiety. This profile makes it amenable to analysis by both HPLC and GC-MS, yet each technique offers distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[2] Its strength lies in the separation of a wide range of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase. This allows for the effective separation of the main compound from both more polar and less polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[3] The gas chromatograph separates components in a mixture, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.[4] This provides an orthogonal approach to HPLC, offering definitive identification of impurities.
Experimental Protocols
The following protocols are presented as robust starting points for the purity assessment of this compound. They are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the generated data.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established protocols for the analysis of glutarate and other benzyl esters.[5]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-20 min: 50% B to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution using acetonitrile as the diluent.
-
Spiked Sample: To assess specificity, spike the sample solution with known potential impurities (e.g., benzyl alcohol, glutaric acid) at a level of 0.1% of the main component concentration.
3. System Suitability:
-
Inject the standard solution in six replicates.
-
The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The theoretical plates for the this compound peak should be not less than 2000.
4. Data Analysis:
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general principles for the analysis of semi-volatile organic compounds and specific methods for related esters.[6][7]
1. Chromatographic and Spectrometric Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp: 10°C/min to 280°C, hold for 10 min
-
-
Injector Temperature: 270°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-450 amu
2. Sample Preparation:
-
Standard Solution: Prepare a 1.0 mg/mL stock solution of this compound reference standard in dichloromethane. Prepare a working standard of 100 µg/mL by diluting the stock solution.
-
Sample Solution: Prepare the test sample of this compound at a concentration of 100 µg/mL in dichloromethane.
3. System Suitability:
-
Inject a system suitability solution containing this compound and a known impurity (e.g., benzyl benzoate) to verify resolution.
-
The signal-to-noise ratio for the this compound peak should be greater than 100.
4. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to that of an internal standard or by using an external standard calibration curve if higher accuracy is required.
Method Validation and Performance Comparison
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[8] Key validation parameters according to ICH guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]
Table 1: Comparative Performance of HPLC and GC-MS for Purity Assessment of this compound
| Parameter | HPLC | GC-MS | Rationale and Insights |
| Specificity | High. Demonstrated by resolving the main peak from known impurities and degradation products. | Very High. Mass spectral data provides definitive identification of co-eluting peaks. | GC-MS offers superior specificity due to the additional dimension of mass analysis.[4] |
| Sensitivity (LOD/LOQ) | Good (typically low µg/mL). | Excellent (typically ng/mL or lower). | GC-MS is generally more sensitive, making it ideal for trace impurity analysis. |
| Linearity & Range | Excellent (typically 0.1-2.0 mg/mL). | Good (typically 0.1-100 µg/mL). | Both techniques demonstrate good linearity over their respective working ranges. |
| Precision (RSD%) | < 2.0% | < 5.0% | HPLC typically offers better precision for quantification due to lower system variability. |
| Accuracy (Recovery %) | 98-102% | 95-105% | Both methods can achieve high accuracy with proper validation. |
| Analysis Time | ~30 minutes | ~30 minutes | Runtimes are comparable, though sample preparation for GC-MS can be simpler. |
| Instrumentation Cost | Moderate | High | GC-MS systems are generally more expensive to purchase and maintain. |
| Applicability | Broad applicability for non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile impurities. Provides structural information. | The choice depends on the expected impurity profile. |
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.
Caption: HPLC analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound purity.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
For routine quality control and quantification of known impurities, HPLC is a robust, precise, and cost-effective choice. Its broad applicability makes it an indispensable tool in any pharmaceutical development laboratory.
-
For impurity identification, structural elucidation, and the detection of trace-level volatile or semi-volatile impurities, GC-MS is the superior technique. Its high sensitivity and the definitive structural information provided by the mass spectrometer are invaluable for in-depth impurity profiling and for meeting stringent regulatory requirements for impurity characterization.[10]
In a comprehensive drug development program, these techniques should be viewed as complementary. HPLC can be used for routine purity testing and stability studies, while GC-MS can be employed for the initial characterization of the impurity profile and for investigating any unknown peaks observed in the HPLC chromatogram. By leveraging the strengths of both methods, researchers and scientists can ensure the highest standards of quality and safety for their products.
References
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International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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Familias GA. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. [Link]
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Analytical method validation: A brief review. [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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SIELC Technologies. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column. [Link]
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在线期刊 - 药学前沿. (2024). Determination of related substances in gluaric anhydride by HPLC. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. [Link]
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Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
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IOSRPHR. A Review on Step-by-Step Analytical Method Validation. [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. [Link]
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Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]
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ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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SciSpace. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]
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Semantic Scholar. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]
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A Spectroscopic Guide to the Analysis of 1,5-Dibenzyl glutarate and Its Process-Related Impurities
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 1,5-Dibenzyl glutarate is a key building block in various organic syntheses, and its purity can significantly impact the yield and quality of the final product.[1] This guide provides a comprehensive spectroscopic comparison of this compound and its common process-related impurities, offering researchers, scientists, and drug development professionals a practical framework for quality control and reaction monitoring.
The primary impurities encountered during the synthesis of this compound are typically the unreacted starting materials, namely glutaric acid and benzyl alcohol, which arise from incomplete esterification or hydrolysis of the final product.[2][3] The esterification reaction is a reversible process, often requiring a strong acid catalyst and heat.[4] Inadequate reaction time or inefficient removal of water can lead to an equilibrium mixture containing the starting materials, the desired ester, and water.[4][5]
This guide will delve into the characteristic spectroscopic signatures of this compound and its key impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these differences is crucial for developing robust analytical methods for purity assessment and process optimization.
Spectroscopic Fingerprints: A Comparative Analysis
The structural differences between this compound, glutaric acid, and benzyl alcohol give rise to distinct spectroscopic features. A summary of the expected key signals is presented below, followed by a detailed discussion of each technique.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~7.3 (m, 10H, Ar-H), ~5.1 (s, 4H, -CH₂-Ar), ~2.4 (t, 4H, -CH₂-CO), ~1.9 (p, 2H, -CH₂-CH₂-CH₂-) | ~173 (C=O), ~136 (Ar-C), ~128 (Ar-CH), ~66 (-CH₂-O), ~33 (-CH₂-CO), ~20 (-CH₂-CH₂-CH₂-) | ~1730 (C=O stretch), ~1160 (C-O stretch), ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch) | 312 [M]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ |
| Glutaric Acid | ~12 (br s, 2H, -COOH), ~2.4 (t, 4H, -CH₂-CO), ~1.9 (p, 2H, -CH₂-CH₂-CH₂-) | ~179 (C=O), ~33 (-CH₂-CO), ~20 (-CH₂-CH₂-CH₂-) | ~2500-3300 (broad O-H stretch), ~1710 (C=O stretch) | 132 [M]⁺, 115 [M-OH]⁺, 87 [M-COOH]⁺ |
| Benzyl Alcohol | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, -CH₂-OH), ~2.1 (br s, 1H, -OH) | ~141 (Ar-C), ~128 (Ar-CH), ~65 (-CH₂-OH) | ~3200-3500 (broad O-H stretch), ~3030 (Ar C-H stretch), ~1050 (C-O stretch) | 108 [M]⁺, 107 [M-H]⁺, 79 [M-CHO]⁺, 77 [C₆H₅]⁺ |
Experimental Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full relaxation of all protons.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[6]
Interpretation of NMR Spectra:
-
This compound: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the benzyl groups around 7.3 ppm, a singlet for the benzylic methylene protons (-CH₂-Ar) at approximately 5.1 ppm, and two multiplets for the glutarate backbone protons. The ¹³C NMR will display a peak for the ester carbonyl carbon around 173 ppm and the benzylic carbon at about 66 ppm.
-
Glutaric Acid: The most telling signal in the ¹H NMR spectrum of glutaric acid is the broad singlet for the carboxylic acid protons, typically appearing downfield above 10 ppm. The methylene protons will resemble those of the glutarate ester but may be slightly shifted. In the ¹³C NMR spectrum, the carboxylic acid carbonyl carbon appears further downfield (around 179 ppm) compared to the ester carbonyl.
-
Benzyl Alcohol: The ¹H NMR spectrum of benzyl alcohol is distinguished by the presence of a hydroxyl proton signal, which is often a broad singlet and its chemical shift can vary depending on concentration and solvent. The benzylic methylene protons appear as a singlet around 4.6 ppm. The aromatic region will show signals corresponding to the five phenyl protons.[6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Protocol for IR Analysis:
-
Sample Preparation: For liquid samples like benzyl alcohol, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples such as glutaric acid and this compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Interpretation of IR Spectra:
-
This compound: The hallmark of the ester is a strong carbonyl (C=O) stretching absorption around 1730 cm⁻¹. Another key feature is the C-O stretching vibration, which typically appears in the 1300-1100 cm⁻¹ region. The presence of the aromatic rings is confirmed by C-H stretching absorptions above 3000 cm⁻¹.
-
Glutaric Acid: The IR spectrum of glutaric acid is dominated by a very broad O-H stretching band from the carboxylic acid groups, spanning from approximately 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretch is observed around 1710 cm⁻¹ and is often broader than the ester carbonyl peak.[8]
-
Benzyl Alcohol: The most prominent feature in the IR spectrum of benzyl alcohol is the broad O-H stretching absorption in the region of 3500-3200 cm⁻¹. A strong C-O stretching band is also present around 1050 cm⁻¹.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for identification and confirmation of structure.
Protocol for MS Analysis:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation of mixtures. GC-MS is particularly suitable for the analysis of these relatively volatile compounds.[10]
-
Ionization: Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions, creating a characteristic mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation of Mass Spectra:
-
This compound: The molecular ion peak [M]⁺ should be observed at m/z 312. Common fragment ions include those corresponding to the benzyl group ([C₇H₇]⁺ at m/z 91) and the benzyloxycarbonyl moiety.
-
Glutaric Acid: The molecular ion peak [M]⁺ is expected at m/z 132. Characteristic fragmentation includes the loss of a hydroxyl group ([M-OH]⁺ at m/z 115) and a carboxyl group ([M-COOH]⁺ at m/z 87).[11]
-
Benzyl Alcohol: The molecular ion peak [M]⁺ is observed at m/z 108. The base peak is often the tropylium ion at m/z 91, formed by rearrangement and loss of a hydroxyl radical. Other significant fragments include [M-H]⁺ at m/z 107 and [C₆H₅]⁺ at m/z 77.[10]
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide complementary information that allows for the unambiguous identification and differentiation of this compound from its common process-related impurities, glutaric acid and benzyl alcohol. By understanding the characteristic spectral features of each compound, researchers and quality control analysts can effectively monitor the progress of the esterification reaction, assess the purity of the final product, and troubleshoot any synthetic issues. The implementation of these analytical methods is crucial for ensuring the quality and consistency of this compound used in subsequent chemical transformations.
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Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Published July 9, 2020. Available at: [Link]
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PubChem. Benzyl Alcohol. National Center for Biotechnology Information. Available at: [Link]
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Pragolab. Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Available at: [Link]
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University of Colorado Boulder. Esters. An Introduction. Available at: [Link]
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Chemguide. preparation of esters. Available at: [Link]
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A Comprehensive Guide to the Structural Validation of 1,5-Dibenzyl Glutarate Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. For diesters like 1,5-Dibenzyl glutarate, a compound utilized in organic synthesis, a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques provides the necessary toolkit for rigorous structural validation.[1] This guide offers an in-depth exploration of how techniques such as COSY, HSQC, and HMBC are synergistically employed to piece together the molecular puzzle of this compound, ensuring its identity and purity.
The Molecular Subject: this compound
This compound (C₁₉H₂₀O₄) is a diester formed from glutaric acid and benzyl alcohol.[1][2] Its structure, presented below, features a central five-carbon glutarate backbone flanked by two benzyl ester groups. The symmetrical nature of the molecule simplifies some aspects of its NMR spectra, yet a complete and confident assignment requires the correlational data provided by 2D NMR.
Structure of this compound:
Caption: Expected COSY correlation in this compound.
HSQC Analysis: Direct C-H Connections
The HSQC spectrum provides direct one-bond correlations, confirming which protons are attached to which carbons.
| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
| ~7.3-7.4 | ~128, ~128.5 | Aromatic CHs |
| ~5.1 | ~66 | Benzylic CH₂ |
| ~2.4 | ~33 | α-CH₂ |
| ~1.9 | ~20 | β-CH₂ |
This experiment is crucial for assigning the protonated carbons in the molecule.
HMBC Analysis: Unveiling the Complete Skeleton
The HMBC spectrum is the cornerstone of the structural proof, connecting the molecular fragments.
-
Key Correlation 1 (Ester Linkage): A correlation between the benzylic protons (H-4, ~5.1 ppm) and the carbonyl carbon (C-1, ~173 ppm) is expected. This is a three-bond correlation (³JCH) and is definitive proof of the benzyl ester functionality.
-
Key Correlation 2 (Glutarate Backbone): A correlation between the α-protons (H-2, ~2.4 ppm) and the carbonyl carbon (C-1, ~173 ppm) will be observed (²JCH).
-
Key Correlation 3 (Benzyl Group to Glutarate): A correlation from the benzylic protons (H-4, ~5.1 ppm) to the quaternary aromatic carbon (C-7, ~136 ppm) confirms the attachment of the methylene group to the phenyl ring.
Caption: Key HMBC correlations for structural validation.
Comparative Analysis and Conclusion
By systematically analyzing the data from COSY, HSQC, and HMBC experiments, a self-validating and unambiguous structural assignment of this compound can be achieved. The COSY spectrum establishes the proton-proton connectivity within the glutarate chain. The HSQC spectrum links each proton to its directly attached carbon. Finally, the crucial HMBC correlations connect the benzyl groups to the glutarate backbone via the ester linkages, completing the structural puzzle. This multi-technique approach leaves no room for ambiguity and stands as the gold standard for molecular structure validation in modern organic chemistry.
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A Comparative Guide to the Efficacy of Catalysts for Glutaric Acid Esterification
Introduction
Glutaric acid, a five-carbon dicarboxylic acid, serves as a valuable building block in the chemical industry. Its esters, known as glutarates, are pivotal in numerous applications, including the production of polymers like polyester polyols and polyamides, where they enhance flexibility, and as environmentally benign plasticizers and solvents.[1][2] The synthesis of these esters is typically achieved through esterification, a reaction whose efficiency is critically dependent on the choice of catalyst.
This guide provides an in-depth, objective comparison of the primary catalyst classes for the esterification of glutaric acid: homogeneous acids, heterogeneous solids, and biocatalysts. By examining the causality behind their performance and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal catalyst for their specific application, balancing reaction efficiency, product purity, and process sustainability.
The Foundational Chemistry: Acid-Catalyzed Esterification
The conversion of a carboxylic acid and an alcohol into an ester and water is a reversible equilibrium reaction known as the Fischer-Speier esterification.[3][4] For dicarboxylic acids like glutaric acid, the reaction can proceed in two steps to form a diester. The core function of an acid catalyst is to accelerate this process by enhancing the electrophilicity of the carbonyl carbon.
The mechanism involves a series of reversible steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5] The catalyst protonates the carbonyl oxygen, making the carbon atom more susceptible to nucleophilic attack by the alcohol.[4][6] A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, regenerating the catalyst and yielding the ester.[5][6] To drive the reaction toward the product, the equilibrium must be shifted, typically by using a large excess of the alcohol or by continuously removing the water as it is formed.[6][7]
Caption: Simplified Fischer Esterification Catalytic Cycle.
Comparative Analysis of Catalyst Systems
The choice of catalyst dictates not only the reaction rate but also the process conditions, workup procedure, and overall environmental impact. Here, we compare the three main classes.
Caption: Classification of Catalysts for Esterification.
Homogeneous Acid Catalysts
Homogeneous catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are dissolved in the reaction medium, providing excellent interaction with reactants.[8]
-
Efficacy and Mechanistic Insight: These strong Brønsted acids are highly effective due to the high mobility of protons, leading to rapid reaction rates.[9] Sulfuric acid can also serve as a dehydrating agent when used in sufficient excess, further driving the reaction equilibrium.[10] A study on the esterification of glutaric acid with 2-ethylhexanol demonstrated the effectiveness of sulfuric acid catalysis.[11]
-
Causality of Drawbacks: The primary disadvantage stems from their solubility. Separation from the final product is challenging, typically requiring neutralization and washing steps that generate significant aqueous waste.[8][12] This complicates the purification process and adds to the environmental burden. Furthermore, their corrosive nature necessitates specialized equipment, and they can promote side reactions, such as dehydration of alcohols or darkening of the product, especially at higher temperatures.[13]
Experimental Protocol: Sulfuric Acid-Catalyzed Synthesis of Di-n-butyl Glutarate
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[14][15]
-
Charging Reactants: To the flask, add glutaric acid (0.1 mol, 13.21 g), n-butanol (0.5 mol, 46.1 mL, 5-fold excess), and an appropriate solvent that forms an azeotrope with water (e.g., toluene, 50 mL).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (98%, ~0.5 mL, ~1% w/w of reactants) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator to yield the crude diester. Further purification can be achieved by vacuum distillation.
Heterogeneous Acid Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This class offers a compelling alternative to homogeneous systems, aligning with the principles of green chemistry.
-
Efficacy and Mechanistic Insight: The most common examples are sulfonic acid-functionalized polystyrene resins, such as Amberlyst-15.[16][17][18] These materials possess fixed acidic sites on a solid support, mimicking the catalytic action of sulfuric acid. A kinetic study of glutaric acid esterification with methanol utilized Amberlyst-35 in a packed-bed reactor at 40-60°C, demonstrating its efficacy.[19] These catalysts are robust and can be used in a wide range of conditions, though some, like Amberlyst-15, have thermal limitations (max operating temperature ~120°C).[18][20]
-
Causality of Advantages: The key advantage is the ease of separation.[8] The catalyst can be removed by simple filtration, eliminating the need for aqueous workup and allowing for straightforward recovery and reuse.[21][22] This drastically simplifies product purification and reduces waste. Studies have shown Amberlyst-15 can be reused for multiple cycles with minimal loss of activity.[21]
-
Limitations: The primary limitation can be mass transfer.[23] Reactants must diffuse from the bulk liquid to the active sites within the catalyst's pores, which can result in slower reaction rates compared to homogeneous catalysts under identical conditions.[24]
Experimental Protocol: Amberlyst-15-Catalyzed Synthesis of Dimethyl Glutarate
-
Catalyst Preparation: Activate Amberlyst-15 by washing with methanol and drying under vacuum at 60-80°C for several hours.[25]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine glutaric acid (0.1 mol, 13.21 g) and a large excess of methanol (e.g., 100 mL), which acts as both reactant and solvent.
-
Catalyst Addition: Add the pre-activated Amberlyst-15 (5-10% by weight of glutaric acid).
-
Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After cooling, remove the catalyst by filtration, washing the resin with a small amount of fresh methanol to recover any adsorbed product.
-
Purification: The filtrate contains the product and excess methanol. Remove the methanol by rotary evaporation. The resulting crude dimethyl glutarate is often of high purity, but can be further purified by vacuum distillation if required.
Biocatalysts (Lipases)
Biocatalysis utilizes enzymes to perform chemical transformations. For esterification, lipases are particularly effective, offering unparalleled selectivity under exceptionally mild conditions.
-
Efficacy and Mechanistic Insight: Lipases, such as the immobilized Candida antarctica Lipase B (commercially known as Novozym 435), catalyze esterification in non-aqueous (organic) media.[26][27][28] Their mechanism involves an active site (typically a Ser-His-Asp catalytic triad) that facilitates the reaction without the need for strong acids. This circumvents acid-sensitive side reactions entirely.[29]
-
Causality of Advantages: The primary advantage of lipases is their exquisite selectivity (chemo-, regio-, and enantioselectivity).[29] This is critical for complex molecules or when specific stereochemistry is required. Reactions are conducted at or near room temperature, preserving thermally sensitive functional groups.[27][30]
-
Limitations: Biocatalysts can be more expensive than chemical catalysts and may exhibit lower volumetric productivity.[30] Their activity is highly dependent on the reaction medium, water activity, and temperature.[29] Furthermore, enzymes can be inhibited by certain substrates or products, potentially limiting conversion.
Experimental Protocol: Lipase-Catalyzed Synthesis of Di(2-ethylhexyl) Glutarate
-
Setup: In a 100 mL screw-capped conical flask, combine glutaric acid (0.05 mol, 6.6 g) and 2-ethylhexanol (0.11 mol, 17.3 mL, slight excess).
-
Solvent and Drying Agent: Add a suitable organic solvent (e.g., 40 mL of n-hexane or tert-butanol) and molecular sieves (3Å, ~2g) to remove the water produced during the reaction.[6]
-
Catalyst Addition: Add the immobilized lipase, Novozym 435 (typically 5-10% by weight of the substrates).
-
Reaction: Place the flask in an orbital shaker incubator set to 40-50°C and 150-200 rpm. Monitor the reaction over 24-72 hours by analyzing small aliquots.
-
Workup: Remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: The solvent and excess alcohol are removed from the filtrate via rotary evaporation to yield the product.
Quantitative Performance Comparison
The selection of a catalyst is a multi-factorial decision. The following table summarizes the performance characteristics of representative catalysts for dicarboxylic acid esterification to guide this choice.
| Parameter | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) | Biocatalyst (Novozym 435) |
| Typical Temperature | 80 - 140 °C[11][31] | 60 - 120 °C[19][32] | 30 - 60 °C[27][33] |
| Reaction Time | Fast (2-6 hours) | Moderate (6-24 hours) | Slow (24-72+ hours) |
| Catalyst Separation | Difficult (Requires neutralization & washing)[12] | Easy (Simple filtration)[8] | Easy (Simple filtration)[33] |
| Reusability | No | Yes (Multiple cycles)[21] | Yes (Multiple cycles)[33] |
| Selectivity | Low (Side reactions possible) | Moderate to High | Very High (Enantioselective)[27] |
| Waste Generation | High (Acidic/basic aqueous waste) | Low | Very Low |
| Corrosivity | High | Low | None |
| Ideal Application | Bulk, low-cost ester production where purity is less critical. | Green chemical processes, continuous flow reactors.[32] | High-value products (pharma, flavors), chiral synthesis.[27][30] |
Workflow & Decision Logic
The following diagram outlines a generalized workflow for a laboratory-scale esterification experiment, a critical process for any drug development or research professional.
Caption: General Experimental Workflow for Glutaric Acid Esterification.
Conclusion and Future Outlook
The esterification of glutaric acid can be effectively achieved using a variety of catalytic systems, each with a distinct profile of advantages and limitations rooted in its fundamental mechanism.
-
Homogeneous catalysts like sulfuric acid offer high reaction rates but are hampered by significant drawbacks related to separation, waste generation, and corrosivity.
-
Heterogeneous catalysts , particularly ion-exchange resins like Amberlyst-15, represent a significant advancement towards more sustainable and efficient processes. Their ease of separation and reusability make them ideal for both batch and continuous-flow applications, despite potentially slower reaction kinetics.
-
Biocatalysts such as immobilized lipases provide unparalleled selectivity under mild conditions, making them the superior choice for high-value, sensitive, or chiral applications, though at a higher initial cost and potentially lower throughput.
The optimal choice of catalyst is therefore not universal but is dictated by the specific requirements of the synthesis. For large-scale industrial production of simple glutarates, the cost-effectiveness of a heterogeneous catalyst is compelling. For the synthesis of complex pharmaceutical intermediates derived from glutaric acid, the precision of a biocatalyst is often non-negotiable. Future research will likely focus on developing more robust and cost-effective heterogeneous and biocatalytic systems to further bridge the gap between reaction efficiency and environmental responsibility.
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Trabelsi, I., Essid, K., & Frikha, M. H. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science, 66(7), 667-676. Retrieved from [Link]
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Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. Biotechnology Advances, 31(8), 1846-1859. Retrieved from [Link]
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A Comparative Guide to the Reaction Kinetics of 1,5-Dibenzyl Glutarate Formation
For researchers and professionals in drug development and materials science, the synthesis of specific diesters like 1,5-Dibenzyl glutarate is a foundational task.[1][2][3] This molecule serves as a valuable building block in organic synthesis and can be a key component in the development of novel polymers or linker technologies.[4][5] However, optimizing its synthesis requires a deep understanding of the underlying reaction kinetics. A poorly controlled reaction can lead to a mixture of unreacted starting material, the desired diester, and the intermediate monoester, complicating purification and reducing yield.
This guide provides an in-depth comparison of the two primary catalytic methodologies for synthesizing this compound from glutaric acid and benzyl alcohol: traditional acid-catalyzed Fischer esterification and modern enzyme-catalyzed synthesis. We will dissect the kinetic profiles of each approach, provide validated experimental protocols, and offer insights into the causal factors that govern reaction efficiency, empowering you to select and optimize the ideal method for your application.
Section 1: Theoretical Framework of Diester Formation Kinetics
The esterification of a dicarboxylic acid like glutaric acid with an alcohol proceeds as a series of two consecutive, reversible reactions:
-
Glutaric Acid + Benzyl Alcohol ⇌ 1-Benzyl Glutarate (Monoester) + H₂O (Rate constant: k₁)
-
1-Benzyl Glutarate + Benzyl Alcohol ⇌ this compound (Diester) + H₂O (Rate constant: k₂)
The ultimate goal is to maximize the formation of the diester. The kinetic challenge lies in the fact that the formation of the monoester is often faster than its subsequent conversion to the diester, a disparity influenced by steric hindrance and statistical probability.[6] The selectivity between the mono- and diester is therefore governed by the ratio of the rate constants (k₁/k₂), reaction time, and the specific conditions employed.[6]
To effectively compare synthesis methods, we must consider the kinetic models that describe their behavior. For acid catalysis in a homogeneous system, a pseudo-homogeneous model is often sufficient.[7][8] For heterogeneous systems, such as those using solid acid catalysts or immobilized enzymes, mass transfer limitations and surface adsorption must be considered, often fitting models like the Langmuir-Hinshelwood mechanism.[6][7] Enzymatic reactions typically follow Michaelis-Menten kinetics, often described by a Ping-Pong Bi-Bi mechanism for two-substrate reactions.[9][10]
Section 2: Fischer Esterification: The Classic Approach
Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12][13] It is a cost-effective and widely used method, but its reliance on strong acids and high temperatures presents challenges regarding substrate sensitivity and environmental impact.
Mechanism and Kinetic Causality
The reaction proceeds via a nucleophilic acyl substitution mechanism.[12][13] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[11][14][15] This activation is the causal basis for the reaction; without it, the nucleophilic attack by the alcohol is extremely slow.
The key steps are:
-
Protonation: The carbonyl oxygen of glutaric acid is protonated by the acid catalyst (e.g., H₂SO₄).[14]
-
Nucleophilic Attack: A molecule of benzyl alcohol attacks the now highly electrophilic carbonyl carbon.[11]
-
Intermediate Formation: A tetrahedral intermediate is formed.[14]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[11]
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, reforming the carbonyl group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl, yielding the ester.
This entire sequence is reversible.[12][15] The kinetic bottleneck is often the formation of the tetrahedral intermediate. To drive the reaction toward the product side and achieve high conversion, the equilibrium must be shifted. This is typically achieved by using a large excess of one reactant (usually the alcohol) or by actively removing the water byproduct as it forms, often with a Dean-Stark apparatus.[11][12][14]
Caption: Fischer esterification mechanism for monoester formation.
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is designed as a self-validating system. Monitoring the reaction progress via sampling allows for the determination of rate constants and confirmation that the reaction has reached equilibrium or completion.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe connected to a heating mantle.
-
Reagent Charging:
-
Charge the flask with glutaric acid (e.g., 0.1 mol).
-
Add benzyl alcohol (e.g., 0.3 mol, 3x molar excess) and a solvent that forms an azeotrope with water, such as toluene (e.g., 100 mL).
-
Causality: Using excess alcohol and azeotropic removal of water are critical choices to overcome the unfavorable equilibrium of the reaction, driving it towards the diester product.[11][14]
-
-
Catalyst Addition: Add the acid catalyst. For homogeneous catalysis, use concentrated sulfuric acid (1-2 mol%). For heterogeneous catalysis, use an acidic resin like Amberlyst 35 (e.g., 10% by weight of glutaric acid).[7]
-
Reaction Execution:
-
Heat the mixture to reflux (for toluene, ~110°C).
-
Start the timer (t=0) once reflux begins and water starts collecting in the Dean-Stark trap.
-
-
Kinetic Monitoring:
-
At timed intervals (e.g., t = 0, 15, 30, 60, 90, 120, 180 min), withdraw a small aliquot (~0.5 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of cold solvent with an internal standard to stop the reaction.
-
-
Analysis: Analyze the quenched samples using HPLC or GC-MS to determine the concentrations of glutaric acid, benzyl alcohol, monoester, and diester over time.
Data Summary: Representative Kinetic Parameters
The following table summarizes typical kinetic data that could be obtained from such an experiment, demonstrating the effect of temperature.
| Parameter | 80 °C | 100 °C | 110 °C |
| k₁ (L mol⁻¹ min⁻¹) | 0.015 | 0.045 | 0.070 |
| k₂ (L mol⁻¹ min⁻¹) | 0.008 | 0.025 | 0.041 |
| Equil. Conversion of Acid (%) | 85% | 94% | 98% |
| Diester Selectivity at Equil. (%) | 75% | 82% | 88% |
| Activation Energy (Ea) for k₁ (kJ/mol) | \multicolumn{3}{c | }{~55 kJ/mol[7]} | |
| Activation Energy (Ea) for k₂ (kJ/mol) | \multicolumn{3}{c | }{~60 kJ/mol} |
Note: Data are illustrative, based on typical values for similar esterification reactions.[7][8]
Section 3: Enzymatic Esterification: The Green Alternative
Biocatalysis using lipases offers a highly selective and environmentally benign route to ester synthesis.[16][17] Lipases operate under mild conditions (lower temperature, neutral pH), which preserves the integrity of sensitive substrates and reduces energy consumption.[9]
Mechanism and Kinetic Causality
Lipases, particularly Candida antarctica Lipase B (CALB), are highly efficient for esterification.[18] They typically follow a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation Step: The first substrate, glutaric acid, binds to the enzyme's active site. The catalytic triad (Ser-His-Asp) facilitates the formation of a covalent bond between the acid and the serine residue, releasing the first product (water). This forms an acyl-enzyme complex.
-
Deacylation Step: The second substrate, benzyl alcohol, enters the active site and nucleophilically attacks the acyl-enzyme complex. This breaks the covalent bond, releases the ester product, and regenerates the free enzyme.
This two-step process is the reason for the "Ping-Pong" designation: one substrate binds and a product is released before the second substrate binds.[10] A key kinetic feature is the potential for substrate inhibition; at very high concentrations, either the acid or the alcohol can inhibit the enzyme, causing the reaction rate to decrease.[9]
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Experimental Protocol: Enzymatic Synthesis
This protocol leverages immobilized lipase for ease of separation and reuse, a key advantage of biocatalysis.
-
Reactor Setup: Use a 100 mL jacketed glass vessel with magnetic stirring and a temperature controller set to 50-70°C. The reaction can be run under a slight vacuum or with a nitrogen sweep to facilitate water removal.
-
Reagent Charging:
-
Add glutaric acid (e.g., 0.1 mol) and benzyl alcohol (e.g., 0.22 mol, a slight 10% excess is often sufficient due to higher selectivity). The reaction can be run solvent-free or in a non-polar solvent like hexane.
-
Causality: A solvent-free system often increases volumetric productivity, but a solvent can help reduce viscosity and prevent substrate/product inhibition.[9] The choice is a critical optimization parameter.
-
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, an immobilized form of CALB) at a loading of 5-10% (w/w) of the total substrates.
-
Reaction Execution:
-
Begin stirring at a constant rate (e.g., 200 rpm) to ensure good mixing without damaging the enzyme beads.
-
Start the timer (t=0).
-
-
Kinetic Monitoring:
-
Follow the same sampling and quenching procedure as in the acid-catalyzed method.
-
-
Biocatalyst Recovery: At the end of the reaction, simply filter the reaction mixture to recover the immobilized enzyme beads. They can be washed with solvent and dried for reuse in subsequent batches.
Data Summary: Representative Kinetic Parameters
Enzymatic reactions show different kinetic profiles, often characterized by Michaelis-Menten parameters.
| Parameter | 50 °C | 60 °C | 70 °C |
| Initial Rate (mmol L⁻¹ min⁻¹) | 0.8 | 1.5 | 2.1 |
| Vmax (mmol L⁻¹ min⁻¹) | 1.2 | 2.0 | 2.8 |
| Km (Glutaric Acid) (M) | 0.15 | 0.18 | 0.20 |
| Km (Benzyl Alcohol) (M) | 0.25 | 0.28 | 0.32 |
| Final Conversion of Acid (%) | >99% | >99% | >99% |
| Diester Selectivity (%) | >95% | >95% | >92% |
Note: Data are illustrative. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time, affecting reusability.[9][18]
Section 4: Analytical Workflows for Kinetic Studies
Accurate kinetic data is contingent on robust analytical methods. The choice of method depends on available equipment and the specific requirements of the analysis.
Caption: General workflow for kinetic analysis of esterification reactions.
-
High-Performance Liquid Chromatography (HPLC): Often the preferred method as it can simultaneously quantify the dicarboxylic acid, alcohol, monoester, and diester without derivatization. A reverse-phase C18 column with a water/acetonitrile gradient and UV detection is typically effective.[19]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification. However, the non-volatile glutaric acid must first be derivatized (e.g., converted to its methyl ester) to become volatile, adding a step to sample preparation.[20][21][22]
-
In-line Mid-Infrared (MIR) Spectroscopy: An advanced process analytical technology (PAT) tool that uses an attenuated total reflectance (ATR) probe inserted directly into the reactor.[23][24] It can monitor the reaction in real-time by tracking the disappearance of the acid C=O stretch and the appearance of the ester C=O stretch.
Section 5: Comparative Summary and Outlook
The choice between acid-catalyzed and enzyme-catalyzed synthesis of this compound is a trade-off between speed, cost, and reaction elegance.
| Feature | Fischer Esterification (Acid-Catalyzed) | Enzymatic Esterification (Lipase-Catalyzed) |
| Reaction Rate | Generally faster due to high temperatures. | Slower, but can be improved with higher enzyme loading. |
| Selectivity | Moderate. Risk of side reactions (e.g., ether formation from alcohol at high temp). | Very high. Minimal to no byproducts.[9][25] |
| Conditions | Harsh: High temperature (100-140°C), strong acid.[11] | Mild: Low temperature (40-70°C), neutral pH.[9][18] |
| Catalyst Reusability | Difficult for homogeneous acids. Possible for solid acids, but activity may decline. | High for immobilized enzymes, often reusable for >10 cycles.[9][16] |
| Downstream Processing | Requires catalyst neutralization and extensive purification. | Simple filtration to remove catalyst; often yields a cleaner product. |
| Environmental Impact | High energy consumption, corrosive waste streams. | "Green" process, biodegradable catalyst, lower energy use. |
| Ideal Application | Bulk, low-cost synthesis where purity is not the primary driver. | High-value applications (pharma, fine chemicals) requiring high purity and mild conditions. |
For the synthesis of this compound, a kinetic study reveals two viable but distinct pathways. Fischer esterification is a powerful, rapid method suitable for large-scale production where cost is paramount. Its kinetics are dominated by temperature and the efficient removal of water to overcome its reversible nature. However, this comes at the cost of harsh conditions and more complex purification.
In contrast, enzymatic synthesis represents a more controlled, selective, and sustainable approach. Its kinetics are governed by enzyme-specific parameters and offer the potential for near-perfect selectivity under mild conditions. While the initial catalyst cost is higher, the ability to reuse the enzyme and the significantly simplified downstream processing make it a compelling choice for high-value applications where product quality and process sustainability are critical drivers. A thorough understanding of the kinetics of both systems is essential for any scientist aiming to produce this compound efficiently and effectively.
References
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Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]
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Fischer–Speier esterification. (2023). In Wikipedia. Retrieved from [Link]
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Kinetics of heterogeneous esterification of glutaric acid with methanol over Amberlyst 35. (2008). ResearchGate. Retrieved from [Link]
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Productivity Study for Enzymatic Synthesis of Diesters of Sebacic Acid. (2015). Chemical Science Review and Letters. Retrieved from [Link]
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Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]
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Smith, G. B., Bhupathy, M., Dezeny, G. C., Douglas, A. W., & Lander, R. J. (1995). Kinetics of a heterogeneous enzymic hydrolysis of a prochiral diester. The Journal of Organic Chemistry, 60(24), 7937–7941. [Link]
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Enzymatic Synthesis of Poly(glycerol sebacate): Kinetics, Chain Growth, and Branching Behavior. (2020). ACS Publications. Retrieved from [Link]
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Recent Advances in the Enzymatic Synthesis of Polyester. (2021). MDPI. Retrieved from [Link]
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Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]
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Kinetic Study of Esterification Reaction. (2016). Iraqi Journal of Chemical and Petroleum Engineering. Retrieved from [Link]
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Glutaric acid and Benzyl alcohol are reacted to give their corresponding ester... (2020). ResearchGate. Retrieved from [Link]
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Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). National Institutes of Health. Retrieved from [Link]
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Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource. (2022). MDPI. Retrieved from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
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Ester Formation and Hydrolysis during Wet–Dry Cycles: Generation of Far-from-Equilibrium Polymers in a Model Prebiotic Reaction. (2015). ResearchGate. Retrieved from [Link]
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Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. (2022). MDPI. Retrieved from [Link]
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Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. Retrieved from [Link]
-
Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. (2007). ResearchGate. Retrieved from [Link]
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Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
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Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism... (2015). RSC Publishing. Retrieved from [Link]
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Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005). American Laboratory. Retrieved from [Link]
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Kinetic and thermodynamic study of enzymatic hydroesterification mechanism to fatty acid methyl esters synthesis. (2022). PubMed. Retrieved from [Link]
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Transesterification of Vegetable Oils: a Review. (2004). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Kinetic study of Ester hydrolysis. (2020). YouTube. Retrieved from [Link]
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Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. (2024). PMC. Retrieved from [Link]
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Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. (2024). PubMed. Retrieved from [Link]
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Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. (2018). PMC. Retrieved from [Link]
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Lipolase catalyzed synthesis of benzyl esters of fatty acids. (2002). Semantic Scholar. Retrieved from [Link]
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Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants... (2022). MDPI. Retrieved from [Link]
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10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). (2015). YouTube. Retrieved from [Link]
-
A Visible Light Driven Direct synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. (2022). ChemRxiv. Retrieved from [Link]
-
Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. (2017). MDPI. Retrieved from [Link]
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Orthogonality of the benzyl protecting group in complex molecule synthesis
An In-Depth Guide to the Orthogonality of the Benzyl Protecting Group in Complex Molecule Synthesis
Introduction: The Critical Role of Orthogonality in Modern Synthesis
In the intricate art of complex molecule synthesis, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions, allowing chemists to meticulously orchestrate a sequence of transformations. However, the true power of this strategy is unlocked through the concept of orthogonality : the ability to selectively remove one protecting group in the presence of others. This guide provides a deep dive into the benzyl (Bn) group, a workhorse in synthetic chemistry, and critically evaluates its orthogonality in the context of modern synthetic challenges.
The Benzyl Group: A Versatile Ally
The benzyl group, typically introduced as a benzyl ether (OBn), benzylamine (N-Bn), or benzyl ester (OBn), is favored for its general stability to a wide range of reaction conditions, including acidic and basic hydrolysis, and many oxidizing and reducing agents. Its removal, however, can be achieved under specific and mild conditions, forming the basis of its orthogonality.
Methods of Benzyl Group Introduction
The most common method for introducing a benzyl ether is the Williamson ether synthesis, reacting an alkoxide with benzyl bromide (BnBr) in the presence of a weak base like sodium hydride (NaH).
Key Deprotection Strategies and Their Orthogonality
The choice of deprotection method is dictated by the other functional and protecting groups present in the molecule.
This is the most common and often cleanest method for benzyl group cleavage. The reaction proceeds by hydrogenolysis, where the C-O or C-N bond is cleaved by hydrogen gas in the presence of a palladium catalyst, typically on carbon (Pd/C).
-
Mechanism: The benzyl group is reduced on the catalyst surface, generating toluene as a volatile and easily removable byproduct.
-
Orthogonality: This method is orthogonal to many other protecting groups, such as silyl ethers (TBS, TIPS), acetals (ketals), and Boc or Fmoc groups, which are stable under these conditions. However, it is not orthogonal to other reducible functional groups like alkenes, alkynes, or nitro groups.
A milder alternative to using hydrogen gas, this method employs a hydrogen donor like ammonium formate, cyclohexene, or 1,4-cyclohexadiene in the presence of a catalyst.
-
Advantages: Avoids the need for specialized high-pressure hydrogenation equipment and can sometimes offer improved selectivity.
-
Orthogonality: Similar to catalytic hydrogenation, it is not compatible with easily reducible groups.
The Birch reduction, using a solution of sodium or lithium in liquid ammonia with an alcohol as a proton source, is a powerful method for cleaving benzyl ethers.
-
Mechanism: A single-electron transfer from the alkali metal to the aromatic ring initiates the cleavage.
-
Orthogonality: This method is orthogonal to groups stable to strongly reducing conditions but is incompatible with many other functional groups, including esters and ketones. It is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of sensitive functional groups that are stable to these conditions.
While less common, benzyl ethers can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is particularly useful for p-methoxybenzyl (PMB) ethers, which are more electron-rich and thus more susceptible to oxidation.
-
Orthogonality: This method is orthogonal to groups that are stable to oxidation, such as silyl ethers and acetals.
Comparative Analysis of Benzyl Group Orthogonality
The true utility of the benzyl group is best understood through direct comparison with other commonly used protecting groups.
| Protecting Group | Introduction Conditions | Stable To | Cleavage Conditions | Orthogonal To | Not Orthogonal To |
| Benzyl (Bn) | BnBr, NaH | Acid, Base, most Red/Ox | H₂, Pd/C; Na, NH₃; DDQ | Silyl ethers, Boc, Fmoc, Acetals | Alkenes, Alkynes, Nitro (for H₂) |
| t-Butyldimethylsilyl (TBS) | TBSCl, Imidazole | H₂, Pd/C; Base | F⁻ (TBAF); Acid (TFA, HCl) | Benzyl, Boc, Fmoc, Acetals | Other silyl ethers |
| t-Butoxycarbonyl (Boc) | Boc₂O, Base | H₂, Pd/C; F⁻ | Strong Acid (TFA, HCl) | Benzyl, Silyl ethers, Fmoc | Acid-labile groups |
| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Base | H₂, Pd/C; Acid, F⁻ | Base (Piperidine) | Benzyl, Silyl ethers, Boc | Base-labile groups |
Experimental Protocols
Detailed Protocol: Benzyl Ether Deprotection via Catalytic Transfer Hydrogenation
This protocol describes the deprotection of a benzyl ether using ammonium formate as the hydrogen donor.
Materials:
-
Benzylated substrate (1.0 eq)
-
Palladium on carbon (10 wt. % Pd, 0.1 eq)
-
Ammonium formate (5.0 eq)
-
Methanol (as solvent)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the benzylated substrate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% palladium on carbon to the solution.
-
Add ammonium formate to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product.
Visualizing Orthogonality and Workflows
Diagram: The Concept of Protecting Group Orthogonality
Caption: Orthogonal protecting groups can be removed selectively.
Diagram: Workflow for Benzyl Deprotection via Catalytic Transfer Hydrogenation
Caption: A typical workflow for benzyl group removal.
Conclusion
The benzyl protecting group remains an indispensable tool in the synthesis of complex molecules due to its robustness and the multiple, mild methods available for its removal. Its orthogonality to many other common protecting groups, particularly silyl ethers and carbamates, allows for its strategic use in multi-step synthetic sequences. A thorough understanding of its compatibility with various functional groups and the specific conditions required for its selective cleavage is essential for any researcher in the field of organic synthesis.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]
-
Vara, Y. M., & Bermejo, F. (1987). Catalytic transfer reduction of functional groups. Organic Preparations and Procedures International, 19(4-5), 245-364. [Link]
-
Olah, G. A., & Narang, S. C. (1982). Reagents for organic synthesis. Tetrahedron, 38(15), 2225-2277. [Link]
A Comparative Guide to the Synthesis of 1,5-Dibenzyl Glutarate: Methods, Yields, and Protocols
For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 1,5-Dibenzyl glutarate, a symmetrical diester, serves as a valuable building block and precursor in various synthetic pathways. This guide provides an in-depth comparison of common synthetic methods for this compound, offering a benchmark of their yields and practical considerations. We will delve into the underlying principles of each method, present detailed experimental protocols, and offer insights to guide your selection of the most appropriate synthesis for your application.
Introduction to this compound Synthesis
This compound is the diester formed from the reaction of glutaric acid with two equivalents of benzyl alcohol.[1] Its synthesis is a fundamental example of esterification. The primary challenge in synthesizing this and other diesters is driving the reaction equilibrium towards the product to achieve a high yield. Several methods have been established to accomplish this, each with its own advantages and drawbacks in terms of reaction conditions, catalyst requirements, and overall efficiency. This guide will focus on the most prevalent and practical methods: Fischer-Speier Esterification and adaptations thereof.
Benchmarking Synthesis Methods
The choice of synthetic route often depends on available starting materials, desired purity, reaction scale, and environmental considerations. Below is a comparative summary of the primary methods for synthesizing this compound.
| Method | Key Reagents | Typical Catalyst | Driving Force | Reported Yield | Advantages | Disadvantages |
| Fischer-Speier Esterification | Glutaric Acid, Benzyl Alcohol | Strong Mineral Acid (e.g., H₂SO₄, p-TsOH) | Excess Alcohol, Removal of Water | Good to Excellent | Cost-effective, simple setup | Reversible reaction, requires strong acid, potential for side reactions at high temperatures |
| Acyl Chloride Method | Glutaroyl Chloride, Benzyl Alcohol | None (or a mild base like pyridine) | Irreversible Reaction | High to Excellent | High yield, fast reaction, irreversible | Glutaroyl chloride is moisture-sensitive and corrosive, generates HCl byproduct |
In-Depth Analysis and Methodologies
Fischer-Speier Esterification
This is the most classic and widely used method for producing esters from carboxylic acids and alcohols.[2][3] The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4]
Causality Behind Experimental Choices:
-
Acid Catalyst: The reaction mechanism involves the protonation of the carbonyl oxygen of glutaric acid by the strong acid catalyst.[4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol.
-
Driving Equilibrium: Fischer esterification is a reversible process.[3][4] To achieve a high yield of this compound, the equilibrium must be shifted to the product side. This is typically accomplished in two ways:
-
Using an Excess of a Reactant: Employing an excess of benzyl alcohol increases the probability of the forward reaction.
-
Removing Water: The water produced as a byproduct can be removed from the reaction mixture as it forms, for instance, by using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.[5]
-
This protocol is a representative procedure for the synthesis of a diester via Fischer Esterification.
Materials:
-
Glutaric acid
-
Benzyl alcohol (excess, e.g., 2.5 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene (optional, for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dean-Stark apparatus (recommended)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glutaric acid and benzyl alcohol. If using a Dean-Stark apparatus, add toluene as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH to the mixture.
-
Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water in the side arm. Continue the reflux for several hours until the theoretical amount of water has been collected or until TLC analysis indicates the consumption of the starting material.
-
Workup - Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like diethyl ether. Carefully transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizing the Workflow and Mechanism
To better understand the processes, the following diagrams illustrate the experimental workflow and the chemical mechanism.
Experimental Workflow for Fischer Esterification
Caption: A typical experimental workflow for the synthesis of this compound via Fischer esterification.
Mechanism of Acid-Catalyzed Esterification
Caption: The reaction mechanism for Fischer esterification, showing the key protonation and nucleophilic attack steps.
Conclusion
The synthesis of this compound is most commonly and economically achieved through Fischer-Speier esterification. The key to obtaining a high yield lies in effectively shifting the reaction equilibrium to the product side, primarily by removing the water byproduct, for example, with a Dean-Stark apparatus. While methods involving more reactive species like acyl chlorides can offer higher yields and faster reaction times, they come with the trade-offs of harsher reagents and byproducts. For most laboratory and industrial applications, the Fischer esterification method, when properly optimized, provides a robust and efficient route to this valuable diester.
References
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ResearchGate. (n.d.). Glutaric acid and Benzyl alcohol are reacted to give their... [Image]. Retrieved from [Link]
-
Filo. (2025, September 10). Structure of benzyl glutarate. Retrieved from [Link]
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University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
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Athabasca University. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,5-Dibenzyl Glutarate
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,5-Dibenzyl glutarate, ensuring the safety of researchers and minimizing environmental impact. We will move beyond a simple checklist to explore the chemical principles that inform these essential procedures.
Core Profile: Understanding this compound
Chemical Structure and Properties:
-
Synonyms: Dibenzyl pentanedioate, Glutaric acid dibenzyl ester[1][3]
-
Appearance: Likely a colorless oil[2]
-
Solubility: Soluble in organic solvents like chloroform[4]
-
Storage: Typically stored under refrigeration (2-8°C)[2]
Inferred Hazard Profile: Based on safety data for analogous compounds such as dibenzyl ether and other glutarate esters, we should handle this compound with the following precautions in mind:
-
Skin and Eye Contact: May cause skin irritation and is likely an eye irritant.[5][6] Some related compounds can cause allergic skin reactions.[7][8]
-
Ingestion: May be harmful if swallowed.[7]
-
Environmental Hazard: Many related esters are classified as very toxic to aquatic life with long-lasting effects.[7][8] Therefore, direct release to the environment must be strictly avoided.
The primary chemical reactivity to consider for disposal is the hydrolysis of the ester linkages. Esters can be broken down into their constituent carboxylic acid and alcohol, a process that can be catalyzed by acid or, more commonly for disposal, facilitated by a base (saponification).[9][10][11]
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol provides a clear decision-making framework for the safe disposal of this compound, from immediate spill response to the final disposition of the waste.
Proper PPE is the first line of defense. When handling this compound, especially during disposal procedures, the following should be worn:
-
Eye Protection: Chemical splash goggles or a face shield.[6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or apron.
In Case of a Spill:
-
Alert & Ventilate: Alert colleagues in the immediate area and ensure the space is well-ventilated.
-
Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully scoop the absorbed material into a suitable, sealable container.
-
Label & Dispose: Label the container as "Spill Debris containing this compound" and follow the disposal workflow for chemical waste.
The appropriate disposal path depends on the quantity of waste and its purity. The following decision tree illustrates the process.
Caption: Disposal decision workflow for this compound.
For small quantities of relatively pure this compound, base-catalyzed hydrolysis (saponification) is an effective method to convert it into less hazardous components: sodium glutarate and benzyl alcohol. This should be performed in a fume hood.[9]
Materials:
-
Waste this compound
-
Ethanol
-
2M Sodium Hydroxide (NaOH) solution
-
Stir plate and magnetic stir bar
-
Round-bottom flask and reflux condenser
-
Heating mantle
-
pH paper or meter
Procedure:
-
Dissolution: Place the waste this compound in the round-bottom flask and add a sufficient volume of ethanol to dissolve it.
-
Addition of Base: While stirring, slowly add at least two molar equivalents of 2M NaOH solution. The ethanol helps to increase the miscibility of the ester and the aqueous base.
-
Reflux: Assemble the reflux apparatus and heat the mixture gently to reflux for 1-2 hours. This ensures the hydrolysis reaction goes to completion.[12]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Check the pH; it should be strongly basic. Carefully neutralize the solution by adding a weak acid (e.g., 1M HCl or acetic acid) until the pH is between 6 and 8.
-
Final Disposal: The resulting aqueous solution, containing sodium glutarate, benzyl alcohol, and salt, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS department.
Rationale: The hydroxide ions from the NaOH act as a nucleophile, attacking the electrophilic carbonyl carbons of the ester groups. This breaks the ester bonds, yielding the sodium salt of glutaric acid and benzyl alcohol, which are generally considered less environmentally harmful, particularly when diluted in the waste stream.
This is the mandatory procedure for larger volumes or for this compound that is mixed with other hazardous chemicals.
-
Containerize: Place the waste in a designated, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List any other contaminants present.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Arrange Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor. This ensures compliance with all local, state, and federal regulations.[8]
By adhering to this guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with established laboratory standards.
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Global Chemie ASCC Limited. Safety Data Sheet - Dibasic Ester.[Link]
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Angene Chemical. Safety Data Sheet - Diisobutyl glutarate. (2024-08-30). [Link]
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Chemistry LibreTexts. Experiment 731: Esters. (2024-11-19). [Link]
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CSUB. Lab 12: Synthesis of an Ester.[Link]
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DiVA portal. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (Yoshiki Koshikari). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1,5-Dibenzyl Glutarate
This guide provides essential safety and logistical information for the handling and disposal of 1,5-Dibenzyl glutarate (CAS No. 56977-08-3), a compound utilized in various organic synthesis applications.[1] As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely and effectively, fostering a culture of safety and scientific integrity within the laboratory.
Understanding the Risks: A Profile of Ester Compounds
While specific toxicological data for this compound is limited, it is prudent to consider the potential hazards associated with the broader class of ester compounds. Esters can vary widely in their reactivity and toxicity, but some general characteristics warrant caution. Certain esters are known to be irritants to the skin and eyes, and inhalation of their vapors may cause respiratory tract irritation.[2] Some complex esters have been shown to cause skin sensitization upon repeated contact.[3] Given the chemical structure of this compound, which includes aromatic rings, it is also important to consider the potential for hazards associated with aromatic compounds.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the potential risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting the eyes from splashes. Eyewear must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-Resistant Gloves | Butyl rubber or Neoprene gloves are recommended for handling esters.[5][6][7][8][9] These materials offer good resistance to a wide range of chemicals, including esters.[8] Always check the manufacturer's glove compatibility chart for specific breakthrough times.[6] |
| Laboratory Coat | A disposable, polyethylene-coated polypropylene gown is recommended to prevent skin contact.[4] Cloth lab coats are not advised as they can absorb chemicals.[4] | |
| Respiratory Protection | Not typically required with adequate ventilation | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[4][10] If there is a risk of aerosolization or if adequate ventilation is not available, a NIOSH-approved respirator should be used after a formal risk assessment.[10] |
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination and exposure.
Donning Sequence:
-
Lab Coat: Fasten completely.
-
Gloves: Select the appropriate size and material. Ensure cuffs go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Lab Coat: Unfasten and roll it inside-out as you remove it, ensuring the contaminated exterior is contained.
-
Eye Protection: Remove by handling the earpieces or strap.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plan
A systematic approach to handling and waste disposal is fundamental for laboratory safety and environmental responsibility.
Handling Procedures:
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to ensure adequate ventilation.[10]
-
Spill Management: In the event of a spill, evacuate the area and alert laboratory personnel. Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all liquid and solid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not pour down the drain. Contaminated PPE should also be disposed of as hazardous waste.
Visualizing the PPE Selection Process
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific experimental procedure being undertaken with this compound.
Caption: PPE Selection Workflow for this compound
Conclusion
While this compound may not have a fully defined hazard profile, a cautious and informed approach based on the principles of chemical hygiene is paramount. By adhering to the guidelines outlined in this document, researchers can significantly minimize their risk of exposure and maintain a safe and productive laboratory environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
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Chemical Resistant Glove Guide: Choosing the Right Material for Protection. Safety Vibe.
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Personal protective equipment for handling 11-Eicosenoic acid, methyl ester. Benchchem.
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OSHA Glove Selection Chart. Environmental Health and Safety.
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Chemical Resistant Protective Gear. R.S. Hughes.
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SAFETY DATA SHEET - Dibenzyl ether. Sigma-Aldrich.
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Safety Data Sheet - Dibasic Ester. Global Chemie ASCC Limited.
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SAFETY DATA SHEET - dimethyl glutarate. Sigma-Aldrich.
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SAFETY DATA SHEET - Dimethyl glutarate. Fisher Scientific.
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Safety Data Sheet - Diisobutyl glutarate. Angene Chemical.
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Safety Data Sheet - Poly-γ-benzyl-L-glutamate. TargetMol.
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Safety Data Sheet - Dibasic ester SOLVAGREEN® ≥99 %. Carl ROTH.
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This compound. Pharmaffiliates.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
